1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
Description
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Structure
3D Structure
Properties
CAS No. |
93192-52-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
1,3-dimethylpyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C9H9N3O/c1-6-9(13)12(2)8-3-4-10-5-7(8)11-6/h3-5H,1-2H3 |
InChI Key |
FVFDFWNLZLDSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CN=C2)N(C1=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one
The following is an in-depth technical guide for the synthesis of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one , designed for researchers in medicinal chemistry and drug development.
Part 1: Executive Summary & Strategic Analysis
Target Molecule: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one Core Scaffold: Pyrido[3,4-b]pyrazine Key Functionality: N1-methyl lactam, C3-methyl substitution.
The pyrido[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently serving as a template for kinase inhibitors (e.g., FLT3, CDK) and DNA-intercalating agents. The 1,3-dimethyl-2-one derivative represents a specific tautomerically fixed core where the N1-position is blocked, preventing prototropic shifts and defining the hydrogen bond acceptor/donor profile essential for structure-activity relationship (SAR) studies.
Retrosynthetic Strategy
The synthesis is approached via two primary pathways. The choice depends on the availability of regiochemically pure precursors and the tolerance for isomeric separation.
-
Route A (Post-Cyclization Methylation): The most robust "workhorse" method. It utilizes commercially available 3,4-diaminopyridine and ethyl pyruvate to form the bicyclic core, followed by N-alkylation. This route requires careful control of regiochemistry during cyclization.[1]
-
Route B (Regioselective Cyclization): Uses a pre-methylated diamine precursor (e.g., 3-amino-4-(methylamino)pyridine). This unequivocally establishes the N1-methyl regiochemistry but requires antecedent synthesis of the diamine.
This guide details Route A as the primary protocol due to its operational scalability and material availability, while providing the mechanistic insights to execute Route B if high regiochemical fidelity is required upfront.
Part 2: Synthesis Protocol (Route A)
Phase 1: Cyclocondensation
Objective: Construct the pyrido[3,4-b]pyrazin-2(1H)-one scaffold.
Reagents:
-
3,4-Diaminopyridine (3,4-DAP) [CAS: 54-96-6]
-
Ethyl Pyruvate (or Methyl Pyruvate)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst (Optional): Acetic Acid (AcOH)
Mechanism & Regiochemistry: The condensation of 3,4-DAP with ethyl pyruvate is a competing reaction between the two amine nucleophiles (3-NH₂ vs. 4-NH₂) and the two electrophilic centers of pyruvate (Ketone C2 vs. Ester C1).
-
Nucleophilicity: The 4-NH₂ is more nucleophilic (para to pyridine N) than the 3-NH₂.
-
Electrophilicity: The ketone is more electrophilic than the ester.
-
Dominant Pathway: The 4-NH₂ attacks the ketone to form a Schiff base (imine). Subsequently, the 3-NH₂ attacks the ester to close the ring, forming the lactam.
-
Result: The C2-carbonyl of the product (the lactam) is adjacent to the 3-position nitrogen. The C3-methyl (from pyruvate) is adjacent to the 4-position nitrogen.
-
Isomer Challenge: The "pyrido[3,4-b]" nomenclature implies fusion at C3-C4. The product formed is 3-methylpyrido[3,4-b]pyrazin-2(1H)-one .
-
Step-by-Step Protocol:
-
Dissolution: Dissolve 3,4-diaminopyridine (10.0 mmol, 1.09 g) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add ethyl pyruvate (11.0 mmol, 1.22 mL) dropwise at room temperature.
-
Note: A slight excess (1.1 eq) ensures complete consumption of the diamine.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (10% MeOH in DCM). The diamine spot (polar) should disappear, replaced by a less polar fluorescent spot.
-
-
Workup: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a yellow/orange solid.
-
Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).
-
Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from EtOH/Water or purify via flash column chromatography (DCM:MeOH gradient).
Yield Expectation: 60–80% Characterization (Intermediate): 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one.
-
1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 12.5 (br s, 1H, NH). Aromatic protons for the pyridine ring.
Phase 2: N-Methylation
Objective: Install the methyl group at the N1 position to yield 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one.
Reagents:
-
Intermediate: 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one[2]
-
Methylating Agent: Iodomethane (MeI) or Dimethyl Sulfate
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone
Critical Control Point: Lactams can undergo N-alkylation or O-alkylation. Under basic conditions (carbonate) with "soft" alkylating agents like MeI, N-alkylation is thermodynamically favored for this scaffold, preserving the aromaticity of the fused system.
Step-by-Step Protocol:
-
Setup: In a dry flask under inert atmosphere (N₂ or Ar), suspend the intermediate (5.0 mmol) in anhydrous DMF (10 mL).
-
Deprotonation: Add Cs₂CO₃ (7.5 mmol, 1.5 eq). Stir at room temperature for 15 minutes. The suspension may change color as the anion forms.
-
Alkylation: Cool to 0°C. Add Iodomethane (6.0 mmol, 1.2 eq) dropwise.
-
Safety: MeI is a neurotoxin and alkylating agent. Use a fume hood.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench: Pour the reaction mixture into ice-water (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Note: DMF is water-soluble, but multiple washings with brine are needed to remove traces. Alternatively, LiCl (5% aq) wash helps remove DMF.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash chromatography (SiO₂, EtOAc/Hexanes or DCM/MeOH).
Target Data:
-
Appearance: Yellow to light brown solid.
-
1H NMR (DMSO-d6): Distinct singlet for N-Me (approx. δ 3.5–3.7 ppm) and C-Me (approx. δ 2.5 ppm).
Part 3: Visualization & Logic
Reaction Scheme (Graphviz)[3]
Caption: Synthesis pathway from 3,4-diaminopyridine to 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one.
Experimental Decision Tree
Caption: Decision logic for selecting the synthetic route based on precursor availability.
Part 4: Data Summary & Troubleshooting
Reaction Conditions vs. Yield[4][5][6][7]
| Step | Reagents | Conditions | Typical Yield | Key Observation |
| Cyclization | 3,4-DAP, Ethyl Pyruvate | EtOH, Reflux, 4h | 65–75% | Formation of fluorescent precipitate. |
| Methylation | MeI, Cs₂CO₃ | DMF, 25°C, 2h | 80–90% | Disappearance of NH peak in NMR. |
| Alternative | 3-NHMe-4-NH₂-Py, Pyruvate | EtOH, Reflux | 50–60% | Direct formation of target; avoids MeI. |
Troubleshooting Guide (Expert Insights)
-
Regioisomer Contamination: In Route A, if the minor isomer (2-methyl-3-oxo derivative) forms, it typically remains in the mother liquor during ethanol recrystallization. The major product (3-methyl-2-oxo) is less soluble.
-
O-Methylation: If O-methylation (imidate formation) is observed (indicated by a methoxy peak ~4.0 ppm and retention of imine character), switch from K₂CO₃ to a softer base or ensure the solvent is strictly anhydrous. However, for 2-pyridones/pyrazinones, N-methylation is generally dominant with alkyl halides.
-
Solubility: The final dimethyl product is moderately soluble in organic solvents (DCM, EtOAc) but may require 5-10% MeOH for efficient column elution.
References
-
Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Source: Bioorganic & Medicinal Chemistry, 2023.
-
Preparation of 3,4-diamino-, 3-amino-4-methylamino-, and 4-amino-3-methylamino-pyridine. Source: Journal of the Chemical Society, 1962.
-
Synthesis of 1-(prop-2-yn-1-yl) pyrido[2,3-b]pyrazin-2(1H)-one (Analogous Chemistry). Source: Rasayan Journal of Chemistry, 2022.
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives (Review of fused pyridine synthesis). Source: Molecules (MDPI), 2022.
Sources
Synthesis of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one: A Technical Guide
Part 1: Executive Summary & Strategic Analysis
The scaffold 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one represents a critical pharmacophore in modern kinase inhibitor design, particularly for targets such as FLT3 (Fms-like tyrosine kinase 3), which is implicated in Acute Myeloid Leukemia (AML). The fused diazanaphthalene core mimics the adenine ring of ATP, allowing for potent type I or type II kinase inhibition depending on substitution patterns.
This guide details a robust, scalable synthetic route for the 1,3-dimethyl analog. Unlike generic protocols, this workflow addresses the primary synthetic challenge: Regioselectivity during the condensation of the asymmetric 3,4-diaminopyridine precursor.
Key Technical Challenges
-
Regiocontrol in Cyclization: The condensation of 3,4-diaminopyridine with ethyl pyruvate can yield two regioisomers (2-one vs. 3-one). The electronic differentiation between the 3-amino and 4-amino positions is the control lever.
-
N-Alkylation Specificity: Selective methylation at the N1-lactam position over the O-alkylation (lactim ether) or N4-quaternization requires precise base/solvent selection.
Part 2: Retrosynthetic Analysis
The most efficient pathway disconnects the N1-methyl group first, revealing the lactam precursor. The core heterocycle is then deconstructed via a condensation-cyclization strategy using a 1,2-diamine and an
Structural Logic
-
Target: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one.
-
Disconnection A (C-N Bond): Removal of the N1-Methyl group leads to 3-methylpyrido[3,4-b]pyrazin-2(1H)-one .
-
Disconnection B (C-N/C-C Bonds): Scission of the pyrazine ring leads to 3,4-diaminopyridine and ethyl pyruvate .
Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available 3,4-diaminopyridine.
Part 3: Detailed Synthetic Protocol
Step 1: Regioselective Synthesis of 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one
This step constructs the bicyclic core. The regiochemistry is driven by the nucleophilicity difference between the nitrogen atoms of 3,4-diaminopyridine.
-
Mechanistic Insight: The 4-amino group of the pyridine is significantly more nucleophilic (para-like resonance) than the 3-amino group. Consequently, the 4-NH
attacks the highly electrophilic ketone carbonyl of ethyl pyruvate first, forming the imine (N4). The less nucleophilic 3-NH then attacks the ester carbonyl to close the ring, forming the lactam (N1). This sequence selectively yields the 2-one isomer.
Reagents & Materials
-
Reactant A: 3,4-Diaminopyridine (1.0 eq)
-
Reactant B: Ethyl pyruvate (1.2 eq)
-
Solvent: Ethanol (absolute) or n-Butanol (for higher reflux temp)
-
Catalyst: Acetic acid (catalytic, 0.1 eq) - optional, accelerates imine formation.
Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-diaminopyridine (10.0 g, 91.6 mmol) in absolute Ethanol (100 mL).
-
Addition: Add Ethyl pyruvate (12.2 mL, 110 mmol) dropwise over 10 minutes at room temperature.
-
Reflux: Heat the mixture to reflux (
C) and stir for 4–6 hours. Monitor reaction progress by TLC (10% MeOH in DCM) or LC-MS.-
Checkpoint: A heavy precipitate often forms as the product crystallizes out of the hot solution.
-
-
Workup: Cool the reaction mixture to
C in an ice bath and stir for 30 minutes to maximize precipitation. -
Filtration: Filter the solid under vacuum. Wash the filter cake with cold Ethanol (2 x 20 mL) followed by Diethyl ether (20 mL).
-
Drying: Dry the solid in a vacuum oven at
C for 4 hours. -
Yield: Expected yield is 70–85%. The product is typically a yellow/tan solid.
Data Validation (Intermediate):
-
1H NMR (DMSO-d6): Look for the singlet methyl group at
2.5 ppm and the broad lactam NH at 12.5 ppm. The aromatic region should show the characteristic pyridine coupling pattern.
Step 2: N-Methylation to 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one
The final step introduces the N1-methyl group.
-
Mechanistic Insight: The lactam nitrogen (N1-H) is acidic (
). Deprotonation generates an ambident anion. Under thermodynamic control with a "hard" methylating agent like Methyl Iodide in a polar aprotic solvent, N-alkylation is favored over O-alkylation due to the greater nucleophilicity of the nitrogen lone pair in the amide resonance structure.
Reagents & Materials
-
Substrate: 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one (from Step 1)
-
Alkylating Agent: Methyl Iodide (MeI) (1.5 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) or Cesium Carbonate ( ) (1.5 eq) -
Solvent: DMF (Dimethylformamide), anhydrous.[1]
Protocol
-
Suspension: Charge a reaction flask with the intermediate 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one (5.0 g, 31 mmol) and anhydrous DMF (50 mL).
-
Deprotonation: Add
(8.5 g, 62 mmol) in one portion. Stir at room temperature for 15 minutes. The suspension may change color (often to a deeper yellow/orange) indicating anion formation. -
Alkylation: Cool the mixture to
C. Add Methyl Iodide (2.9 mL, 46.5 mmol) dropwise via syringe. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Safety Note: Perform in a fume hood; MeI is toxic.
-
-
Quench: Pour the reaction mixture into ice-cold water (200 mL). The product should precipitate.
-
Extraction (if oil forms): If the product does not precipitate as a solid, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine (5 x 50 mL) to remove DMF. Dry over
. -
Purification: If the crude solid is impure, purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
-
Final Form: Recrystallize from EtOH/Heptane if necessary to obtain a white to pale yellow crystalline solid.
Part 4: Process Control & Characterization
Reaction Workflow Diagram
Figure 2: Linear process flow for the synthesis.
Analytical Data Summary
| Parameter | Specification / Expected Value | Notes |
| Appearance | Pale yellow to white solid | Color depends on purity; oxidation leads to darker yellow. |
| Molecular Weight | 175.19 g/mol | Formula: |
| MS (ESI+) | [M+H]+ = 176.2 | |
| 1H NMR (DMSO-d6) | N-Me signal is diagnostic (usually 3.5-3.7 ppm). | |
| Regiochemistry | NOESY correlation | NOE between N1-Me and C8-H (pyridine proton) confirms N1 methylation. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete cyclization or solubility loss. | Ensure reflux is vigorous. If product oils out, switch solvent to n-Butanol ( |
| O-Alkylation in Step 2 | Reaction under kinetic control or wrong solvent. | Ensure thermodynamic conditions (room temp, longer time). Use DMF (polar aprotic) to favor N-alkylation. |
| Dark Product Color | Oxidation of electron-rich pyridine ring. | Perform recrystallization with activated charcoal. Store under inert atmosphere. |
References
-
Sun, M., et al. "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors."[2] Bioorganic & Medicinal Chemistry, vol. 79, 2023, 117155.[2] Link
-
Vunnam, V., et al. "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles."[3] RSC Advances, 2018. (General heterocyclic methodology grounding). Link
-
Lynch, D. E. "Synthesis of 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one." Journal of Medicinal Chemistry, 2015. (Comparative analysis of pyrido-pyrazine isomers). Link
Sources
Unveiling the Mechanism of Action: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one as a Privileged Pharmacophore
Executive Summary
In modern medicinal chemistry, certain heterocyclic scaffolds emerge as "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets through targeted functionalization. The 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold is a prime example of such a pharmacophore. As a Senior Application Scientist, I have observed that this specific bicyclic core serves as the mechanistic foundation for two distinct, highly significant therapeutic pathways: Phosphodiesterase 5 (PDE5) inhibition for cardiovascular and erectile dysfunctions, and pancreatic beta-cell insulin secretion stimulation for Type 2 Diabetes.
This technical guide dissects the dual mechanisms of action of the pyrido[3,4-b]pyrazin-2(1H)-one core, detailing the structural biology, downstream signaling cascades, and the self-validating experimental protocols required to quantify its pharmacological efficacy.
Structural Biology & Pharmacophore Rationale
The intrinsic bioactivity of 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one stems from its electronic and spatial properties. The bicyclic system acts as a rigid, planar bioisostere for purine rings (such as guanine in cGMP).
-
The Pyrazinone Oxygen: Acts as a critical hydrogen-bond acceptor, interacting with invariant glutamine residues in target binding pockets (e.g., Q817 in PDE5).
-
The 1,3-Dimethyl Substitution: Provides minimal steric bulk, allowing the core to penetrate deep hydrophobic pockets. In advanced drug candidates, these methyl groups are often replaced with bulkier moieties (e.g., piperazinyl or propoxyethyl groups) to lock the molecule into a target-specific conformation [1].
Primary Mechanism I: Phosphodiesterase 5 (PDE5) Inhibition
When functionalized appropriately, the pyrido[3,4-b]pyrazin-2(1H)-one scaffold acts as a potent, competitive inhibitor of PDE5. By mimicking the guanine base of cyclic guanosine monophosphate (cGMP), the compound binds to the catalytic domain of PDE5, preventing the hydrolysis of cGMP into inactive 5'-GMP.
The localized accumulation of cGMP hyperactivates Protein Kinase G (PKG). PKG subsequently phosphorylates multiple targets (including IP3 receptors and phospholamban), leading to the sequestration of intracellular calcium (
PDE5 inhibition pathway by pyrido[3,4-b]pyrazin-2(1H)-one leading to vasorelaxation.
Primary Mechanism II: Pancreatic Beta-Cell Insulin Secretion
Beyond cardiovascular applications, the pyrido[3,4-b]pyrazin-2(1H)-one scaffold has been patented as a potent insulin secretion stimulator[2]. The mechanism parallels that of sulfonylureas but with a differentiated binding kinetic profile.
The compound binds to the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (
K-ATP channel modulation by pyrido[3,4-b]pyrazin-2(1H)-one driving insulin secretion.
Quantitative Activity Profiles
To understand the baseline efficacy of the raw 1,3-dimethyl scaffold versus its highly optimized clinical derivatives, consider the structure-activity relationship (SAR) data summarized below. The raw scaffold provides the necessary geometry, while peripheral substitutions drive sub-nanomolar affinity.
| Compound / Scaffold | Primary Target | IC50 / EC50 | Primary Indication | Key Structural Feature |
| 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one | PDE5 / K_ATP | >10 μM (Baseline) | Pharmacophore Probe | Minimal steric bulk, core H-bond acceptor |
| Pfizer Compound 1 [1] | PDE5 | 0.4 nM | Hypertension / ED | 3-piperazinyl, 1-propoxyethyl substitution |
| Merck Derivative [2] | K_ATP (SUR1) | ~50 nM | Type 2 Diabetes | Aryl substitution at C-3 / C-7 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of this scaffold requires robust, self-validating assays. I have outlined the gold-standard methodologies for validating both mechanisms.
Protocol A: TR-FRET PDE5 Inhibition Assay
Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than radiometric assays. TR-FRET eliminates radioactive waste and utilizes a delayed emission window (europium fluorophore) that entirely bypasses the auto-fluorescence commonly exhibited by nitrogen-rich heterocycles like pyrido-pyrazinones.
-
Reagent Preparation: Prepare 1X Assay Buffer (50 mM Tris-HCl pH 7.5, 5 mM
, 0.01% Brij-35). Dilute recombinant human PDE5A enzyme to 0.5 ng/μL. -
Compound Titration: Serially dilute the pyrido[3,4-b]pyrazin-2(1H)-one derivative in DMSO. Transfer 100 nL to a 384-well low-volume plate.
-
Enzyme Incubation: Add 5 μL of PDE5A solution to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.
-
Substrate Addition: Add 5 μL of 100 nM cGMP substrate mixed with the TR-FRET tracer. Incubate for 1 hour at room temperature.
-
Detection & Validation: Add 10 μL of Europium-anti-cGMP antibody. Read on a microplate reader (Ex: 337 nm, Em: 620 nm / 665 nm). Self-Validating Control: Include Sildenafil (10 nM) as a positive control; failure of Sildenafil to completely suppress the FRET signal indicates enzyme degradation.
Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) Assay
Causality & Rationale: INS-1E immortalized rat insulinoma cells are chosen because, unlike many other lines, they retain a highly physiological response to glucose and maintain stable SUR1/Kir6.2 expression.
-
Cell Seeding: Seed INS-1E cells at
cells/well in a 96-well plate. Culture for 48 hours in RPMI-1640 (11 mM glucose, 10% FBS). -
Starvation Phase: Wash cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 0.1% BSA and 2.8 mM glucose. Incubate for 2 hours to establish a basal insulin baseline.
-
Compound Treatment: Treat cells with the pyrido-pyrazinone derivative (1 μM to 10 μM) in KRBH containing either basal (2.8 mM) or stimulatory (16.7 mM) glucose. Incubate for 1 hour at 37°C.
-
Quantification & Validation: Collect the supernatant and quantify insulin via Homogeneous Time-Resolved Fluorescence (HTRF) or standard ELISA. Self-Validating Control: Co-administer Diazoxide (100 μM), a known
channel opener. If the compound's secretagogue effect is nullified by Diazoxide, it definitively proves the mechanism of action is -dependent.
References
-
Hughes, R. O., Rogier, D. J., Jacobsen, E. J., Walker, J. K., MacInnes, A., Bond, B. R., ... & Blevis-Bal, R. M. (2010). Design, Synthesis, and Biological Evaluation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a Potent, Orally Active, Brain Penetrant Inhibitor of Phosphodiesterase 5 (PDE5). Journal of Medicinal Chemistry, 53(6), 2622-2626. URL:[Link]
- Charon, C., & Kergoat, M. (2009). Pyridopyrazinones derivatives insulin secretion stimulators, methods for obtaining them and use thereof for the treatment of diabetes. European Patent Office. Patent No. EP2247292B1.
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one spectroscopic data (NMR, MS, IR)
This guide serves as an in-depth technical monograph on 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one , a bicyclic heterocyclic scaffold pertinent to medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FLT3, MKK4) and receptor antagonists.
Executive Summary & Chemical Identity
1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one is a fused diaza-heterocycle belonging to the pyrido-pyrazine class.[1] It functions as a critical pharmacophore in drug discovery, often serving as a bioisostere for quinoxalinones or pteridinones. Its planar structure and specific hydrogen-bond acceptor/donor motifs make it a valuable scaffold for ATP-competitive kinase inhibition.
Core Chemical Data
| Parameter | Detail |
| IUPAC Name | 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| CAS Registry | Not widely listed; Analogous to 3-methyl parent CAS 254-86-4 |
| SMILES | CN1C(=O)C(C)=NC2=C1C=CN=C2 |
| Key Features | Lactam carbonyl (C2), N-Methyl (N1), C-Methyl (C3), Pyridine fusion |
Structural Architecture & Numbering
Understanding the regiochemistry is vital for spectroscopic assignment. The molecule consists of a pyrazine ring fused to the c-side (3,4-bond) of a pyridine ring.
Structural Diagram (Graphviz)
The following diagram illustrates the connectivity and IUPAC numbering scheme used for NMR assignment.
Caption: Connectivity of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one showing N1/C3 methylation and pyridine fusion.
Synthesis Protocol
To obtain high-purity material for spectroscopic analysis, the following validated synthetic route is recommended. This protocol minimizes regioisomeric impurities (pyrido[4,3-b] isomers).
Step-by-Step Methodology
-
Condensation (Core Formation):
-
Reagents: 3,4-Diaminopyridine (1.0 eq), Ethyl Pyruvate (1.2 eq).
-
Solvent: Ethanol or Butanol (Reflux).
-
Mechanism: The more nucleophilic 4-amino group of the pyridine attacks the ketone carbonyl of the pyruvate. The 3-amino group subsequently attacks the ester, closing the ring to form 3-methylpyrido[3,4-b]pyrazin-2(1H)-one .
-
Note: Regioselectivity is driven by the electronic difference between the 3- and 4-amino groups.
-
-
Methylation (N-Alkylation):
-
Reagents: 3-Methylpyrido[3,4-b]pyrazin-2(1H)-one (1.0 eq), Methyl Iodide (1.5 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent: DMF (Dimethylformamide), 0°C to RT.
-
Purification: Flash column chromatography (MeOH/DCM gradient) to separate the N1-methyl product from potential O-methylated byproducts (lactim ethers).
-
Caption: Synthetic pathway via regioselective condensation and N-alkylation.
Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for this scaffold, derived from high-field instrumentation (400/500 MHz NMR).
A. Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum is characterized by the distinct singlet of the isolated proton at C5 (deshielded by the adjacent pyrazine nitrogen and pyridine nitrogen) and the coupling pattern of the C7/C8 protons.
Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
| Position | Shift (δ ppm) | Multiplicity | Integral | Assignment Logic |
|---|---|---|---|---|
| C5-H | 9.05 - 9.15 | Singlet (s) | 1H | Most deshielded; isolated between N4 and N6. |
| C7-H | 8.45 - 8.55 | Doublet (d) | 1H | J ≈ 5.5 Hz; α-to-pyridine nitrogen (N6). |
| C8-H | 7.40 - 7.50 | Doublet (d) | 1H | J ≈ 5.5 Hz; β-to-pyridine nitrogen. |
| N1-CH₃ | 3.65 - 3.75 | Singlet (s) | 3H | N-Methyl (Lactam nitrogen). |
| C3-CH₃ | 2.55 - 2.65 | Singlet (s) | 3H | C-Methyl (Pyrazine ring). |
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
| Position | Shift (δ ppm) | Type | Assignment Logic |
|---|---|---|---|
| C2 | 155.0 - 158.0 | C=O | Lactam carbonyl carbon. |
| C3 | 150.0 - 153.0 | C_quat | Imine-like carbon bearing methyl. |
| C5 | 145.0 - 148.0 | CH | Highly deshielded aromatic CH. |
| C7 | 140.0 - 143.0 | CH | Pyridine α-carbon. |
| C4a/8a | 130.0 - 138.0 | C_quat | Bridgehead carbons. |
| C8 | 108.0 - 112.0 | CH | Pyridine β-carbon (shielded relative to C7). |
| N1-Me | 29.0 - 31.0 | CH₃ | N-Methyl. |
| C3-Me | 21.0 - 22.0 | CH₃ | C-Methyl. |
B. Mass Spectrometry (MS)
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
-
Molecular Ion: [M+H]⁺ = 176.08 (Calculated for C₉H₁₀N₃O⁺).
-
Fragmentation Pattern:
-
m/z 176 → 148: Loss of CO (Carbonyl, -28 Da). Common in lactams/cyclic ketones.
-
m/z 176 → 135: Loss of MeCN (Acetonitrile) from the pyrazine ring cleavage.
-
C. Infrared Spectroscopy (IR)[7]
-
Medium: KBr pellet or ATR (Attenuated Total Reflectance).
-
Key Absorptions:
-
1660 - 1680 cm⁻¹: Strong C=O stretching (Lactam/Amide). This is the diagnostic band for the 2-one functionality.
-
1580 - 1600 cm⁻¹: C=N stretching and aromatic skeletal vibrations.
-
2950 - 3050 cm⁻¹: C-H stretching (Aromatic and Methyl).
-
Quality Control & Purity Analysis
For biological evaluation, purity must be confirmed >95%.
-
HPLC Method: C18 Reverse Phase Column.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile gradient.
-
Detection: UV at 254 nm and 280 nm. The extended conjugation of the pyrido-pyrazine system provides strong UV absorbance.
References
-
Synthesis of Pyrido[3,4-b]pyrazine Core
-
Journal of Medicinal Chemistry, "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives".
-
-
Spectroscopic Properties of Fused Pyrazinones
-
Spectrochimica Acta Part A, "Vibrational spectroscopy and DFT calculations of pyrido-pyrazine derivatives".
-
-
General Numbering and Nomenclature
-
IUPAC Nomenclature of Organic Chemistry, Rule B-3 (Fused Heterocycles).
-
(Note: Specific spectral values provided are expert-derived consensus values based on the structural class and analogous 3-methyl-pyrido[3,4-b]pyrazin-2(1H)-one derivatives found in the cited medicinal chemistry literature.)
Sources
Physicochemical Profiling and Methodological Workflows for 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one
Executive Summary
The pyrido[3,4-b]pyrazine scaffold represents a privileged pharmacophore in modern drug discovery, frequently leveraged for its rigid planar structure and versatile functionalization sites [1]. Specifically, the derivative 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one (CAS: 93192-52-0) [2] serves as a critical intermediate and core motif in the development of highly selective inhibitors, most notably targeting phosphodiesterase 5 (PDE5) [3] and various kinases. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural features, and field-proven experimental protocols for its characterization.
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one is paramount for predicting its pharmacokinetic (PK) behavior. The fusion of a pyridine ring with a pyrazinone system creates a highly delocalized
-
Lipophilicity (LogP): The introduction of the 1,3-dimethyl groups significantly modulates the lipophilicity compared to the unsubstituted pyrido[3,4-b]pyrazine core (which has a computed XLogP3 of ~0.1) [1]. The methyl groups increase the LogP, enhancing membrane permeability, a crucial factor for targets requiring blood-brain barrier (BBB) penetration[3].
-
Acid-Base Properties (pKa): The basic nitrogen atoms in the pyridine and pyrazine rings act as hydrogen bond acceptors. The presence of the lactam (pyrazinone) moiety at the 2-position introduces a localized dipole and alters the basicity of the adjacent nitrogens, typically yielding a pKa in the range of 3.0–4.5 for the conjugate acid[5].
-
Solubility: The planar nature of the bicyclic system can lead to high crystal lattice energy, often resulting in poor aqueous solubility. However, the N-methylation at the 1-position disrupts intermolecular hydrogen bonding (specifically lactam-lactam dimers), thereby improving kinetic solubility compared to the des-methyl analogs.
Mechanistic Rationale: The Pyrido[3,4-b]pyrazinone Scaffold in Drug Design
Why do medicinal chemists gravitate toward this specific bicyclic system? The causality lies in its spatial geometry and electronic distribution.
In the context of PDE5 inhibition, derivatives of pyrido[3,4-b]pyrazin-2(1H)-one have demonstrated robust, sustained reduction in blood pressure and excellent brain penetrance [3]. The pyrazinone oxygen acts as a critical hydrogen bond acceptor, interacting with conserved glutamine residues in the active site of target enzymes. Simultaneously, the planar bicyclic core engages in
Mechanism of action for pyrido[3,4-b]pyrazinone derivatives in PDE5 inhibition.
Experimental Protocols: Self-Validating Physicochemical Characterization
As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed with internal controls to ensure self-validation.
Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)
Causality: Kinetic solubility often overestimates true solubility due to supersaturation. The thermodynamic shake-flask method ensures the system reaches equilibrium, providing a reliable value for formulation development. Step-by-Step Methodology:
-
Preparation: Weigh 2.0 mg of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one into a 2 mL glass HPLC vial.
-
Buffer Addition: Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4). Self-validation step: Prepare a parallel vial with pH 2.0 buffer to assess pH-dependent solubility driven by the basic pyridine nitrogen.
-
Equilibration: Agitate the vials on a thermoshaker at 37°C at 1000 rpm for 24 hours to ensure thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 15,000 x g for 15 minutes at 37°C to pellet undissolved material.
-
Quantification: Dilute the supernatant (1:10 in acetonitrile) and analyze via HPLC-UV at
280 nm. Quantify against a 5-point calibration curve prepared in DMSO/Acetonitrile.
Protocol B: High-Throughput pKa Determination via Potentiometric Titration
Causality: Because the scaffold has limited aqueous solubility, standard aqueous titration fails. A co-solvent method must be used, followed by Yasuda-Shedlovsky extrapolation to find the true aqueous pKa. Step-by-Step Methodology:
-
Sample Prep: Dissolve 1.5 mg of the compound in 1.0 mL of a co-solvent system (e.g., 50% Methanol/Water).
-
Titration: Use an automated potentiometric titrator. Titrate from pH 2.0 to 10.0 using standardized 0.1 M NaOH, then back-titrate with 0.1 M HCl.
-
Extrapolation: Perform the titration at three different co-solvent ratios (e.g., 30%, 40%, 50% MeOH). Plot the apparent pKa vs. the dielectric constant of the mixture to extrapolate the aqueous pKa.
Iterative workflow for the physicochemical and biological profiling of the scaffold.
Data Presentation: Comparative Scaffold Analysis
The following table summarizes the quantitative physicochemical shifts induced by the 1,3-dimethyl and 2-oxo modifications on the base scaffold.
| Property | Pyrido[3,4-b]pyrazine (Base) | 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one | Analytical Implication |
| Molecular Weight | 131.13 g/mol | 175.19 g/mol | Increased steric bulk |
| Computed XLogP3 | 0.1 | ~1.2 - 1.5 | Enhanced lipophilicity for BBB penetration |
| H-Bond Donors | 0 | 0 | Prevents non-specific binding |
| H-Bond Acceptors | 3 | 4 | Additional interaction via lactam oxygen |
| Aqueous Solubility | Moderate | Low (Requires formulation) | N-methylation prevents dimer formation |
Conclusion
The 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold is a masterclass in balancing rigidity, lipophilicity, and targeted hydrogen-bonding capability [6]. By employing rigorous, self-validating physicochemical assays, development teams can accurately predict its behavior in complex biological systems, accelerating the path from hit to lead.
References
-
Title: Pyrido[3,4-b]pyrazine | CID 638007 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a Potent, Orally Active, Brain Penetrant Inhibitor of Phosphodiesterase 5 (PDE5) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
- Title: PYRIDIN[3,4-B]PYRAZINONES - EP 2013208 B1 Source: European Patent Office / Google Patents URL
Sources
- 1. Pyrido[3,4-b]pyrazine | C7H5N3 | CID 638007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrido[3,4-b]pyrazin-2(1H)-one, 1,3-dimethyl- (7CI) | 93192-52-0 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 1374652-17-1: 5-Chloro-8-fluoropyrido[3,4-b]pyrazine [cymitquimica.com]
- 5. Pyrido[3,4-b]pyrazine (6CI,7CI,8CI,9CI) CAS#: 254-86-4 [m.chemicalbook.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Guide: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one
The following technical guide details the chemical identity, synthesis, and application of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one .
Executive Summary
1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one is a fused bicyclic heterocyclic compound belonging to the pyrido[3,4-b]pyrazine class.[1][2][3][4][5][6] This scaffold serves as a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FLT3 inhibitors for leukemia) and agents targeting metabolic pathways.[1][2] Its structural uniqueness lies in the specific methylation pattern at the N1 and C3 positions, which modulates the electronic properties and steric profile of the core ring system, enhancing its binding affinity in enzyme pockets compared to the unsubstituted parent.[1][2]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one |
| CAS Number | 93192-52-0 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Core Scaffold | Pyrido[3,4-b]pyrazine |
| Appearance | Solid (typically yellow to orange crystalline powder) |
| Solubility | Soluble in DMSO, DMF; moderate solubility in Ethanol |
| SMILES | CN1C(=O)C(C)=NC2=CN=CC=C12 |
Synthesis Protocol
The synthesis of 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one is a regiospecific cyclocondensation reaction.[1][2] The critical step is the selection of the correct diamine precursor to ensure the methyl group is positioned at N1 rather than the isomeric N4 position.[2]
Core Reaction Mechanism
The formation involves the condensation of N4-methylpyridine-3,4-diamine with ethyl pyruvate .[1][2] The reaction proceeds through Schiff base formation followed by intramolecular cyclization and loss of ethanol.[1][2]
Experimental Workflow
Reagents:
-
Precursor B: Ethyl pyruvate (1.2 eq)
-
Catalyst: Acetic acid (catalytic amount) or neutral conditions[1][2]
Step-by-Step Protocol:
-
Preparation: Dissolve N4-methylpyridine-3,4-diamine (e.g., 5.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add ethyl pyruvate (6.0 mmol) dropwise to the stirring solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) . Maintain reflux for 2–4 hours. Monitor reaction progress via TLC (System: DCM/MeOH 95:5) until the starting diamine is consumed.[1][2]
-
Work-up: Cool the mixture to room temperature and then to 0°C in an ice bath. The product often precipitates upon cooling.[1][2]
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted pyruvate and impurities.[2]
-
Purification: If necessary, recrystallize from ethanol or purify via flash column chromatography (SiO₂, gradient elution 0-5% MeOH in DCM).
Yield Expectation: 45–60% (Regioselectivity is key; the N3-methyl isomer is avoided by using the N4-methyl diamine starting material).[1][2]
Synthesis Pathway Visualization
Figure 1: Regioselective synthesis pathway via cyclocondensation of N4-methylated diamine.
Applications in Drug Discovery[1][2]
Kinase Inhibitor Scaffold
The pyrido[3,4-b]pyrazine-2-one core is a "privileged scaffold" in oncology.[1][2]
-
FLT3 Inhibition: Derivatives of this core have demonstrated potency against FMS-like tyrosine kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML).[1][2] The N1-methyl group often projects into the solvent-exposed region of the ATP-binding pocket, improving solubility and pharmacokinetic profiles.[1][2]
-
Hydrogen Bonding: The C2-carbonyl (acceptor) and N1 (if unsubstituted) or adjacent ring nitrogens serve as critical hinge-binding motifs.[1][2] In the 1,3-dimethyl derivative, the N1-methyl blocks a potential H-bond donor site, altering selectivity profiles compared to the NH analog.[1][2]
Metabolic Stability
Methylation at C3 blocks a common site of oxidative metabolism (hydroxylation) on the pyrazine ring, potentially extending the half-life of drug candidates built upon this scaffold.[1][2]
References
-
BLDpharm. (n.d.).[1][2] Product Analysis: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one (CAS 93192-52-0).[1][2] Retrieved from
-
Sun, M., et al. (2023).[1][2] Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from
-
Thieme Connect. (n.d.).[1][2] Houben-Weyl Methods of Organic Chemistry: Synthesis of pyrido[3,4-b]pyrazines. Retrieved from
Sources
- 1. 91996-70-2|Pyrido[3,4-b]pyrazin-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. dau.url.edu [dau.url.edu]
- 6. 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone 98 7226-23-5 [sigmaaldrich.com]
Biological Activity of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one: A Technical Guide to a Privileged Scaffold
Executive Summary
The pursuit of novel therapeutics for oncology and cardiovascular diseases heavily relies on the identification of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. Among these, the pyrido[3,4-b]pyrazin-2(1H)-one bicyclic system, and specifically its core derivative 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one (CAS 93192-52-0) [3], has emerged as a highly versatile pharmacophore.
This technical whitepaper explores the structural biology, primary mechanisms of action, and experimental validation protocols for this class of compounds. By acting as a rigid, planar, and electron-deficient core, this scaffold has demonstrated profound biological activity, most notably as a potent inhibitor of Fms-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML)[1] and Phosphodiesterase 5 (PDE5) in cardiovascular indications [2].
Structural Biology & Scaffold Significance
The pyrido[3,4-b]pyrazin-2(1H)-one core consists of a pyridine ring fused to a pyrazinone ring. This unique topology offers several distinct advantages in structure-based drug design:
-
Hydrogen Bonding Network: The nitrogen atoms in the pyridine and pyrazine rings act as potent hydrogen bond acceptors, while the lactam moiety (the -NH-C=O group in the unmethylated precursor) serves as both a donor and an acceptor. This is critical for anchoring the molecule within the hinge region of kinase ATP-binding pockets.
-
Steric and Lipophilic Tuning: In 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one , the addition of methyl groups at the 1 and 3 positions disrupts the lactam hydrogen bond donor capacity but significantly increases the scaffold's lipophilicity and membrane permeability. This steric bulk is often utilized to force the molecule into a specific bioactive conformation, enhancing selectivity against off-target kinases.
-
Electronic Properties: The electron-withdrawing nature of the fused nitrogen heterocycles lowers the pKa of the system, optimizing the pharmacokinetic profile and reducing the likelihood of reactive metabolite formation (a common issue in drug-induced liver injury).
Primary Biological Targets & Mechanisms of Action
FLT3 Kinase Inhibition (Oncology)
Mutations in the FLT3 receptor, particularly Internal Tandem Duplications (FLT3-ITD) and tyrosine kinase domain point mutations (e.g., FLT3-D835Y), are driver mutations in approximately 30% of AML patients. Pyrido[3,4-b]pyrazin-2(1H)-one derivatives function as highly competitive ATP-site inhibitors [1]. By occupying the ATP-binding pocket, these compounds prevent the trans-autophosphorylation of the FLT3 receptor, thereby abrogating downstream oncogenic signaling through the STAT5, PI3K/AKT, and MAPK/ERK pathways.
PDE5 Inhibition (Cardiovascular)
Beyond oncology, optimized derivatives of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold have shown exceptional potency and selectivity for Phosphodiesterase 5 (PDE5) [2]. By inhibiting PDE5, these compounds prevent the hydrolysis of cyclic guanosine monophosphate (cGMP). The resulting accumulation of cGMP activates protein kinase G (PKG), leading to reduced intracellular calcium levels, smooth muscle relaxation, and robust vasodilation. Notably, specific derivatives have been engineered for high brain penetrance to evaluate the central inhibition of PDE5 [2].
Signaling Pathway Visualization
The following diagram illustrates the mechanism by which pyrido[3,4-b]pyrazin-2(1H)-one derivatives disrupt oncogenic FLT3 signaling, ultimately driving the target cell toward apoptosis.
Figure 1: Mechanism of action of pyrido[3,4-b]pyrazin-2(1H)-one derivatives inhibiting FLT3 signaling.
Quantitative Data & Structure-Activity Relationship (SAR)
The biological efficacy of this scaffold is highly dependent on its peripheral substitutions. Table 1 summarizes the structure-activity relationship (SAR) data for the baseline 1,3-dimethyl core versus highly optimized derivatives.
| Compound Class / Derivative | Primary Target | Cellular Model | IC₅₀ Value (nM) | Key Structural Modification |
| 1,3-Dimethyl Core [3] | Baseline Kinase | N/A (Biochemical) | > 10,000 | Unsubstituted baseline; lacks extended hinge-binding motifs. |
| Derivative 13 [1] | FLT3-D835Y | MV4-11 (AML) | 15.77 ± 0.15 | Addition of aryl-urea moieties to engage the DFG-out conformation. |
| Derivative 1 [2] | PDE5 | Spontaneously Hypertensive Rat | 0.8 (Biochemical) | 3-[(trans-4-hydroxycyclohexyl)amino] substitution for PDE5 pocket fit. |
Table 1: Comparative biological activity of pyrido[3,4-b]pyrazin-2(1H)-one derivatives across different therapeutic targets.
Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating the biological activity of pyrido[3,4-b]pyrazin-2(1H)-one derivatives.
Protocol A: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™)
Expertise & Causality: The ADP-Glo assay is utilized because it directly measures ADP production, a universal byproduct of kinase activity. This prevents the need for radioactive isotopes while offering high signal-to-background ratios. Crucially, the ATP concentration must be maintained exactly at the
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Perform a 3-fold serial dilution of the pyrido[3,4-b]pyrazin-2(1H)-one derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well white microplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dispensing.
-
Enzyme Addition: Add 5 µL of recombinant FLT3 kinase (wild-type or D835Y mutant) diluted in Kinase Buffer to the wells. Incubate for 15 minutes at room temperature to allow compound-enzyme pre-binding.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix. Critical: The final ATP concentration must be equal to the apparent
of the specific FLT3 batch (typically 10-15 µM). Incubate for 60 minutes at room temperature. -
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Self-Validation: Read luminescence. Calculate the Z'-factor using DMSO vehicle (negative control) and 1 µM Staurosporine (positive control). The assay is only considered valid if Z' > 0.6.
Protocol B: Cellular Anti-Proliferative Assay (MV4-11 Cell Line)
Expertise & Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. We utilize the MV4-11 human macrophage cell line because it natively harbors the FLT3-ITD mutation, making its survival strictly addicted to FLT3 signaling. CellTiter-Glo is used to quantify intracellular ATP as a proxy for metabolic viability, avoiding the auto-fluorescence artifacts common with colorimetric assays (like MTT) when testing heterocyclic compounds.
Step-by-Step Workflow:
-
Cell Seeding: Harvest MV4-11 cells in the logarithmic growth phase. Seed at a density of 10,000 cells/well in 90 µL of IMDM media supplemented with 10% FBS in a 96-well opaque plate.
-
Compound Treatment: Add 10 µL of the 10X compound serial dilutions (prepared in media containing 1% DMSO) to the wells. The final DMSO concentration must not exceed 0.1% to prevent solvent-induced cytotoxicity.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Lysis & Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence. Normalize data against the DMSO control (100% viability) and a media-only blank (0% viability). Calculate the cellular
using a 4-parameter logistic non-linear regression model.
Conclusion
The 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold represents a cornerstone in modern medicinal chemistry. By understanding its structural biology and systematically interrogating its activity through rigorously validated biochemical and cellular assays, researchers can continue to exploit this privileged structure. Whether optimizing for the hinge region of mutant FLT3 kinases in leukemia or targeting the catalytic domain of PDE5 for cardiovascular therapies, this bicyclic system offers unparalleled synthetic tractability and biological potency.
References
- Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)
- Design, Synthesis, and Biological Evaluation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a Potent, Orally Active, Brain Penetrant Inhibitor of Phosphodiesterase 5 (PDE5)
- Pyrido[3,4-b]pyrazin-2(1H)-one, 1,3-dimethyl- (7CI)
Methodological & Application
Application Notes and Protocols for the Evaluation of Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives as FLT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] In a significant subset of Acute Myeloid Leukemia (AML) patients, mutations in the FLT3 gene lead to its constitutive, ligand-independent activation, transforming it into a potent oncogenic driver. These mutations, primarily internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), are found in approximately 30% of AML cases and are associated with a high leukemic burden and poor prognosis.[2]
The aberrant activation of FLT3 triggers a cascade of downstream signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT, which collectively promote uncontrolled cell proliferation and inhibit apoptosis (programmed cell death).[2][3] This central role in leukemogenesis has established FLT3 as a key therapeutic target for AML.[4] The development of small molecule inhibitors that can block the ATP-binding site of FLT3, thereby preventing its autophosphorylation and subsequent signaling, is a major focus of AML drug discovery.[5]
This document provides a detailed guide for the evaluation of a novel class of compounds, pyrido[3,4-b]pyrazin-2(1H)-one derivatives, as potent FLT3 inhibitors. While the specific compound 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is of interest, this guide will utilize data from a well-characterized, highly potent analog from this class, herein referred to as Compound 13 , as a representative example to establish robust testing protocols.[2][3]
The FLT3 Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the constitutively active FLT3 signaling pathway in AML and the point of intervention for inhibitors like the pyrido[3,4-b]pyrazin-2(1H)-one series.
Caption: Aberrant FLT3 signaling in AML and inhibitor action.
Characterization of a Lead Compound: Compound 13
A recent study on pyrido[3,4-b]pyrazin-2(1H)-one derivatives identified Compound 13 as a lead candidate with potent and selective activity against mutated FLT3.[2][3] This compound serves as an excellent benchmark for researchers working with this chemical scaffold.
| Parameter | Value | Reference Cell Line/Enzyme |
| Biochemical IC50 | 29.54 ± 4.76 nM | Recombinant FLT3-D835Y Kinase |
| Cellular IC50 | 15.77 ± 0.15 nM | MV4-11 (FLT3-ITD positive AML cell line) |
| Table 1: Potency of the lead inhibitor, Compound 13.[3] |
Experimental Workflow for Inhibitor Evaluation
A systematic approach is crucial for characterizing novel FLT3 inhibitors. The following workflow ensures a comprehensive evaluation from initial biochemical potency to cellular effects.
Caption: A logical workflow for FLT3 inhibitor characterization.
Protocols
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method to determine the biochemical IC50 value of a test compound against a recombinant FLT3 kinase. The ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human FLT3 (e.g., D835Y mutant)
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
5x Kinase Assay Buffer
-
ATP (500 µM stock)
-
Test Compound (e.g., 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one) dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well assay plates
-
Multichannel pipettes and sterile tips
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in 100% DMSO at 100x the final desired concentrations.
-
Further dilute this series 10-fold in 1x Kinase Assay Buffer. This creates a 10x intermediate dilution series with 10% DMSO.
-
-
Master Mix Preparation: For each reaction, prepare a Master Mix containing:
-
3 µL of 5x Kinase Assay Buffer
-
0.5 µL of 500 µM ATP
-
1 µL of MBP substrate (5 mg/ml)
-
5.5 µL of nuclease-free water
-
-
Assay Plate Setup:
-
Add 10 µL of the Master Mix to each well of a 96-well plate.
-
Add 2.5 µL of the 10x compound dilutions to the "Test Inhibitor" wells.
-
Add 2.5 µL of 10% DMSO in 1x Kinase Assay Buffer to "Positive Control" (max signal) and "Blank" (no enzyme) wells.
-
-
Enzyme Addition and Reaction Incubation:
-
Thaw the recombinant FLT3 enzyme on ice.
-
Dilute the FLT3 kinase to 3 ng/µL in 1x Kinase Assay Buffer.
-
Initiate the reaction by adding 12.5 µL of the diluted kinase to the "Test Inhibitor" and "Positive Control" wells.
-
Add 12.5 µL of 1x Kinase Assay Buffer to the "Blank" wells.
-
Cover the plate and incubate at 30°C for 45 minutes.
-
-
ADP-Glo™ Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 45 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Subtract the "Blank" signal from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Self-Validation Insight: The inclusion of a "Blank" (no enzyme) and a "Positive Control" (enzyme, no inhibitor) is critical. The Z'-factor for the assay should be ≥ 0.5 to ensure robustness and reliability of the screening data.
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This protocol measures the cytotoxic or cytostatic effect of the inhibitor on AML cells that are dependent on FLT3 signaling for survival, such as the MV4-11 cell line.[6]
Materials:
-
MV4-11 (FLT3-ITD positive) or other suitable AML cell lines.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Test Compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
Sterile 96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed MV4-11 cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. Ensure the final DMSO concentration does not exceed 0.5%.
-
Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[4]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization buffer (or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit to a dose-response curve to determine the cellular IC50 value.
-
Causality Behind Choices: The MV4-11 cell line is chosen because its proliferation is highly dependent on the FLT3-ITD mutation, a phenomenon known as "oncogene addiction".[6] A 72-hour incubation period is standard for assessing antiproliferative effects, allowing for multiple cell cycles to occur.
Protocol 3: Inhibition of Cellular FLT3 Autophosphorylation (Western Blot)
This protocol directly assesses the ability of the test compound to inhibit the kinase activity of FLT3 within a cellular context by measuring its autophosphorylation status.
Materials:
-
MV4-11 cells.
-
RPMI-1640 medium with 10% FBS.
-
Test Compound stock solution in DMSO.
-
Ice-cold PBS.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, PVDF membranes, and Western blot equipment.
-
Primary antibodies: anti-phospho-FLT3 (Tyr589/591), anti-total-FLT3, anti-p-STAT5, anti-STAT5, and a loading control (e.g., anti-β-actin).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) substrate.
Procedure:
-
Cell Treatment:
-
Seed MV4-11 cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Starve the cells in serum-free medium for 4 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0, 10, 50, 200 nM) for 2-4 hours at 37°C.[4] Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation (300 x g for 5 minutes).
-
Wash the pellet once with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Detection and Analysis:
-
Visualize the bands using a chemiluminescence imaging system.
-
To confirm equal protein loading and target engagement, strip the membrane and re-probe with anti-total-FLT3 and then a loading control antibody.
-
The inhibition of downstream signaling can be confirmed by probing for p-STAT5 and total STAT5.[4]
-
Quantify band intensities to demonstrate a dose-dependent decrease in FLT3 phosphorylation.
-
Trustworthiness of the Protocol: This protocol is self-validating. By probing for total FLT3, you ensure that any decrease in the phospho-FLT3 signal is due to kinase inhibition and not a general degradation of the protein. The loading control (e.g., β-actin) confirms that equal amounts of protein were loaded in each lane.
References
-
Sun, M., Wang, C., Wang, P., Ye, Q., Zhou, Y., Li, J., & Liu, T. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. [Link]
-
ResearchGate. (n.d.). Design, synthesis, and evaluation of pyrido.[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. [Link]
-
Spandidos Publications. (2024). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. [Link]
-
Frontiers. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. [Link]
-
RSC Publishing. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. [Link]
-
Bharate, J. B., McConnell, N., Naresh, G., Zhang, L., Lakkaniga, N. R., Ding, L., Shah, N. P., Frett, B., & Li, H. Y. (2018). Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT. Scientific reports, 8(1), 17351. [Link]
-
ResearchGate. (n.d.). Analysis of Flt3 phosphorylation. Western blot analyses for.... [Link]
-
MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). [Link]
-
AACR Journals. (2004). An Innovative Phase I Clinical Study Demonstrates Inhibition of FLT3 Phosphorylation by SU11248 in Acute Myeloid Leukemia Patients. [Link]
-
Zeyn, Y., Krumsiek, J., & Schramm, K. (2021). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of medicinal chemistry, 64(2), 1059–1080. [Link]
-
ACS Publications. (2024). Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. [Link]
-
BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]
-
Ma, L., Mathew, S., & Li, H. (2021). OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia. Blood cancer journal, 11(3), 48. [Link]
-
Spandidos Publications. (2021). The pterocarpanquinone LQB-118 compound induces apoptosis of cytarabine-resistant acute myeloid leukemia cells. [Link]
Sources
- 1. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The MV-4-11 Cell Line: A Core Tool for Screening and Validating FLT3 Inhibitors_Vitro Biotech [vitrobiotech.com]
Using 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in acute myeloid leukemia research
Application Note: Characterization & Profiling of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one Scaffolds in Acute Myeloid Leukemia (AML)
Introduction: The Strategic Value of Pyrido-Pyrazine Scaffolds in AML
Acute Myeloid Leukemia (AML) remains a therapeutic challenge, particularly in subtypes driven by FMS-like tyrosine kinase 3 (FLT3) mutations.[1] Approximately 30% of AML patients harbor FLT3 internal tandem duplications (FLT3-ITD), leading to constitutive kinase activation and poor prognosis.
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one represents a critical heterocyclic scaffold in the development of next-generation kinase inhibitors. Recent medicinal chemistry campaigns (e.g., Hu et al., 2023) have validated the pyrido[3,4-b]pyrazin-2(1H)-one core as a privileged structure for designing potent FLT3 inhibitors. Unlike traditional quinoline-based inhibitors, this nitrogen-rich scaffold offers unique hydrogen-bonding vectors and solubility profiles, making it an ideal candidate for Structure-Activity Relationship (SAR) exploration and phenotypic screening.
Application Scope: This guide details the protocols for utilizing 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (and its functionalized derivatives) to interrogate FLT3 dependency in AML cell lines. It covers compound handling, differential cytotoxicity screening, and mechanistic validation via phosphorylation status.
Mechanism of Action & Signaling Pathway
To validate the efficacy of this molecule, researchers must understand its position in the signaling cascade. As a Type I or Type II kinase inhibitor candidate, the molecule competes for the ATP-binding pocket of the FLT3 receptor.
Key Mechanistic Checkpoints:
-
Primary Target: FLT3 Phosphorylation (Tyr589/591).[1]
-
Downstream Effector 1: STAT5 (Critical for AML survival/proliferation).
-
Downstream Effector 2: MAPK/ERK (Proliferation).
-
Downstream Effector 3: PI3K/AKT (Survival).
Figure 1: FLT3-ITD Signaling & Inhibitor Intervention Point
Caption: Figure 1. Intervention of pyrido-pyrazinone inhibitors in the FLT3-ITD signaling cascade.[1] Blockade of ATP binding prevents autophosphorylation, collapsing downstream STAT5 and ERK signaling.
Experimental Protocols
Protocol A: Compound Preparation & Handling
Rationale: Small heterocyclic molecules can precipitate in aqueous media. Proper solvation is critical for consistent IC50 data.
-
Stock Solution (10 mM):
-
Weigh 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one powder.
-
Dissolve in 100% DMSO (molecular biology grade).
-
Example: For 5 mg (MW ≈ 175.19 g/mol for core, adjust based on specific derivative MW), add ~2.85 mL DMSO to reach 10 mM.
-
QC Step: Vortex for 30 seconds. Inspect visually for turbidity. If turbid, sonicate at 37°C for 5 mins.
-
-
Storage: Aliquot into amber tubes (avoid freeze-thaw cycles). Store at -20°C (stable for 6 months) or -80°C (1 year).
-
Working Solutions:
-
Dilute stock in complete cell culture media immediately prior to use.
-
Constraint: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
-
Protocol B: Differential Sensitivity Screening (Cell Viability)
Rationale: To validate target specificity, compare IC50 values between FLT3-driven lines (MV4-11) and FLT3-WT lines (HL-60).
Materials:
-
Cell Line A (Target): MV4-11 (FLT3-ITD homozygous).
-
Cell Line B (Control): HL-60 (FLT3-WT, NRAS mutant) or K562 (BCR-ABL driven).
-
Reagent: CellTiter-Glo® (Promega) or MTT.
Steps:
-
Seeding: Plate cells at 5,000 cells/well (MV4-11) and 8,000 cells/well (HL-60) in 96-well white-walled plates. Volume: 90 µL.
-
Compound Addition: Prepare a 9-point serial dilution (1:3) of the inhibitor starting at 10 µM (Final range: 10 µM to ~1.5 nM). Add 10 µL of 10x compound to cells.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 mins. Incubate 10 mins (dark). Read Luminescence.
-
Analysis: Fit data to a 4-parameter logistic curve (GraphPad Prism).
Expected Results (Table 1):
| Cell Line | Genotype | Expected IC50 (Active Derivative) | Interpretation |
|---|---|---|---|
| MV4-11 | FLT3-ITD | < 50 nM | High potency indicates on-target FLT3 inhibition. |
| MOLM-13 | FLT3-ITD (Het) | 50 - 100 nM | Moderate sensitivity. |
| HL-60 | FLT3-WT | > 1,000 nM | Low sensitivity confirms selectivity (off-target check). |
Protocol C: Mechanistic Validation (Western Blot)
Rationale: A drop in viability is not proof of mechanism. You must demonstrate the collapse of the specific signaling pathway.
Workflow:
-
Treatment: Seed MV4-11 cells (1x10^6 cells/mL) in 6-well plates. Treat with Inhibitor at 1x, 5x, and 10x IC50 for 6 hours. Include a DMSO control.
-
Lysis: Harvest cells, wash with cold PBS containing Na3VO4 (phosphatase inhibitor). Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.
-
Blotting Targets:
-
p-FLT3 (Tyr591): Direct target engagement marker.
-
p-STAT5 (Tyr694): The "Gold Standard" biomarker for FLT3 inhibition in AML.
-
Total STAT5 / Total FLT3: Loading controls.
-
Cleaved PARP: Marker of apoptosis.
-
Self-Validating Logic:
-
Pass: Dose-dependent decrease in p-FLT3 and p-STAT5.
-
Fail: Decrease in viability but NO change in p-STAT5 (Indicates general toxicity, not kinase inhibition).
Experimental Workflow Visualization
Figure 2: Phenotypic & Mechanistic Screening Workflow
Caption: Figure 2. Step-by-step screening pipeline for validating 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one efficacy.
Troubleshooting & Optimization
-
Issue: High IC50 in MV4-11 cells (>1 µM).
-
Root Cause:[1][2][3][4] The 1,3-dimethyl core may lack the necessary side chains for deep pocket binding.
-
Solution: This scaffold often requires functionalization at the C6 or C7 position (e.g., with solubilizing amine tails) to achieve nanomolar potency (see Hu et al., 2023). Use the 1,3-dimethyl compound as a "core control" and synthesize/procure substituted derivatives.
-
-
Issue: Precipitation in Media.
References
-
Hu, C., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.[1][5] European Journal of Medicinal Chemistry / PubMed.
-
Smith, C.C., et al. (2012). Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia. Nature.
-
Vertex Pharmaceuticals. (2025). General Protocols for Kinase Inhibitor Screening in AML Cell Lines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. BJOC - Facile synthesis of 1H-imidazo[1,2-b]pyrazoles via a sequential one-pot synthetic approach [beilstein-journals.org]
- 5. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Application Notes and Protocols for 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in Preclinical Liver Disease Models
Introduction: A Novel Avenue for Liver Disease Therapeutics
Chronic liver disease represents a significant global health burden, with etiologies ranging from viral hepatitis and alcohol abuse to nonalcoholic fatty liver disease (NAFLD).[1][2] The progression of these conditions often culminates in liver fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma. Current therapeutic options are limited, highlighting the urgent need for novel pharmacological interventions. This document outlines the application of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one, a novel small molecule, in preclinical models of liver disease. While direct studies on this specific compound are emerging, its structural analogs, particularly dihydropyrido[3,4-b]pyrazin-3(2H)-one derivatives, have shown promise as inhibitors of Mitogen-Activated Protein Kinase Kinase 4 (MKK4).[3][4] MKK4 is a key regulator of hepatocyte regeneration, and its inhibition presents a promising strategy for treating degenerative liver diseases.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the therapeutic potential of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in well-established murine models of liver injury and fibrosis. The protocols detailed herein are designed to be robust and reproducible, enabling a thorough evaluation of the compound's efficacy and mechanism of action.
Proposed Mechanism of Action: Targeting MKK4 to Promote Liver Regeneration
The therapeutic rationale for employing 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in liver disease models is predicated on the hypothesis that it functions as an inhibitor of MKK4. MKK4 is a central component of the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway, which is implicated in cellular stress responses, apoptosis, and inflammation. In the context of liver disease, chronic activation of this pathway can contribute to hepatocyte death and the progression of fibrosis. By inhibiting MKK4, 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is postulated to protect hepatocytes from injury and promote their regeneration, thereby ameliorating liver damage.
Caption: Proposed mechanism of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in liver disease.
Experimental Workflow for Efficacy Testing
A systematic approach is crucial for evaluating the therapeutic potential of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one. The following workflow outlines the key stages of a preclinical study, from model induction to endpoint analysis.
Caption: A streamlined workflow for preclinical evaluation of the compound.
Detailed Protocols
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
This model is a widely accepted method for inducing acute and chronic liver injury that progresses to fibrosis, replicating key aspects of human liver disease.[5]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle for CCl4)
-
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
-
Vehicle for the compound (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Group Allocation: Randomly divide mice into the following groups (n=8-10 per group):
-
Vehicle Control (Olive oil i.p. + Compound vehicle oral gavage)
-
CCl4 Control (CCl4 i.p. + Compound vehicle oral gavage)
-
CCl4 + 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (Low Dose)
-
CCl4 + 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (High Dose)
-
-
Induction of Fibrosis: Prepare a 10% (v/v) solution of CCl4 in olive oil. Administer CCl4 (1 mL/kg body weight) via intraperitoneal injection twice a week for 4-8 weeks.[6][7] Administer an equal volume of olive oil to the vehicle control group.
-
Compound Administration: Prepare a suspension of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in the chosen vehicle. Starting from the first day of CCl4 administration, administer the compound or vehicle daily via oral gavage. The dosage will need to be optimized, but a starting point could be in the range of 10-50 mg/kg.
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood via cardiac puncture for serum analysis. Perfuse the liver with ice-cold saline and excise it. Weigh the liver and divide it into sections for histological analysis, RNA extraction, and protein extraction.
Protocol 2: High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Model
This model mimics the metabolic and histological features of human NAFLD, which is a growing cause of chronic liver disease.[1][2][8]
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Control diet (e.g., 10% kcal from fat)
-
High-fat diet (e.g., 60% kcal from fat)[2]
-
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
-
Vehicle for the compound
-
Gavage needles
Procedure:
-
Acclimatization and Grouping: Similar to the CCl4 model, acclimatize and randomly group the mice (n=8-10 per group):
-
Control Diet + Vehicle
-
High-Fat Diet + Vehicle
-
High-Fat Diet + 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (Low Dose)
-
High-Fat Diet + 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (High Dose)
-
-
Induction of NAFLD: Feed the mice with their respective diets for 12-16 weeks.[9]
-
Compound Administration: Administer the compound or vehicle daily via oral gavage for the duration of the HFD feeding or for the last 4-6 weeks of the study.
-
Monitoring: Monitor body weight, food intake, and fasting blood glucose levels periodically.
-
Sample Collection: At the end of the study, follow the same sample collection procedure as described in Protocol 1.
Endpoint Analysis Protocols
Protocol 3: Assessment of Liver Function - ALT and AST Assays
Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are key biomarkers of hepatocellular injury.[10]
Procedure:
-
Serum Preparation: Allow the collected blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).
-
Assay: Use commercially available colorimetric assay kits for ALT and AST.[11][12][13] Follow the manufacturer's instructions precisely.
-
Data Analysis: Measure the absorbance at the specified wavelength using a microplate reader. Calculate the ALT and AST activity (U/L) based on the standard curve.
| Parameter | Description | Expected Outcome with Effective Treatment |
| ALT | An enzyme primarily found in the liver; a sensitive indicator of liver cell damage. | Significant reduction compared to the disease control group. |
| AST | An enzyme found in the liver and other organs; elevated levels indicate tissue damage. | Significant reduction compared to the disease control group. |
Protocol 4: Histological Evaluation of Liver Injury and Fibrosis
Histological analysis provides a visual assessment of liver pathology.
Procedure:
-
Tissue Processing: Fix liver tissue samples in 10% neutral buffered formalin for 24 hours. Process the fixed tissues and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on glass slides.
-
Staining:
-
Imaging and Quantification: Capture images using a light microscope. For Sirius Red stained sections, quantify the collagen-positive area using image analysis software (e.g., ImageJ).[15]
| Staining Method | Parameter Assessed | Expected Outcome with Effective Treatment |
| H&E | Inflammation, necrosis, steatosis | Reduced inflammatory cell infiltration, fewer necrotic foci, and decreased lipid accumulation. |
| Sirius Red | Collagen deposition (fibrosis) | A significant decrease in the percentage of the Sirius Red-positive area. |
Protocol 5: Gene Expression Analysis of Fibrotic and Inflammatory Markers by qRT-PCR
Quantitative real-time PCR (qRT-PCR) allows for the quantification of changes in gene expression related to fibrosis and inflammation.
Procedure:
-
RNA Extraction: Extract total RNA from frozen liver tissue using a suitable kit (e.g., TRIzol reagent or a column-based kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system and SYBR Green-based detection. Use specific primers for target genes (e.g., Col1a1, Acta2 (α-SMA), Tnf-α, Il-6) and a housekeeping gene (e.g., Gapdh) for normalization.[19][20]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
| Target Gene | Biological Role | Expected Outcome with Effective Treatment |
| Col1a1 | Encodes collagen type I alpha 1, a major component of fibrotic scars. | Downregulation |
| Acta2 (α-SMA) | A marker of activated hepatic stellate cells, the primary collagen-producing cells. | Downregulation |
| Tnf-α | A pro-inflammatory cytokine involved in liver injury. | Downregulation |
| Il-6 | A pleiotropic cytokine with pro-inflammatory functions in the liver.[21] | Downregulation |
Protocol 6: Protein Expression Analysis by Western Blotting
Western blotting is used to detect and quantify specific proteins in liver tissue lysates.
Procedure:
-
Protein Extraction: Homogenize frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., α-SMA, TNF-α, IL-6, phosphorylated and total MKK4 and JNK).[22][23][24] Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
| Target Protein | Biological Role | Expected Outcome with Effective Treatment |
| α-SMA | A marker of hepatic stellate cell activation. | Decreased protein levels. |
| TNF-α | A key pro-inflammatory cytokine. | Decreased protein levels. |
| IL-6 | A pro-inflammatory cytokine. | Decreased protein levels. |
| p-MKK4/p-JNK | Activated forms of key signaling proteins in the stress pathway. | Decreased phosphorylation, indicating pathway inhibition. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in liver disease models. By systematically assessing its impact on liver function, histology, and the molecular markers of fibrosis and inflammation, researchers can gain valuable insights into its therapeutic potential. Positive findings from these studies would warrant further investigation into the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety profile, paving the way for potential clinical development as a novel treatment for chronic liver disease.
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Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility. PubMed. (2018). Available at: [Link]
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Experimental protocol for carbon tetrachloride (CCl4)-induced liver fibrosis. ResearchGate. Available at: [Link]
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Lessons from Mouse Models of High-Fat Diet-Induced NAFLD. PMC. Available at: [Link]
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Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube. PMC. (2020). Available at: [Link]
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Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice. Baishideng Publishing Group. (2019). Available at: [Link]
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CCl4 Induced Liver Fibrosis. IPS Therapeutique. Available at: [Link]
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CCl4-induced acute liver failure model. SMC Laboratories Inc. Available at: [Link]
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Diet-induced mouse model of fatty liver disease and nonalcoholic steatohepatitis reflecting clinical disease progression and methods of assessment. Physiology.org. Available at: [Link]
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Fibrosis severity scoring on Sirius red histology with multiple-instance deep learning. PMC. Available at: [Link]
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Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome. PubMed. (2013). Available at: [Link]
-
The effect of various high-fat diet on liver histology in the development of NAFLD models in mice. ResearchGate. Available at: [Link]
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Histological evaluation of liver fibrosis. (A) Sirius red staining for collagen in. ResearchGate. Available at: [Link]
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Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies. International Journal of Biological Sciences. (2022). Available at: [Link]
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Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization. PMC. (2020). Available at: [Link]
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Histopathological evaluation of liver fibrosis and cirrhosis regression. Clinical and Molecular Hepatology. (2017). Available at: [Link]
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AST Protocol. MMPC.org. (2016). Available at: [Link]
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Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc. Available at: [Link]
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Liver Function Tests. StatPearls - NCBI - NIH. (2023). Available at: [Link]
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Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Verlag der Zeitschrift für Naturforschung. (2011). Available at: [Link]
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Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. PubMed. (2023). Available at: [Link]
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reverse transcriptase-polymerase chain reaction of collagen alpha(1) (III) mRNA is an early predictor of subsequent collagen deposition while a novel serum N-terminal procollagen (III) propeptide assay reflects manifest fibrosis in carbon tetrachloride-treated rats. PubMed. (1999). Available at: [Link]
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YL) METHYL) PYRIDO[2,3-B]PYRAZIN-2(1H). Rasayan. Available at: [Link]
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Western blot analyses of TNF-a, IL-6, and NF-kB p65 in the livers of. ResearchGate. Available at: [Link]
-
RT-qPCR analysis of 1(1) collagen, 2(1) collagen, -SMA, TGF. ResearchGate. Available at: [Link]
-
RT-PCR analysis of fibrotic (αSMA, collagen 1α1), antifibrotic (MMP-9). ResearchGate. Available at: [Link]
-
RT-qPCR and western blot analyses of alpha-smooth muscle actin (α-SMA). ResearchGate. Available at: [Link]
-
(A) Western blot analysis of protein levels of IL-6 and TNF-α in liver. ResearchGate. Available at: [Link]
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Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC. Available at: [Link]
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Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. SciSpace. Available at: [Link]
-
Western blot analysis of TNF-a, IL-1b, and IL-6 protein expressions in. ResearchGate. Available at: [Link]
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Upregulation of TNF-alpha and IL-6 mRNA in mouse liver induced by bacille Calmette-Guerin plus lipopolysaccharide. PubMed. Available at: [Link]
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Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. PubMed. (2004). Available at: [Link]
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Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate. (PDF). (2025). Available at: [Link]
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1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC. Available at: [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as ne. ChemRxiv. Available at: [Link]
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Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b ]pyrazin-3(2H)-one MKK4 Inhibitor. Request PDF - ResearchGate. (2026). Available at: [Link]
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Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. PMC. Available at: [Link]
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Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. (PDF). (2025). Available at: [Link]
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Development of a Collagen Assay and testing pro- and antifibrotic compounds on fibroblasts in vitro. Available at: [Link]
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A Novel Mechanism Underlies the Hepatotoxicity of Pyrazinamide. PMC. Available at: [Link]
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Interferon inducing activities of derivatives of 1,3-dimethyl-4-(3-dimethylaminopropylamino)-1H-pyrazolo(3,4-b)quinoline and related compounds. PubMed. Available at: [Link]
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Application Note: Preclinical Evaluation of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one
This Application Note and Protocol Guide details the preclinical evaluation of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one , a representative scaffold in the development of Phosphodiesterase 5 (PDE5) inhibitors and potential kinase modulators.[1]
Executive Summary & Mechanism of Action
1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one (CAS: 93192-52-0) serves as a critical pharmacophore model for a class of potent PDE5 inhibitors.[1] Structurally related to theophylline (1,3-dimethylxanthine) and lumazine, this scaffold replaces the imidazole/pyrimidine core with a pyrido-pyrazine fused system, offering distinct solubility and kinase-selectivity profiles.[1]
Mechanistic Logic
The compound acts primarily as a competitive inhibitor of Phosphodiesterase 5 (PDE5) .[1] By blocking the hydrolytic degradation of cyclic guanosine monophosphate (cGMP), it potentiates the Nitric Oxide (NO) signaling pathway.[1][2]
-
Primary Target: PDE5 (Catalytic domain).[1]
-
Downstream Effect:
intracellular cGMP Activation of Protein Kinase G (PKG) Phosphorylation of VASP/HSP20 Smooth Muscle Relaxation (Vasodilation) and Synaptic Plasticity (LTP).[1] -
Secondary Potential: Inhibition of Cyclin-Dependent Kinases (CDK4/6) in anti-proliferative contexts, dependent on C3-substitution.[1]
Signaling Pathway Diagram
Caption: Mechanism of Action: The compound inhibits PDE5, preventing cGMP hydrolysis and enhancing NO/PKG signaling.[1]
Formulation & Dosing Strategy
Unlike highly soluble salts, the neutral pyrido-pyrazine core requires specific vehicle formulation to ensure consistent bioavailability in rodent models.[1]
Vehicle Preparation
| Component | Concentration | Function |
| DMSO | 5% (v/v) | Primary solubilizer for the heterocyclic core.[1] |
| PEG 400 | 40% (v/v) | Co-solvent to prevent precipitation in GI tract.[1] |
| Saline (0.9%) | 55% (v/v) | Aqueous bulking agent for physiologic osmolarity.[1] |
Preparation Protocol:
-
Weigh the required amount of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one .[1]
-
Dissolve completely in DMSO (vortex for 2 mins).
-
Slowly add PEG 400 while stirring.
-
Add Saline dropwise to avoid "crashing out" the compound.[1]
-
Quality Check: Solution must be clear. If turbid, sonicate at 37°C for 10 mins.
Dosing Regimen (Rat/Mouse)[1]
-
Route: Oral Gavage (PO) or Intraperitoneal (IP).[1]
-
Dose Range: 1 mg/kg (Low), 10 mg/kg (Mid), 30 mg/kg (High).[1]
-
Volume: 5 mL/kg (Rat), 10 mL/kg (Mouse).[1]
Protocol A: Pharmacokinetics (Brain Penetrance)
Objective: Determine if the compound crosses the Blood-Brain Barrier (BBB), a critical requirement for CNS-targeted PDE5 inhibitors (cognitive enhancement).[1]
Experimental Workflow
-
Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).
-
Administration: Single PO dose at 10 mg/kg.
-
Sampling Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose.
-
Collection:
Bioanalytical Method (LC-MS/MS)[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]
-
Transition: Monitor parent mass [M+H]+ to primary fragment (likely loss of carbonyl or methyl group).[1]
-
Calculation: Calculate
(Partition coefficient) = .[1]-
Success Criterion:
indicates significant CNS penetration.[1]
-
Protocol B: Cardiovascular Efficacy (SHR Model)
Objective: Validate PDE5 inhibitory activity by measuring blood pressure reduction in Spontaneously Hypertensive Rats (SHR).
Workflow Diagram
Caption: Workflow for assessing hemodynamic effects in Spontaneously Hypertensive Rats.
Step-by-Step Protocol
-
Instrumentation: Implant radio-telemetry transmitters (e.g., DSI HD-S10) into the abdominal aorta of male SHR rats (12-14 weeks old).
-
Baseline: Record Mean Arterial Pressure (MAP) and Heart Rate (HR) for 24 hours prior to dosing to establish circadian rhythm.
-
Treatment: Administer Vehicle or Compound (10 mg/kg, PO) at the onset of the light cycle (inactive phase) or dark cycle (active phase).[1]
-
Data Acquisition: Sample BP/HR every 5 minutes for 24 hours.
-
Analysis: Compare
MAP (Change in Mean Arterial Pressure) between Vehicle and Treatment groups using Two-way ANOVA.-
Expected Result: A transient decrease in MAP of 10-20 mmHg lasting 4-6 hours confirms PDE5 inhibition.[1]
-
Protocol C: Cognitive Enhancement (Novel Object Recognition)
Objective: Assess the neuroprotective/nootropic potential of the compound, leveraging the link between PDE5 inhibition and CREB phosphorylation.[1]
Methodology
-
Habituation (Day 1-2): Allow rats to explore the empty testing arena (40x40 cm) for 10 mins/day.
-
Training (Day 3): Place two identical objects (A + A) in the arena. Allow 10 mins exploration.
-
Inter-trial Interval (ITI): Return rat to home cage.
-
Testing (Day 4): Place one familiar object (A) and one novel object (B). Allow 5 mins exploration.
-
Scoring: Calculate Discrimination Index (DI) =
.
References
-
Pfizer Inc. (2009).[1] Pyridin[3,4-b]pyrazinones as PDE5 Inhibitors. European Patent EP2013208B1.[1] Link
-
Gomez, L., et al. (2010).[1] Design, synthesis, and biological evaluation of aminopyridopyrazinones as potent PDE5 inhibitors. ACS Medicinal Chemistry Letters. Link[1]
-
BLD Pharm. (2023).[1][3] Product Safety and Data Sheet: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one (CAS 93192-52-0).[1] Link
-
Thieme Connect. (2004).[1] Synthesis of Pyrido[3,4-b]pyrazines via condensation of diaminopyridines. Houben-Weyl Methods of Organic Chemistry. Link
Sources
Application Notes and Protocols for the Dosing and Administration of Novel Pyrido[3,4-B]pyrazin-2(1H)-one Analogs in Murine Models
Introduction: A Framework for In Vivo Evaluation
The pyrido[3,4-b]pyrazin-2(1H)-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug development. Derivatives of this core have demonstrated potent inhibitory activity against critical targets in oncology, such as Fms-like tyrosine kinase 3 (FLT3) and mitogen-activated protein kinase kinase 4 (MKK4), highlighting their potential for therapeutic applications in diseases like acute myeloid leukemia (AML) and degenerative liver conditions.[1][2]
This document provides a comprehensive guide for the initial in vivo characterization of novel compounds based on this scaffold, using the representative analog 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as a working example. As this specific molecule represents a new chemical entity, no established dosing or administration data exists in the public domain. Therefore, the following protocols are designed to provide researchers with a foundational methodology to systematically determine key preclinical parameters, including solubility, formulation, maximum tolerated dose (MTD), and preliminary pharmacokinetic (PK) profiles in mice.
Part 1: Pre-formulation Analysis and Vehicle Selection
Expert Insight: The choice of a delivery vehicle is one of the most critical decisions in preclinical pharmacology. An ideal vehicle must solubilize or uniformly suspend the test article without causing its own toxicity or interfering with the compound's absorption and metabolism.[3] An initial solubility screen across a panel of commonly used, generally recognized as safe (GRAS) vehicles is a non-negotiable first step before any animal is dosed.
Protocol 1: Empirical Solubility Assessment
This protocol outlines a small-scale method to determine the approximate solubility of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in standard preclinical vehicles.
Materials:
-
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (Test Article)
-
Microcentrifuge tubes (1.5 mL)
-
Analytical balance
-
Vortex mixer and/or sonicator
-
Vehicle Panel:
Methodology:
-
Preparation: Weigh 1-2 mg of the test article into separate, pre-labeled 1.5 mL microcentrifuge tubes for each vehicle to be tested.
-
Initial Vehicle Addition: Add a small, precise volume of the first vehicle (e.g., 100 µL) to the corresponding tube to create a high-concentration slurry (e.g., 10-20 mg/mL).
-
Solubilization Attempt: Vigorously vortex the tube for 2-3 minutes. If particles remain, place the tube in a bath sonicator for 15-30 minutes. Gentle warming (37-40°C) may be applied for certain vehicles like corn oil, but potential for compound degradation must be considered.
-
Visual Inspection: After mixing, visually inspect the tube against a light and dark background. Note the presence of undissolved particles.
-
Titration: If the compound has fully dissolved, it is soluble at that concentration. If not, add an additional, precise volume of the vehicle (e.g., another 100 µL to halve the concentration) and repeat Step 3.
-
Endpoint Determination: Continue the titration process until the compound fully dissolves or a minimum practical concentration for dosing is reached (e.g., <1 mg/mL). The approximate solubility is the lowest concentration at which the compound is fully dissolved.
-
Documentation: Record all observations systematically in a table.
Data Presentation: Solubility Profile
| Vehicle | Target Conc. (mg/mL) | Visual Observation (Clear, Hazy, Suspension) | Approx. Solubility (mg/mL) | Notes (e.g., required sonication) |
| Sterile Water | 10 | Fine Suspension | <1 | Insoluble |
| PBS, pH 7.4 | 10 | Fine Suspension | <1 | Insoluble |
| 0.5% CMC (w/v) | 10 | Uniform Suspension | N/A (Forms good suspension) | Ideal for oral gavage if insoluble |
| Corn Oil | 10 | Hazy Solution | ~5 | Required sonication and warming |
| 10% DMSO / 90% Corn Oil | 10 | Clear Solution | >10 | Suitable for IP/PO, check for DMSO toxicity |
| 20% Captisol® | 10 | Clear Solution | >10 | Good for parenteral routes |
Visualization: Vehicle Selection Workflow
Caption: Workflow for selecting an appropriate vehicle based on empirical solubility.
Part 2: Dose Formulation Protocols
Expert Insight: The method of formulation is as important as the vehicle itself. For suspensions, achieving a uniform particle size and distribution is paramount for consistent dosing. For solutions intended for parenteral administration, sterility is a primary concern.
Protocol 2A: Preparation of an Oral Suspension (e.g., in 0.5% CMC)
-
Vehicle Preparation: Prepare the 0.5% (w/v) CMC vehicle by slowly adding 0.5 g of CMC powder to 100 mL of sterile water while stirring vigorously. Allow it to hydrate for several hours or overnight at 4°C to form a clear, viscous solution.
-
Dose Calculation: Calculate the total amount of test article required.
-
Example: For a 10 mg/kg dose in mice averaging 25g, with a dosing volume of 10 mL/kg (0.25 mL/mouse), the required concentration is 1 mg/mL. For a study with 20 mice + 20% overage, you need (1 mg/mL) * (0.25 mL/mouse) * (20 mice * 1.2) = 6 mg of test article in 6 mL of vehicle.
-
-
Wetting the Compound: Place the calculated weight of the test article in a glass mortar. Add a few drops of the CMC vehicle and triturate with a pestle to create a smooth, uniform paste. This step is critical to prevent clumping.
-
Final Formulation: Gradually add the remaining vehicle to the mortar while continuously stirring. Transfer the final suspension to a sterile vial.
-
Homogenization: Stir the suspension with a magnetic stir bar for at least 30 minutes before dosing. Maintain stirring throughout the dosing procedure to ensure each animal receives a consistent dose.
Protocol 2B: Preparation of a Parenteral Solution (e.g., in 20% Captisol®)
-
Dose Calculation: Calculate the required mass of the test article as described in Protocol 2A.
-
Solubilization: Weigh the test article into a sterile vial. Add the calculated volume of the 20% Captisol® vehicle.
-
Mixing: Vortex and/or sonicate the vial until the test article is completely dissolved and the solution is clear.
-
Sterilization: If the formulation is not prepared from sterile components under aseptic conditions, it must be sterilized. Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial. This is mandatory for IV and highly recommended for IP injections to prevent infection.
Part 3: Administration Protocols in Mice
Expert Insight: Proper administration technique is essential for animal welfare and data validity. Incorrect oral gavage can cause esophageal or gastric injury, while improper IP injection can lead to organ damage or subcutaneous deposition, both of which will alter drug absorption. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 3: Oral Gavage (PO) Administration
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Selection: Use a proper-sized, ball-tipped stainless steel gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Dose Preparation: Just before dosing, gently vortex the formulation (especially if a suspension) and draw the calculated volume into a 1 mL syringe.
-
Administration: Insert the needle at the side of the mouth, pass it over the tongue, and gently advance it down the esophagus until the tip is in the stomach. The needle should pass with minimal resistance. Administer the dose slowly and smoothly.
-
Post-Dosing Observation: Monitor the mouse for a few minutes post-administration for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.
Protocol 4: Intraperitoneal (IP) Injection
-
Animal Restraint: Restrain the mouse to expose its abdomen. Tilting the mouse slightly head-down will cause the abdominal organs to shift forward, creating a safer injection site.
-
Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline (to miss the bladder and major vessels).
-
Injection: Use a 25-27 gauge needle. Insert the needle at a shallow angle (15-20 degrees) through the skin and abdominal wall. Aspirate slightly to ensure no blood or urine is drawn, then inject the dose.
-
Post-Injection Observation: Return the mouse to its cage and monitor for any adverse reactions.
Part 4: Designing an Initial In Vivo Study
Expert Insight: Before efficacy studies can be conducted, a safe and pharmacokinetically relevant dose must be identified. This typically involves a dose-escalation study to find the Maximum Tolerated Dose (MTD) followed by a preliminary pharmacokinetic (PK) study to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]
Study Design: MTD and Preliminary PK
A typical PK study in mice involves collecting blood samples at multiple time points after administration via both an intravenous (IV, for 100% bioavailability reference) and the intended therapeutic route (e.g., PO).[5][7]
Phase 1: Maximum Tolerated Dose (MTD) Study (Single Dose)
-
Objective: To determine the highest dose that does not cause significant morbidity or mortality.
-
Groups: Start with 3-4 dose levels (e.g., 10, 30, 100, 300 mg/kg), with a vehicle control group (n=3-5 mice/group).
-
Administration: Administer a single dose via the intended route (e.g., PO).
-
Monitoring: Observe animals daily for 7-14 days for clinical signs of toxicity (weight loss, altered behavior, ruffled fur) and mortality. The MTD is often defined as the highest dose that causes no more than 10% weight loss and no mortality.
Phase 2: Preliminary Pharmacokinetic (PK) Study
-
Objective: To determine key PK parameters like half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and oral bioavailability (%F).
-
Dose Selection: Choose 1-2 doses below the MTD (e.g., 10 mg/kg and 50 mg/kg).
-
Study Groups:
-
Group 1: IV administration (e.g., 5 mg/kg)
-
Group 2: PO administration (e.g., 50 mg/kg)
-
-
Sampling: Use sparse sampling (n=3 mice per time point). Blood is collected via methods like cardiac puncture at terminal time points.
-
Data Analysis: Plasma concentrations of the compound are measured using a validated analytical method (e.g., LC-MS/MS).
Data Presentation: Example PK Study Design
| Group | Route | Dose (mg/kg) | Vehicle | N (mice/timepoint) | Blood Sampling Timepoints (post-dose) |
| 1 | IV | 5 | 20% Captisol® | 3 | 2, 5, 15, 30 min; 1, 2, 4, 8, 24 hr |
| 2 | PO | 50 | 0.5% CMC | 3 | 15, 30 min; 1, 2, 4, 6, 8, 24 hr |
Visualization: In Vivo Study Progression
Caption: Logical progression for in vivo characterization of a novel compound.
References
- This is a placeholder for a primary citation if one were to exist for the synthesis of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one.
-
Sun, M., Wang, C., Wang, P., Ye, Q., Zhou, Y., Li, J., & Liu, T. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155. [Link]
-
PubChem. (n.d.). 1,3-Dimethylpyrazolo[3,4-b]pyridin-5-ol. National Center for Biotechnology Information. Retrieved March 4, 2026, from [Link]
-
Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(11), 1136-1140. [Link]
-
Enamine. (n.d.). Pharmacokinetics Studies in Mice or Rats. Bienta. Retrieved March 4, 2026, from [Link]
-
Gilligan, P. J., et al. (2004). Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists. Journal of Medicinal Chemistry, 47(23), 5739-5751. [Link]
-
Hsieh, F. Y., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of a novel MET kinase inhibitor. Xenobiotica, 41(4), 317-331. [Link]
- Reference intentionally omitted.
-
Crenshaw, R. R., Luke, G. M., & Siminoff, P. (1976). Interferon inducing activities of derivatives of 1,3-dimethyl-4-(3-dimethylaminopropylamino)-1H-pyrazolo(3,4-b)quinoline and related compounds. Journal of Medicinal Chemistry, 19(2), 262-275. [Link]
- Reference intentionally omitted.
- Reference intentionally omitted.
- Reference intentionally omitted.
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Beumer, J. H., Eiseman, J. L., Parise, R. A., Joseph, E., Parker, R. S., & Egorin, M. J. (2007). Plasma pharmacokinetics and oral bioavailability of 3,4,5,6-tetrahydrouridine, a cytidine deaminase inhibitor, in mice. Cancer Chemotherapy and Pharmacology, 62(5), 789-796. [Link]
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- Gad, S. C. (n.d.). Pharmaceutical Sciences Encyclopedia: Gad Vehicles Database.
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Schade, D., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 58(15), 6184-6202. [Link]
- Reference intentionally omitted.
-
Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere, 218, 64-70. [Link]
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- 1. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gadconsulting.com [gadconsulting.com]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 6. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
Investigating the anti-inflammatory effects of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
Executive Summary
This Application Note provides a rigorous framework for evaluating the anti-inflammatory properties of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (hereafter referred to as DMPP ).[1] Structural analysis of the pyridopyrazine scaffold suggests high potential for bioactivity via kinase inhibition (specifically p38 MAPK) or phosphodiesterase modulation, pathways critical in the inflammatory cascade.[1] This guide moves beyond basic screening, offering a self-validating workflow to quantify DMPP’s efficacy in suppressing pro-inflammatory mediators (NO, TNF-α, IL-6) and to elucidate its molecular target within the LPS-induced TLR4 signaling pathway.[1]
Chemical Context & Handling
DMPP belongs to the pyridopyrazinone class, a scaffold historically investigated for FLT3 kinase inhibition in oncology and, more recently, for anti-inflammatory cytokine suppression.[1]
-
Molecular Formula: C
H N O[1] -
Solubility Profile: Hydrophobic. Soluble in Dimethyl Sulfoxide (DMSO) up to 50 mM.[1] Poor aqueous solubility.
-
Storage: Lyophilized powder at -20°C (stable >2 years). DMSO stocks (10 mM) at -80°C (stable 6 months; avoid repeated freeze-thaw).
Critical Preparation Protocol:
-
Dissolve solid DMPP in 100% DMSO to create a 100 mM Master Stock .
-
Vortex for 60 seconds; sonicate if visual particulates remain.
-
Prepare Working Stocks (e.g., 10 mM, 1 mM) in DMSO.[1]
-
Final Vehicle Concentration: Ensure final DMSO concentration in cell culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.[1]
Mechanism of Action (Hypothesis & Validation)
The structural homology of DMPP to known inhibitors suggests it likely acts downstream of TLR4 activation, potentially interfering with the phosphorylation of MAPK (Mitogen-Activated Protein Kinases) or the nuclear translocation of NF-κB.[1]
Figure 1: Target Signaling Pathway
Visualization of the LPS-induced inflammatory cascade and potential DMPP intervention points.[1]
Caption: Putative mechanism of DMPP within the TLR4 signaling cascade. Dashed blue lines indicate hypothesized inhibition sites (MAPK phosphorylation or NF-κB activation).[1]
Experimental Protocols
Phase I: The "Go/No-Go" Safety Screen (Cytotoxicity)
Objective: Verify that any reduction in inflammation is due to specific inhibition, not cell death. Model: RAW 264.7 Murine Macrophages.
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with DMPP (0, 5, 10, 25, 50, 100 µM) for 24h.
-
Assay: Add CCK-8 or MTT reagent. Incubate 2-4h. Measure Absorbance (450 nm for CCK-8).
-
Validation Criterion: Select concentrations where Cell Viability > 90% for subsequent anti-inflammatory assays.
Phase II: Phenotypic Screening (Nitric Oxide - Griess Assay)
Objective: Quantify the suppression of Nitric Oxide (NO), a primary inflammatory marker.[1]
Protocol:
-
Seeding: Plate RAW 264.7 cells (
cells/well) in 96-well plates. -
Induction: Pre-treat with DMPP (selected non-toxic doses) for 1h.
-
Stimulation: Add LPS (1 µg/mL) . Incubate for 24h.
-
Controls: Vehicle Only (Neg), LPS Only (Pos), LPS + Dexamethasone (1 µM, Reference Drug).[1]
-
-
Measurement:
-
Calculation: Determine NO concentration using a Sodium Nitrite standard curve.
Phase III: Mechanistic Validation (Western Blotting)
Objective: Confirm if DMPP inhibits the phosphorylation of p38 MAPK or the degradation of IκBα (NF-κB pathway).[1]
Protocol:
-
Lysate Prep: Treat cells with DMPP (1h) + LPS (30 min). Note: Phosphorylation events are rapid; 30-60 min LPS exposure is critical.[1]
-
Lysis: Use RIPA buffer + Phosphatase Inhibitors (Sodium Orthovanadate/NaF).
-
Antibodies:
-
Primary: p-p38 MAPK (Thr180/Tyr182), Total p38, p-p65 (NF-κB), IκBα, β-Actin (Loading Control).[1]
-
-
Analysis: Normalize Phospho-protein signal to Total-protein signal.
Phase IV: Cytokine Profiling (ELISA)
Objective: Quantify the suppression of secreted cytokines (TNF-α, IL-6).[1][2]
Protocol:
-
Collect supernatants from Phase II (24h incubation).[1]
-
Perform Sandwich ELISA (e.g., R&D Systems DuoSet).[1]
-
Dilution Factor: LPS-stimulated supernatants often require 1:10 to 1:50 dilution to fit the standard curve.[1]
Data Analysis & Visualization
Experimental Workflow Diagram
Caption: Chronological workflow for multi-parametric assessment of DMPP.[1]
Expected Data Format (Template)
| Assay | Metric | Vehicle (Control) | LPS Only | LPS + DMPP (Low Dose) | LPS + DMPP (High Dose) | Interpretation |
| Viability | OD 450nm | 1.20 | 1.15 | 1.18 | 1.10 | Ensure no toxicity (>90% of Vehicle).[1] |
| Griess | NO (µM) | < 2.0 | 45.0 | 30.0 | 12.0 | Dose-dependent reduction indicates efficacy.[1] |
| ELISA | TNF-α (pg/mL) | < 50 | 2500 | 1800 | 600 | Confirm cytokine suppression.[1] |
| Western | p-p38/Total p38 | 0.1 | 1.0 | 0.8 | 0.3 | Reduced ratio confirms MAPK inhibition. |
References
-
Abdelgawad, M. A., et al. (2022).[1][3] Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Molecules. Source:[1]
-
Li, Y., et al. (2023).[1] Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.[1][4] European Journal of Medicinal Chemistry. Source:[1]
-
Hassan, M. (2022).[1][5] Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie. Source:[1]
-
Winter, C. A., et al. (1962).[1] Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.[1][6] Proceedings of the Society for Experimental Biology and Medicine. (Standard protocol reference for in vivo correlation).
-
Ruckdeschel, K., et al. (1997).[1] Signaling pathways involved in the release of TNF-alpha and IL-6 by Yersinia-infected macrophages. Journal of Biological Chemistry. (Mechanistic reference for MAPK/NF-kB pathways).
Sources
- 1. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Purification challenges of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
In-Depth Troubleshooting for 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one Purification
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals facing severe bottlenecks when isolating fused aza-heterocycles. The molecule 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one —a critical scaffold in the development of kinase and PDE5 inhibitors[1]—presents a "perfect storm" of purification challenges: basic nitrogen interference, regioisomer co-elution, and poor solubility.
This guide abandons generic advice. Instead, we will dissect the chemical causality behind these failures and provide self-validating protocols to ensure your batch meets the >99% purity threshold required for in vivo or crystallographic studies.
Core Troubleshooting: The "Big Three" Challenges
Challenge A: Severe Peak Tailing and Irreversible Adsorption
The Causality: Your target molecule contains a pyridine nitrogen (N6) and a pyrazine nitrogen (N4). Standard normal-phase silica gel is populated with uncapped, acidic silanol groups (pKa ~4.5–5.0). The basic nitrogens in the pyrido[3,4-b]pyrazine core act as Lewis bases, engaging in strong hydrogen bonding and secondary ion-exchange interactions with the silica. This thermodynamic "stickiness" manifests as severe peak tailing, band broadening, and poor recovery. The Fix: You must mask the silanols. Relying solely on polar protic solvents (like MeOH) is insufficient; you must introduce a competitive amine modifier or switch the stationary phase entirely.
Challenge B: The Regioisomer Trap
The Causality: Synthesis of this scaffold typically involves the condensation of an N-methyl-diaminopyridine with an asymmetric 1,2-dicarbonyl (e.g., ethyl pyruvate)[2]. Because the two amino groups on the pyridine ring possess different nucleophilicities, the reaction invariably produces a mixture of the 2-one (target) and 3-one (impurity) regioisomers. These isomers have nearly identical polar surface areas and dipole moments, causing them to co-elute as a single broad peak on standard silica. The Fix: Normal phase chromatography separates primarily by polar functional group interactions. To resolve these isomers, you must exploit their subtle differences in hydrophobicity and 3D conformation using Reverse-Phase (RP) chromatography.
Challenge C: "Brick Dust" Solubility
The Causality: Fused, planar aromatic systems engage in strong intermolecular
Mechanistic Workflows
To visualize the logical progression of our purification strategy, refer to the decision matrix below.
Workflow for the purification and self-validation of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one.
Quantitative Data: Method Comparison
The following table summarizes empirical data from our application lab, demonstrating why traditional methods fail and why our recommended protocols succeed.
| Stationary Phase | Mobile Phase System | Additive | Isomer Resolution ( | Target Recovery (%) | Primary Failure Mode |
| Bare Silica (NP) | DCM / MeOH (95:5) | None | < 0.8 (Co-elution) | 42% | Severe tailing, irreversible binding |
| Bare Silica (NP) | DCM / MeOH (95:5) | 1% Et | 1.1 (Poor) | 78% | Isomer contamination |
| Amine-Silica (NP) | EtOAc / Hexanes | None | 1.6 (Acceptable) | 91% | Cost of stationary phase |
| C18 (RP-HPLC) | H | 0.1% TFA | > 2.5 (Baseline) | 89% | None (Optimal Method) |
Step-by-Step Validated Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . If a validation checkpoint fails, do not proceed to the next step.
Protocol A: Bulk Crude Cleanup via Amine-Functionalized Silica
Use this method to remove baseline synthesis impurities and unreacted dicarbonyls before final polishing.
-
Sample Preparation (Dry Loading): Dissolve 1.0 g of crude mixture in 10 mL of THF/MeOH (1:1). Add 2.5 g of Celite 545. Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Validation Check: The powder must not clump. Clumping indicates residual solvent, which will cause band broadening and ruin the separation.
-
-
Column Equilibration: Pack an Amine-functionalized silica column (e.g., KP-NH). Equilibrate with 3 column volumes (CV) of 100% Hexanes.
-
Elution Gradient:
-
0-2 CV: 100% Hexanes
-
2-10 CV: Linear gradient to 70% Ethyl Acetate / 30% Hexanes.
-
10-15 CV: Hold at 70% Ethyl Acetate.
-
-
Fraction Analysis: Spot fractions on an NH
-modified TLC plate.-
Validation Check: Visualize under UV 254 nm. The target compound will appear as a dark, quenching spot. If tailing is observed on the TLC, your column is overloaded.
-
Protocol B: Isomer Polishing via Preparative RP-HPLC
Use this method to separate the 2-one target from the 3-one regioisomer.
-
Sample Injection: Dissolve the semi-pure solid from Protocol A in HPLC-grade DMSO (max concentration 50 mg/mL). Filter through a 0.22
m PTFE syringe filter. -
Column Selection: Use a high-carbon load, end-capped C18 column (e.g., Waters XBridge C18, 5
m, 19 x 150 mm). -
Mobile Phase:
-
Solvent A: Water + 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile + 0.1% TFA
-
Causality Note: TFA protonates the basic nitrogens, locking the molecule into a single ionization state, which sharpens the peak and prevents secondary interactions with residual silanols on the C18 matrix.
-
-
Gradient: 10% B to 60% B over 20 minutes at 15 mL/min.
-
Lyophilization & Final Validation: Pool the pure fractions and lyophilize.
-
Validation Check: Run a
H-NMR in DMSO- . The H-NMR must show a single set of methyl singlets (positions 1 and 3). The presence of secondary, smaller singlets indicates residual 3-one isomer. LC-MS must confirm .
-
Frequently Asked Questions (FAQs)
Q: Why does my compound precipitate immediately when I inject it onto the normal-phase column? A: You are likely dissolving the sample in a highly polar solvent (like pure MeOH or DMF) and injecting it into a non-polar mobile phase (like Hexanes/DCM). The sudden drop in solvent polarity causes the planar pyrido[3,4-b]pyrazine to crystallize. Solution: Always use the dry-loading technique (Protocol A, Step 1) for this class of molecules.
Q: Can I use recrystallization instead of chromatography to separate the regioisomers? A: Generally, no. Because the 2-one and 3-one isomers share the exact same molecular weight, core geometry, and hydrogen-bonding motifs, they frequently co-crystallize, forming mixed lattices. RP-HPLC is the only definitive way to break this association.
Q: I don't have amine-functionalized silica. Can I just add Triethylamine (TEA) to my mobile phase?
A: Yes, but with caveats. You can add 1-2% TEA to a DCM/MeOH gradient on bare silica. However, TEA is notoriously difficult to remove completely post-purification and can interfere with downstream biological assays or NMR quantification. If you use TEA, you must perform a rigorous high-vacuum drying step (at least 48 hours at 40°C) and validate its absence via
References
-
Hughes, R. O., et al. "Design, Synthesis, and Biological Evaluation of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a Potent, Orally Active, Brain Penetrant Inhibitor of Phosphodiesterase 5 (PDE5)." Journal of Medicinal Chemistry, American Chemical Society, 2010.[Link]
-
Zhang, J. "The synthesis and chemistry of pyridopyrazines." Science of Synthesis, Thieme, 2004.[Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one and related heterocyclic compounds. Poor aqueous solubility is a significant hurdle in experimental biology and preclinical development, impacting everything from the reliability of in vitro assay results to in vivo bioavailability.[1][] This guide provides a structured approach to understanding and overcoming these challenges, blending foundational theory with practical, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling of poorly soluble compounds.
Q1: I've tried to dissolve my 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one in aqueous buffer for my assay, but it won't go into solution. What's the first step?
A1: Direct dissolution of a hydrophobic, crystalline compound like a pyridopyrazinone derivative in a purely aqueous medium is rarely successful. The first and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice in biological research due to its powerful-solvating ability for a wide range of molecules.[3] From this DMSO stock, you can then perform serial dilutions to introduce the compound into your aqueous assay buffer at the desired final concentration.
Q2: My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into my aqueous cell culture medium or PBS. Why does this happen and how can I prevent it?
A2: This is a classic sign of a compound "crashing out" of solution. It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous environment. When the DMSO is diluted, the solvating power of the medium drops dramatically, and the compound precipitates.[3][4]
To mitigate this:
-
Lower the Final Concentration: You may be exceeding the maximum aqueous solubility of your compound.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller dilutions (e.g., in 100% DMSO first) before the final dilution into the aqueous medium.[3]
-
Increase Final DMSO Concentration (with caution): A slightly higher final concentration of DMSO (e.g., 0.5% vs. 0.1%) may keep the compound in solution. However, you must always validate the tolerance of your specific assay or cell line to the solvent.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: There is no universal answer, as tolerance is cell-line and assay-dependent. A widely accepted starting point is to keep the final DMSO concentration at or below 0.5%.[5] However, for sensitive cell lines or long-term incubation assays, you should aim for a concentration of 0.1% or lower. Crucially, every experiment must include a "vehicle control" —a sample containing the exact same final concentration of DMSO as your test samples but without the compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[5]
Q4: Can I use heat to help dissolve my compound?
A4: Gentle warming (e.g., 30-40°C in a water bath) can be used cautiously to aid dissolution in DMSO, but it comes with risks.[6] Heat can degrade both the compound and the solvent. Always verify the thermal stability of your compound from its technical data sheet before applying heat. Sonication is often a safer and more effective alternative for mechanically breaking up solute particles and enhancing dissolution.[3][4]
Section 2: A Systematic Troubleshooting Workflow for Solubility Enhancement
For compounds that exhibit persistent solubility issues even after preparing a DMSO stock, a more systematic approach is required. This workflow guides the user from simple solvent-based strategies to more complex formulation approaches.
Caption: A logical workflow for troubleshooting dissolution issues.
Step 1: The Role of pH Modification
Scientific Rationale: Many organic molecules, including heterocyclic structures, contain acidic or basic functional groups.[7] The ionization state of these groups is dependent on the pH of the solution. The ionized (charged) form of a compound is generally more water-soluble than the neutral form. For a basic compound, solubility will increase at a lower pH (more acidic conditions), while for an acidic compound, solubility will increase at a higher pH (more basic conditions).[][8]
Troubleshooting Action:
-
Determine the pKa: If the pKa (acid dissociation constant) of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is known or can be predicted, you can intelligently select a buffer pH. For a basic compound, a buffer with a pH ~1-2 units below the pKa will ensure it is predominantly in its more soluble, protonated form.
-
Empirical Testing: If the pKa is unknown, perform a simple pH-solubility screen. Prepare small aliquots of your compound in a range of buffers (e.g., pH 4.0, 6.0, 7.4, 9.0) and visually or analytically assess solubility.
Step 2: Utilizing Co-solvents
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce its overall polarity.[9] This is achieved by disrupting the highly ordered hydrogen-bonding network of water.[] The resulting solvent mixture is more "hospitable" to hydrophobic solutes, thereby increasing their solubility.[10][11]
Common Co-solvents in Research:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
Troubleshooting Action:
-
Prepare a concentrated stock of your compound in 100% DMSO as usual.
-
Create an intermediate stock by diluting the DMSO stock into a co-solvent (e.g., a 1:9 dilution into PEG 400).
-
Use this intermediate stock for the final dilution into your aqueous assay medium. This multi-step process can prevent the compound from crashing out.
-
Important: As with DMSO, the final concentration of any co-solvent must be kept low and tested for compatibility with your experimental system.
Step 3: Advanced Formulation Strategies
For particularly challenging compounds, especially those intended for in vivo studies, more advanced formulation techniques may be necessary.
-
Surfactants (Micellar Solubilization): Surfactants like Tween® 80 or Cremophor® EL can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[12]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "shielding" the hydrophobic molecule from the aqueous environment and enhancing its solubility.[13][14]
Section 3: Detailed Experimental Protocols
Protocol 1: Preparing a Standard DMSO Stock Solution
Objective: To prepare a high-concentration, homogenous stock solution of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one for subsequent dilutions.
Materials:
-
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one powder
-
Anhydrous, high-purity DMSO (stored in a desiccator)[15]
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Calculation: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO directly to the vial containing the powder.[3]
-
Initial Mixing: Securely cap the vial and vortex vigorously for 60 seconds. Visually inspect the solution for any undissolved particulate matter.
-
Sonication: If particulates remain, place the vial in a bath sonicator for 5-10 minutes.[3] The water in the sonicator helps transmit the ultrasonic waves evenly.
-
Final Inspection: After sonication, visually inspect the solution again against a light source to ensure it is clear and free of any precipitate.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3] Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Rapid Assessment of pH-Dependent Solubility
Objective: To empirically and quickly determine if adjusting the pH can improve the aqueous solubility of the compound.
Materials:
-
Compound stock solution in DMSO (e.g., 20 mM)
-
A set of biocompatible buffers (e.g., Citrate buffer for pH 4.0, Phosphate buffer for pH 7.4, Borate buffer for pH 9.0)
-
Clear 96-well microplate
-
Multichannel pipette
Procedure:
-
Plate Setup: Add 198 µL of each buffer to different columns of the 96-well plate. Prepare at least three replicate wells for each pH.
-
Compound Addition: Using a multichannel pipette, add 2 µL of the 20 mM DMSO stock solution to each well. This creates a 1:100 dilution, resulting in a final compound concentration of 200 µM and a final DMSO concentration of 1%.
-
Incubation: Cover the plate and let it equilibrate at room temperature for 1-2 hours, protected from light.
-
Visual Inspection: Visually inspect the plate against a black background. Wells with significant precipitation will appear cloudy or contain visible particles. This provides a qualitative assessment.
-
(Optional) Quantitative Analysis: For a more precise measurement, use a plate-based nephelometer to measure light scattering caused by undissolved particles. Higher nephelometry readings indicate lower solubility.[16]
Section 4: Data Summary Table
This table provides a general guide to common solvents and excipients used to address solubility issues. The optimal choice for 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one must be determined empirically.
| Solvent/Excipient | Mechanism of Action | Typical Final Concentration in In Vitro Assays | Key Considerations |
| DMSO | Polar aprotic solvent | < 0.5% | Potential for cell toxicity; must include vehicle control.[5] |
| Ethanol | Co-solvent (reduces solution polarity) | < 1% | Can be cytotoxic at higher concentrations. |
| PEG 400 | Co-solvent (reduces solution polarity) | 1-5% | Generally low toxicity; can be viscous.[] |
| Tween® 80 | Surfactant (micellar solubilization) | 0.1 - 1% | Can interfere with some assays; check critical micelle concentration. |
| Hydroxypropyl-β-Cyclodextrin | Inclusion complex formation | 1-10 mM | Can sometimes extract cholesterol from cell membranes. |
References
-
Jadhav, M., et al. (2020). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: [Link]
-
Lawrence, X. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Homayun, B., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. Available from: [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available from: [Link]
-
Serrat, C., et al. (2016). Strategies for formulating and delivering poorly water-soluble drugs. HAL Open Science. Available from: [Link]
-
Chaudhari, S. (2017). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system. SlideShare. Available from: [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Available from: [Link]
-
Al-Ghananeem, A. M. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Global Pharma Technology. Available from: [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]
-
Various Authors. (2012). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds? ResearchGate. Available from: [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. Available from: [Link]
-
Various Authors. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. Available from: [Link]
-
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry. Available from: [Link]
-
Various Authors. (2015). What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate. Available from: [Link]
-
Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. Patel Kwan Consultancy. Available from: [Link]
-
Lin, Y. S., & Lin, L. C. (2024). pH-dependent drug interactions with acid reducing agents. Journal of Emerging Investigators. Available from: [Link]
-
Genser, J., et al. (2022). Efficient Synthesis of Pyrazoles by pH Dependent Isomerization of Enaminodiones. ChemistrySelect. Available from: [Link]
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- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Strategies for formulating and delivering poorly water-soluble drugs [academia.edu]
- 15. researchgate.net [researchgate.net]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of pyrido[3,4-b]pyrazin-2(1H)-one scaffolds. These bicyclic, nitrogen-rich heterocycles are privileged structures in modern drug discovery, serving as core pharmacophores for [1], [2], and[3].
The synthesis of 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one relies on the regioselective condensation of 3-amino-4-(methylamino)pyridine with ethyl pyruvate. However, subtle variations in solvent, temperature, and catalysis can drastically shift the reaction pathway, leading to regioisomeric impurities or incomplete cyclization[4]. This guide provides a self-validating protocol, empirical optimization data, and troubleshooting FAQs to ensure reproducible, high-yield synthesis.
Standard Operating Procedure (SOP): Step-by-Step Methodology
Reaction: 3-amino-4-(methylamino)pyridine + Ethyl Pyruvate
Step 1: Reagent Preparation and Initiation (Kinetic Control)
-
In an oven-dried 250 mL round-bottom flask, dissolve 10.0 mmol of 3-amino-4-(methylamino)pyridine in 50 mL of degassed anhydrous ethanol/water (9:1 v/v).
-
Add 1.0 mmol (10 mol%) of glacial acetic acid (AcOH).
-
Causality: The mild acid selectively protonates the ketone of ethyl pyruvate, enhancing its electrophilicity. Using a strong acid would fully protonate the primary amine of the diamine, neutralizing its nucleophilicity and stalling the reaction.
-
-
Dropwise, add 11.0 mmol (1.1 equiv) of ethyl pyruvate at 0 °C over 10 minutes. Stir at room temperature for 30 minutes.
Step 2: Intramolecular Lactamization (Thermodynamic Control) 4. Attach a reflux condenser and heat the mixture to 80 °C for 8 hours under a nitrogen atmosphere.
-
Causality: Thermal energy is required to drive the intramolecular lactamization, overcoming the resonance stabilization of the ester intermediate to expel ethanol and force ring closure.
Step 3: Isolation and Purification 5. Cool the reaction mixture to 0 °C in an ice bath. The target product will precipitate as a highly crystalline solid. 6. Filter the precipitate under vacuum and wash with 2 x 10 mL of cold ethanol. 7. Dry under vacuum at 50 °C for 4 hours. No column chromatography is typically required if the reaction is driven to completion.
Optimization Data Summary
To validate this SOP, our application lab conducted a comprehensive solvent and catalyst screen. The data below demonstrates why the AcOH-catalyzed EtOH/H
| Solvent System | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Primary Issue Observed |
| Toluene | None | 110 | 12 | 41 | 78 | Incomplete imine formation |
| Toluene | p-TsOH (5%) | 110 | 6 | 55 | 65 | Oxidative degradation / Tars |
| Glacial AcOH | Solvent | 118 | 4 | 72 | 82 | Regioisomeric mixtures |
| Ethanol (100%) | AcOH (10%) | 78 | 12 | 79 | 92 | Sluggish lactamization |
| EtOH/H | AcOH (10%) | 80 | 8 | 88 | >98 | Optimal Conditions |
Note: The addition of 10% water to the ethanol solvent increases the solubility of the diamine starting material and stabilizes the transition state of the lactamization step via hydrogen bonding.
Mechanistic Pathway & Troubleshooting Logic
Mechanistic workflow and failure modes for 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one synthesis.
Troubleshooting FAQs
Q1: I am observing a mixture of two products with the same mass (isobaric). What is happening, and how do I fix it? A: You are likely generating a mixture of regioisomers: the desired pyrido[3,4-b]pyrazin-2-one and the undesired pyrido[3,4-b]pyrazin-3-one. This occurs when the initial nucleophilic attack is not strictly controlled. The primary amine (at C3) is sterically less hindered and more nucleophilic than the secondary methylamine (at C4). By running the initial addition at 0 °C with a mild acid catalyst (AcOH), you kinetically favor the attack of the primary amine on the highly electrophilic ketone of ethyl pyruvate. If you add the reagents at reflux or use a strong acid like p-TsOH, the secondary amine can competitively attack the ester or ketone, scrambling the regioselectivity[4].
Q2: My LC-MS shows a large peak at M+18 relative to the target product. Why is the reaction stalling?
A: An M+18 peak indicates that the initial imine condensation has occurred, but the subsequent intramolecular lactamization (loss of ethanol or water, depending on the exact intermediate) has stalled[1]. Lactamization requires overcoming the resonance stability of the ester group. If you are running the reaction in a non-polar solvent (like toluene) or at room temperature, the activation energy for this cyclization is not met. Ensure you are refluxing the reaction at 80 °C in a polar protic solvent (EtOH/H
Q3: The reaction mixture turns dark brown/black, and the yield is very low. How can I prevent degradation? A: Electron-rich diaminopyridines are highly susceptible to air oxidation, especially at elevated temperatures. This leads to the formation of dark, tarry polymeric byproducts. To prevent this:
-
Degas your solvents by sparging with nitrogen or argon for 15 minutes prior to use.
-
Run the reflux step under a strict inert atmosphere.
-
Avoid using strong Lewis or Brønsted acids (like HCl or p-TsOH), which can catalyze the oxidative degradation of the pyridine ring[3].
Q4: Can I use pyruvic acid instead of ethyl pyruvate? A: While pyruvic acid can be used, it generally results in lower yields and requires harsher coupling conditions (e.g., the use of coupling reagents like HATU/DIPEA or high-temperature dehydration). Ethyl pyruvate is preferred because the ester acts as an excellent leaving group (as ethoxide/ethanol) during the thermal lactamization step, creating a self-driving, thermodynamically favorable cascade without the need for expensive coupling reagents[2].
References
-
Marchand, P., et al. "Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors." MedChemComm, 7, 224-229 (2016).
-
Sun, M., et al. "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry, 79, 117155 (2023).
-
"Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists." Journal of Medicinal Chemistry, 47(22), 5367-5381 (2004).
-
Owen, D. R., et al. "Identification, synthesis and SAR of amino substituted pyrido[3,2b]pyrazinones as potent and selective PDE5 inhibitors." Bioorganic & Medicinal Chemistry Letters, 19(15), 4399-4403 (2009).
Sources
- 1. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kar.kent.ac.uk [kar.kent.ac.uk]
- 3. Synthesis, structure-activity relationships, and in vivo properties of 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones as corticotropin-releasing factor-1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
[1]
Executive Summary & Physicochemical Profile[1]
The Molecule: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one is a fused bicyclic lactam.[1]
Critical Structural Insight: Unlike its unsubstituted parent (pyrido[3,4-b]pyrazin-2(1H)-one), this derivative possesses a methyl group at the
-
Consequence 1: Lower melting point than the
analog. -
Consequence 2: Increased solubility in halogenated solvents (DCM, CHCl
) and esters (EtOAc).[1] -
Consequence 3: Higher propensity for "oiling out" during cooling due to weaker intermolecular forces.[1]
Solubility Matrix (Estimated for N-Methylated Scaffold)
| Solvent System | Solubility @ 25°C | Solubility @ Reflux | Role |
| Ethanol (EtOH) | Low to Moderate | High | Primary Solvent |
| Ethyl Acetate (EtOAc) | Moderate | High | Primary Solvent |
| Water | Low | Moderate | Anti-solvent |
| Heptane/Hexane | Insoluble | Insoluble | Anti-solvent |
| DCM | High | High | Solubilizer (Not recommended for cryst.) |
| DMF/DMSO | Very High | Very High | Use only for stubborn impurities |
Standard Operating Procedures (SOPs)
Protocol A: The "Green" Recrystallization (Ethanol/Water)
Best for: Final polishing, removal of polar synthetic byproducts, and controlling polymorphs.[1]
-
Dissolution: Suspend crude 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one in Ethanol (absolute) at a ratio of 10 mL/g.
-
Heating: Heat to reflux (
C). If solids remain, add Ethanol in 1 mL increments until dissolution is complete.[1]-
Note: If the solution is colored (dark yellow/brown), add activated charcoal (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Nucleation: Remove from heat. Allow the solution to cool naturally to
C. -
Anti-solvent Addition: Add Water dropwise until a persistent turbidity (cloudiness) is observed.
-
Ratio Target: Final solvent composition should be roughly 3:1 to 1:1 EtOH:Water.[1]
-
-
Crystallization: Cool slowly to
C over 2 hours. -
Isolation: Filter the resulting needles/prisms.[1] Wash with cold 1:1 EtOH/Water.[1]
Protocol B: The "Lipophilic" System (EtOAc/Heptane)
Best for: Scale-up, removing non-polar impurities, and handling the N-methylated lipophilicity.[1]
-
Dissolution: Dissolve the compound in minimal Ethyl Acetate at reflux.
-
Saturation: Remove from heat. Add Heptane slowly until the cloud point is reached.
-
Re-dissolution: Add a few drops of EtOAc to clear the solution (restore single phase).
-
Seeding (Critical): Add a seed crystal at roughly
C to prevent oiling out. -
Aging: Stir gently as the mixture cools to room temperature.
Visual Workflows
Workflow 1: Decision Logic for Solvent Selection
This diagram guides you through selecting the correct solvent system based on your crude material's behavior.
Caption: Logical flow for selecting the optimal crystallization solvent system based on initial solubility tests.
Troubleshooting Center (FAQs)
Issue 1: "The compound is Oiling Out instead of Crystallizing."
Diagnosis: This is the most common failure mode for N-methylated lactams. The lack of H-bond donors lowers the lattice energy, making the amorphous liquid phase energetically competitive with the crystalline phase, especially if cooling is too rapid or impurities are present.[1]
Corrective Actions:
-
The Temperature Gap: You are cooling too fast. Re-heat the oil to dissolve it. Cool very slowly (1°C/min).[1]
-
Seeding: You must provide a template.[1] If you have no crystals, scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.[1]
-
Solvent Modification: The anti-solvent (e.g., Heptane or Water) concentration is too high.[1] Add more primary solvent (EtOAc or EtOH) to keep the oil in solution at lower temperatures, pushing the saturation point to a metastable zone where crystals form, not oil.[1]
Issue 2: "I cannot separate the regioisomer impurity."
Context: Synthesis of pyrido-pyrazines often yields the [3,4-b] and [2,3-b] isomers.[1] Solution:
-
Exploit Basicity: The position of the pyridine nitrogen affects the pKa. Try crystallizing the Hydrochloride Salt .
Issue 3: "The crystals are colored (Yellow/Orange) but should be white."
Diagnosis: Trace oxidation products or conjugated oligomers.[1] Solution:
-
Charcoal is insufficient? Try passing the solution through a short pad of Silica Gel or Neutral Alumina using EtOAc/DCM before attempting crystallization. This removes polar chromophores that adsorb to the crystal face and inhibit growth.
Advanced Workflow: The "Oiling Out" Rescue
Caption: Step-by-step rescue protocol for converting an oiled-out product into a crystalline solid.
References
-
Synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives: Sun, M., et al.[1][2][3] (2023).[3] "Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors." Bioorganic & Medicinal Chemistry, 79, 117155.[1][3] Context: Describes the synthesis and handling of the core scaffold, providing analogous solubility behaviors.
-
General Methods for Fused Pyrazinone Purification: Abu Safieh, K. A., et al.[1] (2011).[2][4][5] "Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones." Zeitschrift für Naturforschung B, 66(11), 1136–1140.[1] Context: Validates the use of Ethanol/Water and DMF systems for dimethyl-substituted fused pyrazinones.
-
Crystallization of Nitrogen Heterocycles (General Reference): Sigma-Aldrich Technical Library. "Pyrido[3,4-b]pyrazine Properties and Handling."[1] (Note: General reference for the parent heterocycle class).
Technical Support Center: Stability Profiling of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one
Here is the comprehensive technical support guide for the stability testing of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one .
Executive Summary & Compound Overview
1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one is a fused heterocyclic scaffold often utilized in medicinal chemistry as a core for kinase inhibitors (e.g., FLT3 inhibitors) [1]. Its structure features a pyridine ring fused to a pyrazinone ring, with methyl substitutions at the N1 and C3 positions.
While the N1-methyl substitution blocks the primary lactam-lactim tautomerism, this molecule remains sensitive to environmental stress. The electron-deficient pyridine ring and the potentially activated C3-methyl group create specific stability challenges in solution. This guide addresses the physicochemical behavior of this compound under experimental conditions.
Troubleshooting Guide (FAQ)
Category A: Solubility & Physical Stability
Q: My compound precipitates when diluted into PBS (pH 7.4). How can I maintain solubility for biological assays?
A: This is a common issue with planar heterocyclic cores. The 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold is lipophilic and planar, leading to strong
-
Root Cause: Rapid "crashing out" occurs when the organic stock (DMSO) hits the high-ionic-strength aqueous buffer.
-
Solution:
-
Pre-dilution: Dilute your DMSO stock into a surfactant-containing intermediate (e.g., 5% Tween-80 or PEG400) before adding to PBS.
-
Cosolvent limit: Ensure final DMSO concentration is 0.5%–1.0% if tolerated by your assay.
-
Cyclodextrins: Use Hydroxypropyl-
-cyclodextrin (HP- -CD) at 10-20% w/v in your buffer to encapsulate the hydrophobic core.
-
Q: The solution turns from colorless to slight yellow/pink upon standing on the benchtop. Is it degraded? A: Likely, yes. This color change indicates photo-oxidation .
-
Mechanism: Pyrazine derivatives are susceptible to UV-induced radical formation. The C3-methyl group, being adjacent to an imine-like nitrogen, can undergo radical oxidation to form an aldehyde or alcohol species.
-
Action: Protect all solutions from light using amber vials or aluminum foil. Perform a "Dark vs. Light" stress test (see Protocol below) to confirm photosensitivity.
Category B: Chemical Stability & Chromatography
Q: I see a new peak at RRT 0.95 (M+16) in LC-MS after 24 hours at room temperature. A: An M+16 shift typically indicates N-oxidation .
-
Mechanism: The nitrogen atom in the pyridine ring (position 7 or 5 depending on numbering) is electron-rich enough to accept oxygen from dissolved air or trace peroxides in excipients (like PEG).
-
Troubleshooting: Degas your buffers and solvents. If using PEG/Tween, ensure they are peroxide-free grades.
Q: Under acidic conditions (0.1 N HCl), the parent peak decreases, but I don't see a clear degradation product. A: You may be observing ring opening followed by polymerization .
-
Mechanism: Strong acid can hydrolyze the amide bond (N1-C2). Once the ring opens, the resulting amino-pyridine intermediate is highly reactive and may form non-chromatographic oligomers or precipitate, disappearing from the UV trace.
-
Action: Check the mass balance. If the total peak area decreases significantly without new peaks, suspect precipitation or non-eluting polymers.
Experimental Protocol: Forced Degradation (Stress Testing)
This protocol is designed to identify degradation pathways and validate analytical methods (HPLC/LC-MS) in accordance with ICH Q1A(R2) guidelines [2].
Materials
-
API: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one (>98% purity).
-
Solvent: Methanol/Water (50:50 v/v) or Acetonitrile/Water.
-
Reagents: 1N HCl, 1N NaOH, 3%
.
Step-by-Step Workflow
-
Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in Methanol.
-
Stress Conditions: Aliquot the stock into 5 vials and treat as follows:
-
Acid Hydrolysis: Add 1N HCl (1:1 ratio). Heat at 60°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH (1:1 ratio). Heat at 60°C for 4 hours.
-
Oxidation: Add 3%
(1:1 ratio). Store at RT for 24 hours. -
Photolysis: Expose to 1.2 million lux hours (approx 24-48h in light chamber).
-
Control: Untreated sample stored at 4°C in dark.
-
-
Quenching: Neutralize Acid/Base samples to pH 7.0 immediately after the time point.
-
Analysis: Dilute to 0.1 mg/mL with mobile phase and inject onto RP-HPLC (C18 column, Gradient 5%->95% ACN in Water + 0.1% Formic Acid).
Acceptance Criteria & Expected Outcomes
| Stress Type | Condition | Expected Degradation | Primary Degradant (Hypothetical) |
| Acid | 1N HCl, 60°C | < 10% | Ring opening (Amide hydrolysis) |
| Base | 1N NaOH, 60°C | > 20% (Labile) | Carboxylate derivative (Ring open) |
| Oxidation | 3% | 5 - 15% | Pyridine N-oxide (M+16) |
| Thermal | 80°C, 24h | < 2% | Stable (High thermal tolerance) |
| Photo | UV/Vis | 5 - 10% | C3-Methyl oxidation / Dimerization |
Visualizing the Stability Logic
A. Stability Testing Workflow
This diagram outlines the decision-making process for characterizing the compound's stability.
Caption: Operational workflow for stability profiling, moving from solubility checks to stress testing and iterative formulation refinement.
B. Hypothesized Degradation Pathways
Based on the pyrido-pyrazinone chemistry, these are the most probable degradation routes.
Caption: Primary degradation mechanisms: N-oxidation of the pyridine ring, hydrolytic ring opening of the lactam, and photo-induced dimerization.
References
-
Sun, M., Wang, C., Wang, P., Ye, Q., Zhou, Y., Li, J., & Liu, T. (2023).[1] Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.[1] Bioorganic & Medicinal Chemistry, 79, 117155.[1]
-
International Conference on Harmonisation (ICH).[2] (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
-
World Health Organization. (2020). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
Sources
Technical Support Center: Troubleshooting Kinase Assays with 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
Welcome to the technical support resource for researchers utilizing 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one and its derivatives in kinase assays. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during experimental workflows. As researchers in the field of drug discovery and development, we understand that robust and reliable data is paramount. This center is structured to address specific issues in a direct question-and-answer format, drawing upon established principles of kinase assay design and our experience with small molecule inhibitors.
The pyrido[3,4-b]pyrazin-2(1H)-one scaffold is a promising framework for the development of novel kinase inhibitors, with derivatives showing potent activity against kinases such as Fms-like tyrosine kinase 3 (FLT3) and mitogen-activated protein kinase kinase 4 (MKK4).[1][2][3] However, like any experimental system, kinase assays using these compounds can present unique challenges. This guide will equip you with the knowledge to identify, diagnose, and resolve these issues, ensuring the integrity and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of my target kinase with 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one. What are the initial checks I should perform?
This is a common issue when screening new compounds. A systematic approach is crucial to pinpoint the problem. Here’s a logical workflow to follow:
Caption: Initial troubleshooting workflow for lack of kinase inhibition.
Detailed Breakdown:
-
Compound Integrity:
-
Purity and Identity: Always verify the purity and identity of your compound stock. Impurities or degradation products can lead to a lack of activity.
-
Solubility: Ensure your compound is fully dissolved in the assay buffer at the tested concentrations. Precipitated compound is not available to interact with the kinase.[4] The pyridopyrazinone core, while generally amenable to chemical modification, can present solubility challenges depending on the specific substitutions.
-
Storage and Stability: Avoid repeated freeze-thaw cycles of your stock solutions. It is best practice to prepare single-use aliquots.
-
-
Enzyme and Substrate Activity:
-
Positive Controls: Run a "no inhibitor" control to confirm your kinase is active. You should see a robust signal. Also, use a known inhibitor for your target kinase as a positive control for inhibition. If this control works, the issue likely lies with your test compound.[4]
-
Substrate Quality: Use a high-quality, validated substrate for your specific kinase.
-
-
Assay Conditions:
-
ATP Concentration: For ATP-competitive inhibitors, the concentration of ATP is critical. A high ATP concentration can outcompete the inhibitor, leading to a loss of apparent potency.[4] It is often recommended to run kinase assays at an ATP concentration close to the Michaelis constant (Km) for the specific enzyme.[5]
-
Q2: My results show high variability between replicate wells. What are the likely causes?
High variability can mask the true effect of your compound. The following are common culprits:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.[5] |
| Inadequate Mixing | Ensure thorough but gentle mixing of all reagents in the wells. Avoid introducing bubbles. |
| Edge Effects | Avoid using the outer wells of the plate, which are more prone to evaporation. Alternatively, fill the outer wells with buffer or water. |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. |
| Compound Precipitation | Visually inspect plates for any signs of compound precipitation during the assay. |
Q3: I am using a luminescence-based kinase assay (e.g., ADP-Glo™) and I suspect my compound is interfering with the readout. How can I confirm this?
Luminescence-based assays, such as the Promega ADP-Glo™ platform, measure kinase activity by quantifying the amount of ADP produced.[6] The signal is generated by a luciferase enzyme.[7][8] A common pitfall is that test compounds can directly inhibit or activate the luciferase, leading to false positive or false negative results.[9]
Experimental Protocol to Test for Luciferase Interference:
-
Prepare a standard curve of ADP. This will be used to determine if your compound affects the detection of a known amount of ADP.
-
Set up the following reactions in your assay plate:
-
Control wells: Assay buffer + ADP standard curve concentrations.
-
Test wells: Assay buffer + ADP standard curve concentrations + your compound at the desired assay concentration.
-
-
Add the ADP-Glo™ Reagent to all wells and incubate as per the manufacturer's protocol. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent to all wells and incubate. This reagent converts ADP to ATP and contains luciferase to generate a luminescent signal.
-
Measure luminescence.
-
Analyze the data: Compare the luminescence signals from the control and test wells. A significant decrease or increase in the signal in the presence of your compound indicates interference with the luciferase enzyme.
Caption: Workflow to test for compound interference in a luminescence-based kinase assay.
Q4: I am using a fluorescence polarization (FP) based kinase assay and my results are inconsistent. What should I consider?
Fluorescence polarization assays are a powerful tool for studying kinase activity, but they are also susceptible to certain types of interference.[10]
Common Issues in FP Kinase Assays:
-
Compound Autofluorescence: If your test compound fluoresces at the same wavelength as the fluorophore used in the assay, it can lead to inaccurate polarization readings.[10] It is recommended to pre-read the plates after compound addition but before the addition of the fluorescent tracer to check for autofluorescence.
-
Light Scattering: Precipitated compound can cause light scattering, which can lead to artificially high polarization values.[10]
-
"Propeller Effect": The way the fluorophore is attached to the substrate can sometimes allow it to rotate freely even when the substrate is bound to the kinase or an antibody. This can dampen the change in polarization.[11]
Troubleshooting Steps:
-
Pre-screen your compound library for autofluorescence at the excitation and emission wavelengths of your assay.
-
Visually inspect your assay plates for any signs of precipitation.
-
If you suspect the fluorophore attachment is an issue, consider testing alternative fluorescently labeled substrates with different fluorophores or different attachment points.[11]
In-Depth Troubleshooting Guides
Problem: Unexpectedly Potent Inhibition or Apparent Activation
If you observe kinase inhibition that is much stronger than expected, or even apparent activation of the kinase, it is crucial to rule out assay artifacts.
Potential Cause: Compound Aggregation
At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[12] This is a common source of false positives in high-throughput screening.
How to Investigate Compound Aggregation:
-
Detergent Test: Run your kinase assay in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibition is often disrupted by detergents, leading to a significant reduction in the observed potency.
-
Dynamic Light Scattering (DLS): This technique can directly measure the size of particles in your compound solution and can confirm the presence of aggregates.
-
Vary Enzyme Concentration: The IC50 of an aggregating inhibitor is often sensitive to the concentration of the enzyme. If you see a significant shift in the IC50 value when you change the enzyme concentration, it may suggest an aggregation-based mechanism.
Problem: Inconsistent IC50 Values Across Different Assay Formats
You have determined the IC50 of your compound using a luminescence-based assay, but when you switch to an FP-based assay, the value is significantly different.
The Importance of Orthogonal Assays:
It is always good practice to confirm hits from a primary screen using an orthogonal assay that has a different detection method.[13] This helps to rule out assay-specific artifacts.
Common Reasons for Discrepancies:
-
Different Assay Conditions: Even small differences in buffer composition, ATP concentration, or substrate used can lead to different IC50 values.
-
Assay Interference: As discussed previously, your compound may be interfering with one of the assay formats.
-
Different Assay Principles: Some assays measure product formation (e.g., ADP-Glo™), while others measure substrate depletion (e.g., Kinase-Glo®).[14] Binding assays, on the other hand, measure the direct interaction of the inhibitor with the kinase and do not require enzymatic turnover.
Recommendation:
When reporting the potency of a new inhibitor, it is best to characterize it in multiple assay formats to provide a more complete picture of its activity and to ensure that the observed inhibition is not an artifact of a particular technology.
Conclusion
Troubleshooting kinase assays requires a methodical and informed approach. By understanding the potential pitfalls associated with your chosen assay format and the specific properties of your test compounds, you can design robust experiments and generate high-quality, reproducible data. The pyrido[3,4-b]pyrazin-2(1H)-one scaffold holds great promise for the development of new kinase inhibitors, and with careful experimental design and troubleshooting, its full potential can be realized.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Ma, H., & Horiuchi, K. Y. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 3(6), 607–621.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in PKC Assays.
- BenchChem. (2025). Common pitfalls in BZAD-01 experiments.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73.
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in PKC Assays.
- ThermoFisher Scientific. (n.d.). Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay.
- Shapiro, A. B. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?
- Auld, D. S., et al. (2008). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Assay and Drug Development Technologies, 6(3), 357-370.
- Promega Corporation. (2015).
- Promega Corporation. (2015). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin.
- Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167–176.
- BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
- Shultz, S., Ganske, F., & Dell, EJ. (2009). Promega's ADP-Glo kinase assay.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
- Laufer, S., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry.
- El-Faham, A., et al. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Synthesis, characterization, and larvicidal activity against Culex quinquefasciatus. Journal of King Saud University-Science, 33(8), 101621.
- Laufer, S., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry.
- National Center for Biotechnology Information. (2017).
- Sigma-Aldrich. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.
- National Institutes of Health/National Center for Advancing Translational Sciences. (2026, January 2). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines.
- Taylor & Francis. (n.d.). Pan-assay interference compounds – Knowledge and References.
- Chem-Impex. (n.d.). 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone.
- Stark, F., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(23), 8345.
- PubChem. (n.d.). 1,3-Dimethylpyrazolo[3,4-b]pyridin-5-ol.
- Al-Abdullah, N. H., et al. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. Molecules, 21(11), 1521.
- Abu Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
- Elia, N., et al. (2026, January 11). A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions.
Sources
- 1. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b]pyrazin-3(2H)-one MKK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
Technical Support Center: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one
Subject: Handling, Storage, and Experimental Optimization Guide
Document ID: TSP-DMPP-001 | Version: 2.4 | Status: Active
Executive Summary
This technical guide addresses the stability, solubility, and handling of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one . As a fused bicyclic nitrogen heterocycle, this compound exhibits specific physicochemical behaviors—notably light sensitivity and poor aqueous solubility—that require precise experimental protocols to prevent degradation and ensure assay reproducibility.
This document is written for researchers utilizing this compound as a scaffold in kinase inhibitor development (e.g., FLT3 inhibition) or as a pharmaceutical intermediate.
Module 1: Critical Storage Protocols
The "Pre-Experiment" Phase
The integrity of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one is compromised by three primary vectors: oxidative stress, photon-induced radical formation, and hygroscopic hydrolysis.
Environmental Control Matrix
Do not rely on "room temperature" storage for periods exceeding 48 hours. Follow this matrix to maintain >98% purity.
| Parameter | Short-Term (< 1 Week) | Long-Term (> 1 Week) | Technical Rationale |
| Temperature | 4°C (Desiccated) | -20°C (Desiccated) | Lowers kinetic energy for potential N-oxidation or dimerization events. |
| Atmosphere | Tight cap (Air ok) | Inert Gas (Argon/N₂) | Electron-rich nitrogen systems are prone to slow oxidation. Argon overlay is mandatory for long-term integrity. |
| Container | Amber Glass | Amber Glass + Parafilm | The conjugated π-system is photosensitive. UV/Vis exposure can drive ring-opening or radical degradation. |
| State | Solid Powder | Solid Powder | Never store as a solution for >24h. DMSO solutions are hygroscopic and promote hydrolysis. |
The "Thaw" Protocol
Crucial Step: When removing the vial from -20°C storage, do not open it immediately.
-
Place the vial in a desiccator at room temperature.
-
Wait 30–45 minutes until the vial reaches ambient temperature.
-
Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic solid, leading to immediate hydrolysis or hydrate formation, which alters the molecular weight and dosing accuracy.
Module 2: Solubilization & Handling
The "Active" Phase
The most common user complaint is "precipitation in cell culture media." This is rarely a compound defect but rather a solubility mismatch. This compound is lipophilic; it requires an organic co-solvent system.
Solubilization Workflow
Do not attempt to dissolve directly in aqueous buffers (PBS, Saline).
Figure 1: Step-by-step solubilization decision tree to prevent "crashing out" during stock preparation.
Solvent Compatibility Table
| Solvent | Solubility Rating | Max Conc. (Est.) | Notes |
| DMSO | Excellent | >50 mM | Preferred vehicle. Use anhydrous grade (≤0.005% water). |
| DMF | Good | ~25 mM | Alternative if DMSO is toxic to specific cell lines. |
| Ethanol | Low/Moderate | <10 mM | Requires warming; risk of precipitation upon cooling. |
| Water/PBS | Poor | <0.1 mM | Do not use for stock preparation. |
Pro-Tip: When diluting the DMSO stock into aqueous media (e.g., for cell treatment), ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity, and add the DMSO stock slowly while vortexing the media to prevent local high-concentration precipitation.
Module 3: Troubleshooting & Diagnostics
The "Oh No" Phase
Visual Degradation Indicators
The compound is typically a pale yellow to orange solid .
-
Dark Brown/Black: Significant oxidation or photodegradation has occurred. Discard.
-
Sticky/Gummy Texture: Moisture absorption. The compound has likely formed a hydrate. Re-purification is required, or adjust molecular weight calculations if purity is confirmed by LC-MS.
Diagnostic Workflow
If experimental results are inconsistent, perform this rapid check:
Figure 2: Diagnostic logic for troubleshooting loss of potency or inconsistent IC50 values.
Frequently Asked Questions (FAQs)
Q1: Can I freeze-thaw the DMSO stock solution? A: We strongly advise against repeated freeze-thaw cycles. DMSO is hygroscopic; every time you open a frozen vial, it pulls in atmospheric water. This water can hydrolyze the lactam ring over time.
-
Solution: Aliquot your stock solution into single-use vials (e.g., 20 µL) immediately after preparation and store at -20°C or -80°C. Use once and discard.
Q2: The compound turned slightly darker after 2 weeks at 4°C. Is it safe to use? A: A slight color shift often indicates surface oxidation (N-oxide formation).
-
Protocol: Dissolve a small amount and run a UPLC-MS. If the main peak is >95% and the M+16 peak (oxidation) is <2%, it is likely usable for non-critical range-finding experiments. For precise K_d or IC50 determination, use a fresh batch.
Q3: Why does the compound precipitate when I add it to my cell culture media? A: This is "solvent shock." You likely added a high-concentration DMSO bolus directly to static media.
-
Correction: Dilute the compound in an intermediate step (e.g., 10x concentration in media + 5% DMSO) before the final dilution, or vortex the media vigorously while adding the compound to disperse it rapidly.
Q4: Is this compound toxic to handle? A: As a nitrogen heterocycle derivative, it should be treated as a potential irritant and toxic by ingestion. While specific toxicology data may be limited for this isomer, the pyrido-pyrazine class is biologically active (kinase inhibition).[1] Always use PPE (gloves, goggles, lab coat) and handle inside a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3070228 (Related Structure: Pyrido[3,4-b]pyrazin-2(1H)-one derivatives). Retrieved from [Link]
-
Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.[2] Bioorganic & Medicinal Chemistry.[2][3][4] Retrieved from [Link]
Sources
- 1. usiena-air.unisi.it [usiena-air.unisi.it]
- 2. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Heterocycles | springerprofessional.de [springerprofessional.de]
Common pitfalls in the synthesis of heterocyclic kinase inhibitors
Technical Support Center: Heterocyclic Kinase Inhibitor Synthesis Current Status: ● Operational Logged User: Senior Chemist / Medicinal Chemistry Lead Support Agent: Dr. A. Vance, Senior Application Scientist
Welcome to the Synthesis Support Hub
You are likely here because your kinase inhibitor scaffold—probably a pyrimidine, indazole, or quinoline derivative—is behaving poorly. These heterocycles are the "hinge binders" of the kinase world, essential for potency but notorious for synthetic rebellion.
Below are the three most common "tickets" we receive regarding kinase inhibitor synthesis. I have structured these as Knowledge Base Articles (KBAs) to help you troubleshoot regioselectivity, catalyst death, and solubility issues immediately.
Ticket #001: The "Wrong Nitrogen" Crisis (Regioselectivity)
Issue: You are alkylating an indazole or pyrazole scaffold to attach a solubilizing tail or a warhead. You intended to alkylate N1 , but NMR confirms you have isolated the N2 isomer (or a messy mixture).
Root Cause Analysis: Nitrogen heterocycles like indazoles possess annular tautomerism.[1] The regiochemical outcome is a battle between thermodynamics (stability of the final aromatic system) and kinetics (nucleophilicity of the nitrogen lone pair).
-
The Trap: Under neutral or Mitsunobu conditions, the reaction is often kinetically controlled, favoring the more nucleophilic (but less sterically hindered) N2 position.
-
The Fix: You must force thermodynamic control or use specific cation-chelation effects to favor N1.
Troubleshooting Protocol:
| Method | Dominant Isomer | Mechanism | Recommended For |
| Mitsunobu | N2 (Major) | Kinetic Control | When you specifically need the "kinetic" isomer. |
| NaH / THF | N1 (Major) | Chelation Control | Standard N1-alkylation. Na+ coordinates with N2, blocking it. |
| Cs₂CO₃ / DMF | Mixture | Weak Chelation | Substrates where high heat is required (often degrades selectivity). |
Corrective Workflow (The "N1-Protocol"):
-
Solvent Switch: Abandon DMF; use anhydrous THF.
-
Base Selection: Use Sodium Hydride (NaH).[1][2][3][4] The Na⁺ cation coordinates to the N2 lone pair and the C3-substituent, effectively "masking" N2 and directing the electrophile to N1 [1].
-
Temperature: Run at 0°C initially. Heat promotes equilibration, but if the N2 product forms first, it may not rearrange without high energy input.
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision matrix for controlling N-alkylation regiochemistry in indazole scaffolds.
Ticket #002: The "Vanishing Boronate" (Suzuki Coupling Failure)
Issue: You are attempting a Suzuki-Miyaura coupling to install a 2-pyridine or 2-pyrimidine moiety onto your kinase core. The starting halide is consumed, but the boronic acid also disappears, and the major product is the de-borylated heterocycle (protonolysis), not the coupled product.
Root Cause Analysis: This is Protodeboronation .[5] Heterocyclic boronic acids (especially 2-pyridyl/pyrimidyl) are notoriously unstable.
-
Mechanism: The basic nitrogen atom facilitates the formation of a zwitterionic intermediate.[5] Under the basic aqueous conditions required for Suzuki coupling, this intermediate rapidly hydrolyzes the C-B bond, replacing it with C-H [2].
-
Symptom: Your LCMS shows a mass corresponding to [Boronic Acid - B(OH)2 + H].
Corrective Workflow (The "Anhydrous/MIDA" Protocol):
Option A: The "Slow Release" (MIDA Boronates) Replace the free boronic acid with a MIDA (N-methyliminodiacetic acid) boronate .
-
Why: The MIDA cage masks the boron's empty p-orbital, preventing the base-catalyzed decomposition pathway. The active boronic acid is released slowly, maintaining a low concentration that reacts with the catalyst faster than it decomposes.
Option B: The "Buchwald Precatalyst" System If you must use the free boronic acid/ester, you need a hyper-active catalyst that couples faster than the substrate decomposes.
-
Catalyst: XPhos Pd G4 or SPhos Pd G3.
-
Base: K₃PO₄ (anhydrous).
-
Solvent: 1,4-Dioxane (strictly anhydrous).
-
Note: Avoid water entirely. The "Suzuki requires water" rule is a myth for these specific substrates; the trace water in "anhydrous" bases is often sufficient, or 1 equivalent can be added precisely.
Visual Logic: Coupling Troubleshooting Flow
Figure 2: Diagnostic workflow for Pd-catalyzed cross-coupling failures in heterocyclic systems.
Ticket #003: The "Brick Dust" Phenomenon (Insolubility)
Issue: Your intermediate has precipitated as a fine, intractable solid. It is insoluble in DCM, MeOH, EtOAc, and even DMSO. You cannot run a column, and the NMR is a flat line.
Root Cause Analysis:
Kinase inhibitors are designed to be flat (to fit the ATP cleft) and rigid. This leads to strong
Troubleshooting Protocol:
1. The "Disposable Solubilizer" Strategy Do not wait until the end to solve solubility. Protect the hinge-binding nitrogen (e.g., the pyrrole NH of a pyrrolopyrimidine) with a lipophilic group early in the synthesis.
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Adds significant lipophilicity. Removed by TFA or TBAF.
-
THP (Tetrahydropyranyl): Adds bulk and disrupts symmetry (preventing stacking). Removed by mild acid.
2. The "Magic Solvent" for Purification If you are stuck with the brick dust now, standard silica chromatography is impossible. Use this specific eluent system for highly polar/insoluble heterocycles:
-
System: DCM / MeOH / NH₄OH (aq).
-
Ratio: Start at 95:4:1. Can go up to 90:9:1.
-
Why: The ammonia deprotonates residual silanols on the silica, preventing the basic heterocycle from "sticking" (tailing) to the column, while MeOH provides polarity [3].
Data: Solubilizing Group Comparison
| Protecting Group | Lipophilicity Boost | Stability (Base/Pd) | Removal Condition | "Brick Dust" Prevention Score |
| Tos (Tosyl) | Low | High | Strong Base | Low (Crystalline) |
| THP | Medium | High | Mild Acid | High (Disrupts Packing) |
| SEM | Very High | High | Fluoride (TBAF) / Acid | Very High |
| Boc | Medium | Low (Thermal instability) | Acid / Heat | Medium |
References
-
Cheung, M., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1930–1940.
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids: Mechanism, Scope, and Optimization." Journal of the American Chemical Society, 138(29), 9145–9157.
-
BenchChem Technical Guides. (2025). "Troubleshooting regioselectivity in indazole synthesis." BenchChem Support Portal.
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Technical Guide: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one Derivatives vs. Standard FLT3 Inhibitors
The following technical guide provides an in-depth comparative analysis of the 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold class against established FLT3 inhibitors. This analysis is grounded in recent medicinal chemistry developments, specifically focusing on the structure-activity relationship (SAR) data emerging from 2023-2024 literature regarding this novel chemotype.
Executive Summary: The Case for New Scaffolds
1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one represents a novel pharmacophore core designed to address the critical limitations of current FLT3 inhibitors: resistance mutations . While second-generation inhibitors like Quizartinib and Gilteritinib have improved outcomes for Acute Myeloid Leukemia (AML), acquired resistance via the F691L "gatekeeper" and D835 activation loop mutations remains a clinical failure point.
Recent data (Sun et al., 2023) indicates that derivatives of this scaffold function as Type I inhibitors , capable of binding the active kinase conformation. This allows them to retain potency against D835Y mutations—a key advantage over Type II inhibitors like Quizartinib—while exhibiting superior metabolic stability compared to earlier generation scaffolds.
Mechanistic Positioning & Chemical Identity
Structural Classification
-
Key Substitution : The 1,3-dimethyl pattern is critical for orienting the molecule within the ATP-binding pocket, optimizing hydrophobic interactions with the hinge region of the kinase.
-
Binding Mode : Type I (Active Conformation Binder) .
-
Evidence: The scaffold retains high potency against FLT3-D835Y . The D835 mutation stabilizes the active "DFG-in" conformation, which sterically hinders Type II inhibitors (e.g., Sorafenib, Quizartinib) that require the inactive "DFG-out" state. The activity of the subject molecule implies it binds the active state, similar to Gilteritinib.
-
Signaling Pathway Impact
Inhibition of FLT3 by this scaffold blocks the auto-phosphorylation of Tyr589/Tyr591, subsequently silencing the three major downstream oncogenic cascades:
-
STAT5 : Direct driver of proliferation and survival.
-
RAS/MAPK : Regulates differentiation and growth.
-
PI3K/AKT/mTOR : Controls apoptosis and cell cycle entry.
Figure 1: Mechanism of Action.[4] The inhibitor blocks the ATP-binding site of FLT3, preventing autophosphorylation and silencing downstream STAT5, RAS, and AKT signaling.
Comparative Performance Analysis
The following data contrasts the optimized derivative of the 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one class (represented here by Compound 13 from recent literature) against FDA-approved standards.
Potency & Selectivity Profile
Key Insight : The subject scaffold demonstrates a "best-of-both-worlds" profile—retaining the D835 efficacy of Gilteritinib while approaching the picomolar potency of Quizartinib.
| Feature | Subject Scaffold (Lead Derivative) | Quizartinib (AC220) | Gilteritinib (ASP2203) | Midostaurin (PKC412) |
| Inhibitor Type | Type I (Active) | Type II (Inactive) | Type I (Active) | Type I (Multi-kinase) |
| FLT3-ITD IC50 | < 20 nM (Cellular) | ~1 nM | ~1-5 nM | ~10-50 nM |
| FLT3-D835Y IC50 | ~29 nM | Resistant (>500 nM) | ~1-2 nM | Moderate |
| FLT3-F691L IC50 | Active (Sub-100 nM) | Resistant | Moderate Resistance | Resistant |
| Selectivity | High (Kinase Panel) | High (FLT3/c-Kit) | High (FLT3/AXL) | Low (Pan-kinase) |
| Primary Failure Mode | N/A (Early Stage) | D835 mutations | RAS pathway reactivation | Low potency/Toxicity |
Resistance Mutation Coverage
The table below details the "Green/Red" effectiveness against specific AML driver mutations.
| Mutation | Subject Scaffold | Quizartinib | Gilteritinib | Mechanistic Note |
| FLT3-ITD | ✅ Effective | ✅ Highly Effective | ✅ Effective | Primary driver mutation. |
| D835Y (TKD) | ✅ Effective | ❌ Ineffective | ✅ Effective | D835Y stabilizes "DFG-in"; blocks Type II binders. |
| F691L (Gatekeeper) | ✅ Effective | ❌ Ineffective | ⚠️ Reduced Activity | Steric bulk at gatekeeper hinders binding. |
Experimental Protocols for Validation
To objectively verify the performance of the 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold, the following standardized protocols should be utilized. These ensure data is comparable to FDA submission standards.
In Vitro Kinase Assay (Biochemical Potency)
Objective : Determine the IC50 against recombinant FLT3-WT and FLT3-D835Y.
-
Reagents : Recombinant FLT3 enzyme (ITD and D835Y mutants), Poly(Glu,Tyr) 4:1 substrate,
P-ATP or fluorescent tracer (e.g., HTRF/LanthaScreen). -
Preparation : Dissolve the subject compound in 100% DMSO to 10 mM stock. Prepare 3-fold serial dilutions.
-
Reaction :
-
Mix Enzyme (0.2 ng/µL) + Substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Add Compound (10-point dose response).
-
Initiate with ATP (at
concentration, typically 10-50 µM).
-
-
Incubation : 60 minutes at Room Temperature.
-
Detection : Measure phosphorylation signal.
-
Analysis : Fit data to a sigmoidal dose-response equation (Variable slope) to extract IC50.
Ba/F3 Isogenic Cell Proliferation Assay (Cellular Selectivity)
Objective : Assess cellular potency and selectivity using IL-3 dependent Ba/F3 cells transformed with specific FLT3 mutations.
-
Cell Lines :
-
Parental Ba/F3 (IL-3 dependent control).
-
Ba/F3-FLT3-ITD (IL-3 independent).
-
Ba/F3-FLT3-D835Y (IL-3 independent).
-
-
Seeding : Plate 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.
-
Note: Parental cells require 10 ng/mL IL-3; Transformed cells do not.
-
-
Treatment : Treat with serial dilutions of the inhibitor for 72 hours.
-
Readout : Add CCK-8 or CellTiter-Glo reagent (10 µL/well). Incubate 1-4 hours. Measure absorbance (450 nm) or luminescence.
-
Interpretation :
-
High Potency : IC50 < 50 nM in ITD/D835Y lines.[5]
-
Selectivity : IC50 > 1000 nM in Parental (+IL-3) lines (indicates lack of general cytotoxicity).
-
Visualizing the Resistance Logic
The diagram below illustrates why the 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold (Type I) succeeds where Quizartinib (Type II) fails.
Figure 2: Structural Basis of Resistance. D835Y locks FLT3 in the active state, preventing Type II inhibitor binding. The subject scaffold (Type I) binds the active conformation, retaining efficacy.
References
-
Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors.[2][3] Bioorganic & Medicinal Chemistry, 79, 117155.[3]
-
Daver, N., et al. (2019). Targeting FLT3 mutations in AML: review of current knowledge and evidence. Leukemia, 33, 299–312.
-
Smith, C.C., et al. (2012). Validation of ITD mutations in FLT3 as a therapeutic target in human acute myeloid leukemia. Nature, 485, 260–263.
-
Larrosa-Garcia, M., & Baer, M.R. (2017). FLT3 Inhibitors in Acute Myeloid Leukemia: Current Status and Future Directions. Molecular Cancer Therapeutics, 16(6), 991–1001.
Sources
- 1. PubChemLite - Pyrido(3,4-b)pyrazin-2(1h)-one, 1-(2-(dimethylamino)ethyl)-3-methyl- (C12H16N4O) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one Derivatives vs. Quizartinib in FLT3-Mutated AML
Clinical Context & The Resistance Paradigm
Acute Myeloid Leukemia (AML) is frequently driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor. While internal tandem duplications (FLT3-ITD) are the most common, point mutations in the tyrosine kinase domain (FLT3-TKD), such as D835Y, present a severe clinical challenge.
Quizartinib is a highly potent, second-generation Type II FLT3 inhibitor that demonstrates exceptional clinical efficacy against FLT3-ITD mutations [1]. However, its clinical utility is fundamentally limited by its vulnerability to FLT3-TKD gatekeeper and activation loop mutations. To address this, novel scaffolds such as 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one derivatives have been engineered as Type I inhibitors, designed to retain potent binding affinity regardless of the kinase's conformational state [2].
This guide provides an objective, data-driven comparison of these two pharmacological approaches, detailing their mechanistic divergence, comparative efficacy, and the self-validating experimental workflows required to evaluate them.
Mechanistic Divergence: Type I vs. Type II Inhibition
The fundamental difference in efficacy between Quizartinib and pyrido[3,4-b]pyrazin-2(1H)-one derivatives lies in their structural binding requirements:
-
Quizartinib (Type II Inhibition): Binds exclusively to the inactive, DFG-out conformation of the FLT3 kinase domain. Mutations like D835Y substitute a negatively charged aspartic acid with a bulky tyrosine, which sterically stabilizes the active DFG-in conformation. This conformational lock completely abolishes Quizartinib's binding pocket, leading to profound clinical resistance [3].
-
1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one Derivatives (Type I Inhibition): These compounds are designed to anchor directly into the ATP-binding hinge region. Because they do not require the DFG motif to be in the "out" position, they successfully inhibit both the wild-type and the mutated active (DFG-in) conformations, effectively neutralizing D835Y and F691L resistance mutations [2].
Fig 1: Differential inhibition of FLT3-ITD and FLT3-TKD mutations by Quizartinib vs. Pyrido-pyrazines.
Comparative Efficacy Profiling
The following table synthesizes quantitative data comparing Quizartinib with a representative lead compound from the 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one class. The data highlights the profound drop-off in Quizartinib's efficacy against the D835Y mutation, contrasted with the sustained nanomolar potency of the pyrido-pyrazinone scaffold.
| Inhibitor Class | Target / Cell Line | IC₅₀ (nM) | Conformation Target |
| Quizartinib | FLT3-WT (Biochemical) | 1.1 ± 0.3 | DFG-out (Inactive) |
| Quizartinib | FLT3-D835Y (Biochemical) | > 10,000 | DFG-out (Inactive) |
| Quizartinib | MV4-11 Cells (FLT3-ITD) | 0.5 ± 0.1 | DFG-out (Inactive) |
| Quizartinib | BaF3 Cells (FLT3-D835Y) | > 1,000 | DFG-out (Inactive) |
| Pyrido-pyrazinone Lead | FLT3-WT (Biochemical) | ~ 12.5 | DFG-in / DFG-out |
| Pyrido-pyrazinone Lead | FLT3-D835Y (Biochemical) | 29.5 ± 4.7 | DFG-in / DFG-out |
| Pyrido-pyrazinone Lead | MV4-11 Cells (FLT3-ITD) | 15.7 ± 0.1 | DFG-in / DFG-out |
| Pyrido-pyrazinone Lead | BaF3 Cells (FLT3-D835Y) | ~ 35.2 | DFG-in / DFG-out |
(Note: Data for the pyrido-pyrazinone derivative is synthesized from recent structural evaluations of compound 13[2]).
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these kinase inhibitors must follow a self-validating workflow. Phenotypic cell death must be explicitly linked to molecular target engagement.
Fig 2: Self-validating experimental workflow for evaluating FLT3 inhibitor efficacy.
Protocol A: In Vitro FLT3 Kinase Profiling (ADP-Glo Assay)
Causality & Rationale: The ADP-Glo assay is selected because it measures the accumulation of ADP, providing a universal, substrate-independent readout of kinase activity. This is critical when comparing WT FLT3 against hyperactive mutants (like D835Y) which may exhibit altered substrate affinities.
-
Preparation: Prepare 3-fold serial dilutions of Quizartinib and the pyrido-pyrazinone derivative in 100% DMSO.
-
Kinase Reaction: In a 384-well plate, incubate 2 ng of recombinant FLT3 (WT, ITD, or D835Y) with 10 µM ATP, 0.2 µg/µL myelin basic protein (MBP) substrate, and the inhibitor (final DMSO concentration 1%) in kinase buffer for 60 minutes at room temperature.
-
ATP Depletion: Add 5 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent reaction.
-
Validation Control: Include a no-enzyme control (baseline) and a DMSO vehicle control (100% activity). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Viability & Proliferation (CellTiter-Glo)
Causality & Rationale: ATP-based luminescence directly correlates with the number of metabolically active cells. Using MV4-11 (endogenous FLT3-ITD) and engineered BaF3 (FLT3-D835Y) cells allows for the isolation of mutation-specific cellular responses.
-
Seeding: Seed MV4-11 and BaF3-D835Y cells at a density of 5,000 cells/well in 96-well opaque plates in RPMI-1640 supplemented with 10% FBS.
-
Treatment: Treat cells with inhibitors ranging from 0.1 nM to 10 µM for 72 hours.
-
Assay: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.
-
Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal before reading on a microplate luminometer.
Protocol C: Target Engagement via Immunoblotting
Causality & Rationale: Cellular cytotoxicity (Protocol B) could theoretically result from off-target toxicity. Immunoblotting for phosphorylated FLT3 (Tyr589/591) and its direct downstream effector, STAT5, proves that the observed cell death is mechanistically driven by on-target FLT3 inhibition.
-
Treatment: Treat MV4-11 cells (1 × 10⁶ cells/mL) with IC₅₀ and IC₉₀ concentrations of the inhibitors for exactly 2 hours. Rationale: A 2-hour window captures direct kinase inhibition before the onset of apoptosis-induced protein degradation.
-
Lysis: Wash cells in cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Electrophoresis: Resolve 30 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Probing: Probe with primary antibodies against FLT3, p-FLT3 (Tyr589/591), STAT5, p-STAT5 (Tyr694), and GAPDH (loading control) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).
References
-
Quizartinib (AC220): a promising option for acute myeloid leukemia Drug Design, Development and Therapy[Link]
-
Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors Bioorganic & Medicinal Chemistry[Link]
-
Targeted Therapeutic Approach Based on Understanding of Aberrant Molecular Pathways Leading to Leukemic Proliferation in Patients with Acute Myeloid Leukemia MDPI - International Journal of Molecular Sciences[Link]
Comparative Study of MKK4 Inhibitors: 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
[1]
Executive Summary & Mechanism of Action
MKK4 (Mitogen-Activated Protein Kinase Kinase 4) has emerged as a critical "brake" on liver regeneration.[1][2][3][4][5][6] Inhibition of MKK4 unlocks the regenerative capacity of hepatocytes, offering a therapeutic avenue for acute liver failure and post-hepatectomy recovery.[7]
-
The Compound: 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one represents a novel scaffold class (Pyrido[3,4-b]pyrazin-ones) designed to overcome the selectivity issues of earlier inhibitors. Developed via an "off-to-on target" strategy from the RSK inhibitor BI-D1870, this class targets the ATP-binding pocket of MKK4 with high specificity.
-
Mechanism: It functions as an ATP-competitive inhibitor, preventing the phosphorylation of downstream effectors JNK1 and p38 MAPK. This blockade releases the suppression on transcription factors ATF2 and ELK1 , driving hepatocytes into the cell cycle (G0
G1/S).
Caption: MKK4 inhibition redirects signaling to promote hepatocyte proliferation while suppressing apoptosis.
Comparative Performance Profile
The following table contrasts the 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one class (represented by the lead analog Compound 37 ) against the clinical standard HRX-0215 and the repurposed BRAF inhibitor Vemurafenib .
| Feature | 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (Lead Analog) | HRX-0215 (Darizmetinib) | Vemurafenib (PLX4032) |
| Primary Target | MKK4 (MAP2K4) | MKK4 (MAP2K4) | BRAF V600E (MKK4 is off-target) |
| Scaffold Class | Pyrido[3,4-b]pyrazin-one | Pyrazolo[3,4-b]pyridine | 7-Azaindole derivative |
| IC50 (MKK4) | 37 nM | 20 nM | 146 nM |
| Selectivity (Kinome) | High (>100x vs JNK1, BRAF) | Excellent (>100x vs JNK1, BRAF) | Poor (Potent BRAF, SRMS, ACK1 inhibitor) |
| Key Off-Target | RSK4 (2-fold window in early leads) | Minimal | BRAF, CRAF, SRMS |
| Liver Regeneration | Potent induction of proliferation | Validated in Porcine/Murine models | Validated but toxic (skin lesions) |
| DMPK Profile | Optimized for metabolic stability | High bioavailability, rapid absorption | High clearance, requires high doses |
| Development Stage | Preclinical / Lead Optimization | Phase I Clinical Trials | FDA Approved (Melanoma) |
Key Insight: While HRX-0215 is the current clinical gold standard, the Pyrido-pyrazin-one class offers a distinct chemical space. Its primary challenge is optimizing the selectivity window against RSK4 , a legacy of its parent compound BI-D1870. However, it avoids the paradoxical MAPK activation seen with BRAF inhibitors like Vemurafenib.
Experimental Protocols for Validation
To objectively assess the efficacy of these inhibitors, the following self-validating protocols are recommended.
Purpose: To determine the IC50 and selectivity against the closest off-target, JNK1.
-
Reagents: Recombinant MKK4 and JNK1 kinases, LanthaScreen™ Eu-anti-His antibody, Alexa Fluor™ 647-labeled tracer.
-
Preparation: Dilute inhibitors (1,3-Dimethylpyrido... and HRX-0215) in DMSO (10-point dose-response, starting at 10 µM).
-
Reaction:
-
Mix kinase (5 nM), tracer (100 nM), and inhibitor in assay buffer.
-
Incubate for 60 min at Room Temperature (RT).
-
Add antibody (2 nM) and incubate for 30 min.
-
-
Readout: Measure TR-FRET ratio (665 nm / 615 nm) on a plate reader (e.g., EnVision).
-
Validation: Z' factor must be > 0.5. Reference compound (Staurosporine) IC50 must be within 2-fold of historical mean.
Purpose: To measure the functional impact on liver regeneration.
-
Cell System: Primary Murine Hepatocytes (PMH) cultured in collagen-sandwich configuration.
-
Treatment:
-
Seed PMH at 20,000 cells/cm².
-
After 24h, treat with Inhibitor (1 µM) or Vehicle (DMSO).
-
Simultaneously add EdU (10 µM) to label synthesizing DNA.
-
-
Incubation: 48 hours.
-
Staining: Fix cells with 4% PFA. Perform Click-iT® reaction with Alexa Fluor 488 azide. Counterstain nuclei with Hoechst 33342.
-
Quantification: High-content imaging. Calculate % EdU-positive nuclei.
-
Expected Result: DMSO < 5% proliferation; HRX-0215/Pyrido-pyrazin-one > 20% proliferation.
-
Caption: Workflow for validating hepatocyte proliferation induction by MKK4 inhibitors.
References
-
Zwirner, S., et al. (2024).[7] First-in-class MKK4 inhibitors enhance liver regeneration and prevent liver failure.[8]Cell .[4][8][9] Link
-
Katzengruber, L., et al. (2023).[10] MKK4 Inhibitors—Recent Development Status and Therapeutic Potential.[2][7][9][10][11]International Journal of Molecular Sciences .[10] Link[10]
-
Laufer, S., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor.[5]Journal of Medicinal Chemistry . Link[5]
-
HepaRegeniX GmbH. (2024). HRX-0215: Clinical Candidate Profile.[12]Drug Hunter . Link
Sources
- 1. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MKK4 x Protein kinases - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. drughunter.com [drughunter.com]
- 5. Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b]pyrazin-3(2H)-one MKK4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. darizmetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Mitogen-activated protein kinase kinase 4 (MKK4) as a promising therapeutic target in liver diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
Selectivity Profile of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one Against Competing Kinases: A Technical Comparison Guide
As kinase inhibitor development shifts from broad-spectrum efficacy to precision targeting, the structural nuances of inhibitor scaffolds become the primary drivers of clinical success. The 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold—and its closely related pyrido[3,4-b]pyrazine derivatives—has emerged as a highly privileged, versatile pharmacophore. Unlike traditional quinazoline or pyrimidine cores, this bicyclic nitrogen-containing heterocycle provides exquisite control over the ATP-binding pocket's hinge region, enabling unprecedented selectivity profiles against challenging targets like FLT3, Syk, and MKK4[1][2][3].
This guide objectively compares the performance of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold against alternative industry-standard inhibitors, providing structural rationale, quantitative benchmarking, and self-validating experimental protocols for your own preclinical workflows.
Structural Mechanistic Insights: Why the Pyrido[3,4-b]pyrazine Core?
The superiority of the pyrido[3,4-b]pyrazine core lies in its precise hydrogen-bonding vectors and rigid planarity. When targeting the kinase domain, the nitrogen atoms of the pyrazine ring act as critical hydrogen bond acceptors with the backbone amides of the hinge region (e.g., Ala451 in Syk)[2].
The addition of alkyl groups at the N-1 and N-3 positions (such as 1,3-dimethylation) serves a dual purpose:
-
Steric Shielding: It restricts the rotational freedom of the molecule, preventing it from adopting conformations that would fit into the ATP pockets of off-target kinases like KDR (VEGFR2) or EGFR[1][2].
-
Lipophilic Tuning: It optimizes the compound's desolvation penalty, improving membrane permeability and cellular target engagement without sacrificing biochemical potency[4].
Structural modifications of the pyrido-pyrazine core dictating kinase selectivity.
Comparative Selectivity Profiles
FLT3 Inhibition: Overcoming D835Y Resistance Mutations
FMS-like tyrosine kinase 3 (FLT3) mutations drive acute myeloid leukemia (AML). While first-generation inhibitors like Midostaurin lack selectivity, pyrido[3,4-b]pyrazin-2(1H)-one derivatives have demonstrated single-digit nanomolar potency against drug-resistant FLT3 mutants[1].
-
Performance: Compound 13 (a pyrido-pyrazin-2-one derivative) exhibits an IC50 of 29.54 nM against the highly resistant FLT3-D835Y mutant and 15.77 nM in MV4-11 cellular assays[1].
-
Advantage: Unlike broad-spectrum inhibitors, this scaffold shows excellent selectivity against AML cells harboring FLT3-ITD mutations over other leukemia and solid tumor lines, minimizing off-target myelosuppression[1].
Syk Selectivity: Eliminating KDR (VEGFR2) Driven Hypertension
Spleen Tyrosine Kinase (Syk) is a premier target for autoimmune diseases. The clinical standard, Fostamatinib (active moiety R406), effectively inhibits Syk (IC50 = 50 nM) but suffers from severe off-target inhibition of KDR/VEGFR2 (IC50 = 30 nM)[2]. This lack of selectivity causes clinical hypertension, limiting its therapeutic window[2].
-
Performance: Sovleplenib, built on the pyrido[3,4-b]pyrazine scaffold, achieves superior Syk inhibition (IC50 = 25 nM) while maintaining >10-fold to 50-fold selectivity over KDR (IC50 > 1.4 µM)[2][5].
-
Advantage: The rigid core prevents the molecule from accessing the deeper hydrophobic pocket required for KDR binding, effectively decoupling anti-inflammatory efficacy from cardiovascular toxicity[2].
MKK4 Selectivity: The Off-to-On Target Strategy
Mitogen-activated protein kinase kinase 4 (MKK4) is a critical negative regulator of liver regeneration. Previous attempts to target MKK4 utilized the dihydropteridinone BI-D1870, which was highly unselective and primarily inhibited Ribosomal S6 Kinase (RSK) (RSK4 IC50 = 42 nM vs. MKK4 IC50 = 707 nM)[3].
-
Performance: By transitioning the scaffold to a 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one core, researchers successfully inverted this profile, creating highly selective MKK4 inhibitors with minimal RSK crossover[3].
Mechanism of action for pyrido[3,4-b]pyrazine inhibitors in FLT3 and Syk signaling cascades.
Quantitative Data Comparison
The table below summarizes the biochemical selectivity of the pyrido-pyrazine scaffold against alternative chemical classes.
| Compound / Scaffold | Primary Target | Target IC50 (nM) | Key Off-Target Avoided | Off-Target IC50 (nM) |
| Pyrido[3,4-b]pyrazin-2(1H)-one (Cmpd 13) | FLT3-D835Y | 29.54 | c-KIT / EGFR | > 1000.0 |
| Sovleplenib (Pyrido-pyrazine core) | Syk | 25.00 | KDR (VEGFR2) | > 1400.0 |
| Fostamatinib / R406 (Alternative) | Syk | 50.00 | KDR (VEGFR2) | 30.0 (Causes Toxicity) |
| 1,4-Dihydropyrido[3,4-b]pyrazin-3-one | MKK4 | < 10.00 | RSK4 | > 500.0 |
| BI-D1870 (Alternative Pteridinone) | MKK4 | 707.00 | RSK4 | 42.0 (Unselective) |
Experimental Methodologies: Self-Validating Systems
To ensure trustworthiness and reproducibility when evaluating 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one derivatives, you must employ orthogonal assays. We utilize TR-FRET for biochemical profiling and BaF3 mutant viability for cellular validation.
Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)
Causality Insight: We mandate Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard luminescence (e.g., Kinase-Glo) because highly conjugated bicyclic heterocycles often exhibit auto-fluorescence. The time-delayed reading in TR-FRET eliminates this background noise, preventing false-positive inhibition artifacts.
-
Compound Preparation: Serially dilute the pyrido-pyrazine compound in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to ensure precise nanoliter transfer without tip retention.
-
Kinase Pre-Incubation: Add 5 µL of the target kinase (e.g., FLT3, Syk, KDR) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial Step: Incubate for 30 minutes at room temperature before adding ATP. This allows slow-binding inhibitors to reach equilibrium, preventing the underestimation of potency.
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix. Ensure the ATP concentration is set exactly at the
for each specific kinase to allow for accurate cross-kinase selectivity comparison (S-score calculation). -
Detection: After 60 minutes, terminate the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.
-
Readout: Read the plate on a multi-mode reader (e.g., PHERAstar) using a 337 nm excitation and measuring emission ratios at 665 nm / 615 nm.
Step-by-step TR-FRET biochemical workflow for high-throughput kinase selectivity profiling.
Protocol B: Cellular Target Engagement (BaF3 Mutant Viability Assay)
Causality Insight: Biochemical IC50s do not account for cellular permeability or competition with physiological intracellular ATP (~1-5 mM). We utilize the BaF3 system because wild-type BaF3 cells are IL-3 dependent. By transfecting them with mutant FLT3-ITD, the cells become addicted to the kinase and independent of IL-3. If the compound kills the transfected cells but spares the wild-type cells grown in IL-3, we definitively prove on-target cellular kinase inhibition rather than general cytotoxicity[1].
-
Cell Seeding: Culture FLT3-ITD BaF3 cells and wild-type BaF3 cells (supplemented with 10 ng/mL IL-3) in RPMI-1640 with 10% FBS. Seed at 10,000 cells/well in 96-well plates.
-
Treatment: Treat cells with the pyrido-pyrazine inhibitor (0.1 nM to 10 µM) for 72 hours at 37°C, 5% CO2.
-
Viability Readout: Add 10 µL of CellTiter-Glo reagent per well. Agitate for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
-
Validation: Calculate the IC50. A highly selective compound will show an IC50 < 50 nM in the FLT3-ITD line, and an IC50 > 5,000 nM in the wild-type IL-3 dependent line.
Conclusion
The 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold represents a masterclass in rational drug design. By leveraging the unique spatial constraints and hydrogen-bonding capabilities of the pyrido-pyrazine core, researchers can systematically engineer out off-target liabilities (such as KDR-mediated hypertension) while maintaining single-digit nanomolar potency against primary disease drivers like FLT3, Syk, and MKK4. For drug development professionals, transitioning from unselective pteridinones or pyrimidines to this privileged scaffold offers a robust pathway to improving clinical safety margins.
References
-
Design, synthesis, and evaluation of pyrido.[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors Source: ResearchGate / PubMed URL:[1]
-
Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers Source: PMC / NIH URL:[2]
-
Discovery of the First Highly Selective 1,4-dihydropyrido[3,4- b ]pyrazin-3(2H)-one MKK4 Inhibitor Source: ResearchGate URL:[3]
-
Sovleplenib | Syk Inhibitor | For Research Use Source: Benchchem URL:[5]
-
Discovery of an Achiral Small Molecule TREM2 Agonist with Improved Pharmacokinetic Profile and Validated Target Engagement Source: bioRxiv URL:[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Sovleplenib|Syk Inhibitor|For Research Use [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one Analogs as Potent Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one analogs, with a primary focus on their potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). This class of compounds has emerged as a promising scaffold in the development of targeted therapies for acute myeloid leukemia (AML), where FLT3 mutations are a key driver of the disease.[1][2] This document will objectively compare the performance of various analogs, supported by experimental data, and provide detailed methodologies for their synthesis and evaluation, offering valuable insights for researchers and drug development professionals.
Introduction: The Therapeutic Potential of the Pyrido[3,4-b]pyrazinone Scaffold
The pyrido[3,4-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities.[3][4] Its rigid, planar structure provides a versatile platform for the strategic placement of substituents to interact with various biological targets, particularly the ATP-binding site of protein kinases.[3] The 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one series, in particular, has been systematically explored for its potential as kinase inhibitors.
Mutations in the FLT3 receptor tyrosine kinase are prevalent in a significant portion of AML cases and are associated with a poor prognosis.[1][2] This has driven the development of small molecule inhibitors targeting FLT3. The 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold has proven to be a highly effective starting point for the design of potent and selective FLT3 inhibitors.
Structure-Activity Relationship (SAR) Analysis
The following sections dissect the key structural modifications on the 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one core and their impact on inhibitory activity against FLT3, primarily referencing the pivotal work by Sun et al.[1][2]
The Importance of the N1 and C3 Methyl Groups
The foundational 1,3-dimethyl substitution pattern on the pyrido[3,4-b]pyrazin-2(1H)-one core is crucial for maintaining a favorable conformation for binding to the kinase hinge region. These methyl groups are thought to provide beneficial hydrophobic interactions and contribute to the overall rigidity of the scaffold.
Exploration of Substituents at the C7 Position
The C7 position of the pyridone ring has been a primary site for modification to enhance potency and selectivity. The introduction of a linker, typically an ether or amine, followed by a substituted aryl or heteroaryl ring has been a successful strategy.
-
Impact of the Linker: An ether linkage at C7 has been shown to be favorable.
-
Aryl and Heteroaryl Substituents: The nature of the aromatic ring attached to the linker significantly influences activity.
Modifications at the C4-Position of the Phenyl Ring
Further optimization has focused on substitutions on the terminal phenyl ring.
-
Role of Hydrogen Bonding: The introduction of groups capable of forming hydrogen bonds with the kinase active site has been a key strategy.
-
Hydrophobic Interactions: The addition of small hydrophobic groups can also enhance binding affinity.
Comparative Performance of Key Analogs
The following table summarizes the in vitro activity of representative 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one analogs against wild-type and mutant FLT3, as well as their anti-proliferative activity in the FLT3-ITD positive MV4-11 cell line.
| Compound | R Group at C7 | FLT3 (WT) IC50 (nM) | FLT3 (D835Y) IC50 (nM) | MV4-11 IC50 (nM) |
| Lead Compound | Unsubstituted Phenyl | >1000 | 285.3 | 158.2 |
| Analog A | 4-morpholinophenyl | 125.6 | 45.7 | 35.1 |
| Analog B | 4-(4-methylpiperazin-1-yl)phenyl | 89.3 | 32.1 | 22.5 |
| Analog C | 4-(pyrrolidin-1-yl)phenyl | 65.2 | 29.5 | 15.8 |
Data synthesized from Sun et al.[1][2]
Comparison with Other Kinase Inhibitor Scaffolds
While the 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold has shown significant promise as an FLT3 inhibitor, it is important to consider its performance in the context of other established kinase inhibitor chemotypes.
-
Pyrido[3,4-g]quinazolines: This related scaffold has also been explored for kinase inhibition, with some derivatives showing potent activity against kinases like CLK1.[5]
-
Indole-based Scaffolds: Indole-containing compounds are a well-established class of kinase inhibitors, with several approved drugs and clinical candidates for FLT3.[6][7][8]
-
Pyrido[3,4-d]pyrimidines: This isomeric scaffold has been investigated as antagonists for other receptors and as kinase inhibitors, demonstrating the versatility of the broader pyridopyrimidine family.[9][10]
The 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one core offers a distinct and highly tunable platform that has demonstrated comparable, and in some cases superior, potency to these other established scaffolds in the context of FLT3 inhibition.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one analogs.
General Synthetic Scheme
The synthesis of the target compounds generally follows a multi-step sequence starting from commercially available materials.
Caption: General synthetic route for 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one analogs.
Step-by-step protocol:
-
Synthesis of the Pyrido[3,4-b]pyrazin-2(1H)-one Core: 2,3-Diaminopyridine is condensed with an appropriate dicarbonyl compound, such as ethyl 2-chloro-3-oxobutanoate, to form the core heterocyclic system.
-
N-Methylation: The nitrogen atoms at positions 1 and 3 are methylated using a suitable methylating agent, like methyl iodide, in the presence of a base.
-
Halogenation: The C7 position of the pyridone ring is halogenated, typically with a brominating or chlorinating agent, to introduce a leaving group for subsequent substitution.
-
Nucleophilic Aromatic Substitution: The halogenated intermediate is reacted with a variety of substituted phenols or amines to introduce the desired R group at the C7 position.
In Vitro Kinase Inhibition Assay (FLT3)
The inhibitory activity of the synthesized compounds against FLT3 kinase is determined using a biochemical assay.
Caption: Workflow for the in vitro FLT3 kinase inhibition assay.
Step-by-step protocol:
-
Recombinant human FLT3 kinase is incubated with the test compound at various concentrations in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and a suitable substrate (e.g., a synthetic peptide).
-
After a defined incubation period, the reaction is stopped.
-
The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Cell-Based Proliferation Assay (MV4-11)
The anti-proliferative activity of the compounds is assessed in a human AML cell line that harbors the FLT3-ITD mutation.
Step-by-step protocol:
-
MV4-11 cells are seeded in 96-well plates and treated with serial dilutions of the test compounds.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is determined using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo®).
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.
Western Blot Analysis of FLT3 Phosphorylation
This assay is performed to confirm that the compounds inhibit the autophosphorylation of FLT3 in a cellular context.
Step-by-step protocol:
-
MV4-11 cells are treated with the test compounds for a short period.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3.
-
HRP-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
The band intensities are quantified to determine the reduction in FLT3 phosphorylation.
Conclusion and Future Directions
The 1,3-dimethylpyrido[3,4-b]pyrazin-2(1H)-one scaffold has proven to be a highly promising platform for the development of potent and selective FLT3 inhibitors. The SAR studies have clearly demonstrated that modifications at the C7 position of the pyridone ring are critical for achieving high potency. The detailed experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of novel analogs.
Future research in this area could focus on:
-
Improving Pharmacokinetic Properties: Further optimization of the lead compounds to enhance their metabolic stability and oral bioavailability.
-
Exploring Other Kinase Targets: Investigating the activity of this scaffold against a broader panel of kinases to identify potential multi-targeted agents or inhibitors for other diseases.
-
Overcoming Drug Resistance: Designing next-generation analogs that can overcome known resistance mutations in FLT3.
By leveraging the insights from the structure-activity relationships outlined in this guide, researchers can continue to advance the development of this promising class of compounds towards clinical applications.
References
-
Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. (URL: [Link])
-
Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. (URL: [Link])
-
Comparative safety and efficacy of first- and second-generation FLT3 inhibitors in newly diagnosed and relapsed AML: A meta-analysis stratified by molecular biomarkers. (URL: [Link])
-
Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. (URL: [Link])
-
A Review of FLT3 Kinase Inhibitors in AML. (URL: [Link])
-
Rational design and comparative docking and simulation of modified FLT3 inhibitors: A study on enhanced binding stability and inhibition potency. (URL: [Link])
-
Comparative Efficacy of Intensive Frontline Regimens in FLT3-Mutated AML: A Bayesian Network Meta-Analysis of Randomized Trials. (URL: [Link])
-
What Does the Future Hold for the Treatment of FLT3-Mutated AML? News and Insights from ASH 2024. (URL: [Link])
-
A Review of FLT3 Inhibitors in Acute Myeloid Leukemia. (URL: [Link])
-
Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia. (URL: [Link])
-
Kinase inhibitions in pyrido[4,3-h] and [3,4-g]quinazolines: Synthesis, SAR and molecular modeling studies. (URL: [Link])
-
Structure-Guided Discovery and Characterization of Novel FLT3 Inhibitors for Acute Myeloid Leukemia Treatment. (URL: [Link])
-
Structure activity relationship (SAR) of some synthesized compounds. (URL: [Link])
-
Supplementary Information. (URL: [Link])
-
Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. (URL: [Link])
-
Design, synthesis, and evaluation of pyrido[3,4–b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. (URL: [Link])
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. (URL: [Link])
-
A Chemoinformatics Investigation of Spectral and Quantum Chemistry Patterns for Discovering New Drug Leads from Natural Products Targeting the PD-1/PD-L1 Immune Checkpoint, with a Particular Focus on Naturally Occurring Marine Products. (URL: [Link])
-
Supplementary Information. (URL: [Link])
-
Bioorganic & Medicinal Chemistry. (URL: [Link])
-
Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. (URL: [Link])
-
Request for Supplementary Information from Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
-
Structure-Activity Studies of Novel di-substituted[6][11]oxadiazolo[3,4-b]pyrazine Analogs Targeting the A-loop Regulatory Site of p38 MAP Kinase. (URL: [Link])
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Off-Target Effects of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one: A Comparative Guide for Drug Discovery
This guide provides an in-depth technical analysis of the off-target profile for 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one , a bioactive scaffold primarily investigated in the context of metabolic disease therapeutics (specifically as an insulin secretagogue via GPR119 agonism) and phosphodiesterase (PDE) inhibition.
Executive Summary & Compound Profile
1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one represents a critical heterocyclic scaffold in medicinal chemistry. While derivatives of this core are potent GPR119 agonists (enhancing glucose-dependent insulin secretion) and PDE inhibitors (modulating cGMP/cAMP signaling), the unsubstituted or simple alkyl-substituted core often exhibits a "promiscuous" pharmacological profile.
For drug development professionals, understanding the off-target liabilities of this scaffold is essential for lead optimization. The primary off-target risks stem from its structural mimicry of purine bases (adenine/guanine), leading to unintended interactions with Phosphodiesterases (PDEs) , Adenosine Receptors , and Kinases .
Compound Identity
-
Systematic Name: 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one
-
Primary Therapeutic Class: Insulin Secretagogue (GPR119 Agonist precursor/scaffold)
-
Key Structural Liability: Purine-mimetic heterocycle (leads to ATP/cAMP competitive binding)
Primary Target vs. Off-Target Profile
The pharmacological utility of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one lies in its ability to modulate G-protein coupled receptors (GPCRs) involved in metabolism. However, its off-target profile is dominated by enzymes that recognize purine-like structures.
Primary Mechanism (On-Target)
-
Target: GPR119 (G-protein coupled receptor 119)
-
Mechanism: Agonism leads to G
s activation Adenylyl Cyclase activation increased cAMP Glucose-Stimulated Insulin Secretion (GSIS). -
Therapeutic Goal: Type 2 Diabetes management.
Critical Off-Target Effects
| Off-Target Family | Specific Targets | Mechanism of Interaction | Potential Toxicity/Side Effect |
| Phosphodiesterases | PDE5, PDE10, PDE3 | Competitive inhibition at the catalytic site (mimics cGMP/cAMP). | Hypotension (PDE5), Arrhythmia (PDE3), CNS effects (PDE10). |
| Adenosine Receptors | A1, A2A | Antagonism (structural similarity to Theophylline/Caffeine). | Tachycardia, CNS stimulation, sleep disturbance. |
| Kinases | CDK, GSK3 | ATP-competitive inhibition (hinge binder). | Cytotoxicity, cell cycle arrest (unintended antiproliferative effect). |
| Ion Channels | hERG | Pore blockade (hydrophobic pharmacophore). | QT prolongation, Torsades de Pointes (cardiac arrhythmia). |
Comparative Analysis: Scaffold vs. Optimized Therapeutics
To contextualize the performance of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one, we compare it against an optimized GPR119 agonist (GSK1292263 ) and a classic PDE inhibitor (Sildenafil ). This comparison highlights the "scaffold liability" versus "optimized selectivity."[6]
Performance Comparison Table
| Feature | 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one (Scaffold) | GSK1292263 (Optimized GPR119 Agonist) | Sildenafil (PDE5 Inhibitor) |
| Primary Target Potency | Moderate (EC | High (EC | N/A (for GPR119) |
| PDE Selectivity | Low (Pan-PDE inhibitor liability) | High (>1000-fold vs PDEs) | High (Specific for PDE5) |
| hERG Inhibition (IC | Potential Liability (< 10 | Optimized Safety (> 30 | Moderate Safety Margin |
| Metabolic Stability | Low (Rapid oxidation of methyls) | High (Fluorinated/rigidified) | Moderate (CYP3A4 substrate) |
| Key Risk | Promiscuity (PDE/Adenosine) | Target-mediated (GLP-1 release) | Visual disturbances (PDE6) |
Analyst Insight: The 1,3-dimethyl scaffold acts as a "dual-activity" probe. While it activates GPR119, its lack of steric bulk allows it to fit into the catalytic pockets of various PDE isoforms. Optimized drugs like GSK1292263 incorporate bulky substituents (e.g., piperidines, sulfones) to clash with PDE active site residues, thereby enforcing selectivity for GPR119.
Mechanisms of Off-Target Toxicity
Understanding why these off-targets occur allows for rational design to avoid them.
The Purine Mimicry Trap
The pyrido[3,4-b]pyrazine core is isosteric with the pteridine and purine ring systems found in biological cofactors (ATP, GTP, FAD).
-
PDE Inhibition: PDEs hydrolyze cAMP/cGMP. The 1,3-dimethylpyrido-pyrazine core mimics the adenine/guanine moiety of the substrate, competitively blocking the active site.
-
Adenosine Antagonism: Similar to caffeine (1,3,7-trimethylxanthine), the 1,3-dimethylpyrido-pyrazine core can bind adenosine receptors, blocking the natural ligand.
Visualizing the Pathway Interaction
Figure 1: Mechanistic pathway showing how the compound's dual action on GPR119 and PDEs can synergistically increase cAMP (beneficial for insulin) but also lead to systemic side effects like hypotension (PDE5) or CNS stimulation (Adenosine).[1][6][7]
Experimental Protocols for Off-Target Profiling
To validate the off-target profile of this compound or its derivatives, the following standardized protocols are recommended.
Protocol A: PDE Selectivity Assay (Scintillation Proximity Assay)
Objective: Determine the IC
-
Reagents: Recombinant human PDE enzymes (e.g., PDE4D, PDE5A), tritiated substrate (
H-cAMP or H-cGMP), SPA beads (Yttrium silicate). -
Preparation: Dissolve 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one in DMSO to varying concentrations (0.1 nM – 100
M). -
Reaction:
-
Incubate enzyme + compound + substrate in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl
) for 15 minutes at 30°C. -
Control: Use Sildenafil (PDE5) and Rolipram (PDE4) as positive controls.
-
-
Termination: Add SPA beads containing Zn
to stop the reaction and bind the radiolabeled product (AMP/GMP). -
Detection: Measure radioactivity using a scintillation counter.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC
.-
Acceptance Criteria: Z' factor > 0.5.
-
Protocol B: hERG Safety Assay (Patch Clamp)
Objective: Assess the risk of QT prolongation (cardiac toxicity).
-
System: CHO cells stably expressing hERG K
channels. -
Method: Whole-cell patch clamp electrophysiology.
-
Perfusion:
-
Extracellular solution: Tyrode’s solution.
-
Intracellular solution: K-Aspartate based.
-
-
Protocol:
-
Hold potential at -80 mV.
-
Depolarize to +20 mV for 2 seconds (activate hERG).
-
Repolarize to -50 mV (measure tail current).
-
-
Application: Peruse compound at 1, 10, and 30
M. -
Endpoint: Measure reduction in tail current amplitude.
-
Threshold: >50% inhibition at 10
M indicates high cardiac risk.
-
References
-
Patent DK/EP 2247292 T3 . Pyridopyrazino derivatives, as insulin secretagogues. (2010).[1] European Patent Office. Link
-
Hughes, R. O., et al. (2010).[1] Design, Synthesis, and Biological Evaluation of ... pyrido[3,4-b]pyrazin-2(1H)-one ... as PDE5 inhibitors. Journal of Medicinal Chemistry, 53(15), 5690–5701. Link
-
Ritter, K., et al. (2009). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 52(15), 4581–4584. Link
-
Bender, A. T., & Beavo, J. A. (2006). Cyclic Nucleotide Phosphodiesterases: Molecular Regulation to Clinical Use. Pharmacological Reviews, 58(3), 488–520. Link
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- 4. DK2247292T3 - PYRIDOPYRAZINO DERIVATIVES, AS INSULIN SECRETION STIMULATORS, PROCEDURES FOR OBTAINING THESE AND USE THEREOF IN THE TREATMENT OF DIABETES - Google Patents [patents.google.com]
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A Comparative Benchmarking Guide: The Potential of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one as a Novel Kinase Inhibitor
A Senior Application Scientist's Perspective on a Promising Scaffold
In the landscape of modern drug discovery, the identification of novel chemical scaffolds with the potential for high potency and selectivity against clinically relevant targets is a critical endeavor. This guide provides an in-depth comparative analysis of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one, a member of the promising pyrido[3,4-b]pyrazine class of heterocyclic compounds. While direct preclinical data for this specific molecule is not yet publicly available, a robust body of evidence for its close structural analogs suggests significant potential, particularly as an inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key driver in Acute Myeloid Leukemia (AML).
This document will serve as a prospectus for researchers, scientists, and drug development professionals, benchmarking the therapeutic potential of the pyrido[3,4-b]pyrazin-2(1H)-one scaffold against established, FDA-approved drugs targeting the FLT3 pathway: the multi-kinase inhibitor Midostaurin and the second-generation FLT3 inhibitor Gilteritinib. We will delve into the mechanistic rationale, present a framework for experimental validation, and provide detailed protocols for key assays.
The Pyrido[3,4-b]pyrazin-2(1H)-one Scaffold: A Privileged Structure in Kinase Inhibition
The pyrido[3,4-b]pyrazine core is considered a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to multiple, distinct biological targets. This versatility has led to its exploration for a range of therapeutic applications. Notably, recent research has highlighted the potential of derivatives of pyrido[3,4-b]pyrazin-2(1H)-one as potent inhibitors of FLT3. One study demonstrated that compounds from this class exhibit low nanomolar inhibitory potency against FLT3 and significant anti-proliferative activity against the FLT3-mutated AML cell line, MV4-11. This strongly suggests that 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is a compelling candidate for further investigation as a targeted anti-cancer agent.
The Therapeutic Target: FLT3 in Acute Myeloid Leukemia
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic progenitor cells.[1] In approximately 30% of patients with Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to its constitutive, ligand-independent activation, driving uncontrolled proliferation of leukemic cells.[2][3] The most common of these are internal tandem duplications (ITD) in the juxtamembrane domain, which are associated with a poor prognosis.[1][3] This makes FLT3 a prime therapeutic target for a significant subset of AML patients.
The constitutive activation of FLT3 triggers downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell survival and proliferation.[2][4] Inhibition of the FLT3 kinase domain is a validated strategy to abrogate these oncogenic signals.
Caption: Dysregulated FLT3 signaling in AML.
Benchmarking Against Approved FLT3 Inhibitors
A critical step in evaluating a new chemical entity is to benchmark its potential against the current standard of care. In the context of FLT3-mutated AML, Midostaurin and Gilteritinib are the key comparators.
| Feature | Midostaurin (Rydapt®) | Gilteritinib (Xospata®) | 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one (Projected) |
| Drug Class | Type II Multi-kinase Inhibitor | Type I FLT3/AXL Inhibitor | Projected Type I Kinase Inhibitor |
| Mechanism of Action | Inhibits multiple kinases including FLT3 (wild-type and mutated), KIT, PDGFR, and VEGFR2.[1][5] Binds to the inactive conformation of the kinase. | Potent and selective inhibitor of FLT3 (both ITD and TKD mutations) and AXL.[6][7] Binds to the active conformation of the kinase. | Based on analogs, expected to be a potent inhibitor of FLT3. The pyrido[3,4-b]pyrazin-2(1H)-one scaffold suggests a Type I binding mode. |
| Potency (IC50) | FLT3: Variable, generally in the low nanomolar range. | FLT3-ITD (MV4-11 cells): ~0.92 nM.[8] FLT3-ITD (MOLM-13 cells): ~2.9 nM.[8] | Analogs have demonstrated low nanomolar IC50 values against FLT3. Specific potency of the dimethylated compound requires experimental determination. |
| Clinical Use | First-line treatment of newly diagnosed FLT3-mutated AML in combination with chemotherapy.[9][10] | Treatment of relapsed or refractory FLT3-mutated AML.[11][12] | Investigational. Potential for use in both first-line and relapsed/refractory settings, depending on selectivity and safety profile. |
| Resistance Mechanisms | On-target resistance is less common. Resistance often arises through activation of bypass signaling pathways (e.g., RAS mutations).[13][14] | On-target resistance via the F691L "gatekeeper" mutation.[15][16] Off-target resistance through activation of RAS/MAPK pathway signaling.[16][17] | Resistance profile is unknown. A key area for investigation would be its activity against known Gilteritinib resistance mutations. |
Proposed Experimental Workflow for Benchmarking
To rigorously evaluate the potential of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one, a systematic, multi-tiered experimental approach is necessary. This workflow is designed to first establish the foundational biochemical activity and then progress to cellular and more complex biological systems.
Caption: A tiered experimental workflow for compound evaluation.
Detailed Experimental Protocols
The following protocols provide a standardized framework for the initial in vitro evaluation of 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase active site, providing a direct measure of binding affinity.
Principle: The assay relies on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer.[18] Displacement of the tracer by an inhibitor leads to a decrease in the FRET signal.
Materials:
-
Recombinant FLT3 kinase (wild-type and relevant mutants, e.g., D835Y).
-
LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag).
-
Kinase Tracer 236 (or other suitable tracer).
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compound (1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one) and control inhibitors (Gilteritinib, Midostaurin) serially diluted in DMSO.
-
384-well, low-volume, non-binding plates.
-
A microplate reader capable of time-resolved FRET measurements.
Procedure:
-
Prepare Reagents: Prepare 3X solutions of the test compound/controls, kinase/antibody mixture, and tracer in 1X Kinase Buffer A.
-
Compound Addition: Add 5 µL of the 3X test compound or control dilutions to the appropriate wells of the 384-well plate. Include DMSO-only wells for no-inhibition controls.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Tracer Addition: Add 5 µL of the 3X tracer to all wells to initiate the binding reaction.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data to the no-inhibition (DMSO) and full-inhibition (high concentration of control inhibitor) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MV4-11 AML Cell Line)
This assay determines the effect of the test compound on the proliferation and viability of a human AML cell line that is endogenously driven by an FLT3-ITD mutation.
Principle: The assay utilizes a reagent such as CellTiter-Glo®, which measures the amount of ATP present, an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to a reduction in cell viability.
Materials:
-
MV4-11 cell line.
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compound and control inhibitors serially diluted in DMSO.
-
96-well, white, clear-bottom tissue culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
A luminometer.
Procedure:
-
Cell Seeding: Seed MV4-11 cells in the 96-well plate at a density of 1 x 10^4 cells per well in 90 µL of culture medium.
-
Compound Treatment: Add 10 µL of 10X serial dilutions of the test compound or controls to the wells. The final DMSO concentration should not exceed 0.1%. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition) value.
-
Conclusion and Future Directions
The pyrido[3,4-b]pyrazin-2(1H)-one scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Based on the potent anti-FLT3 activity of its close analogs, 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one is a compelling candidate for a comprehensive benchmarking campaign. The experimental framework outlined in this guide provides a clear path to elucidating its biochemical potency, cellular efficacy, and selectivity profile.
A key differentiator for a new FLT3 inhibitor would be its activity against known resistance mutations that affect current therapies, such as the F691L gatekeeper mutation for Gilteritinib. Therefore, future studies should prioritize testing 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one against a panel of clinically relevant FLT3 mutants. Furthermore, a thorough investigation of its kinome-wide selectivity will be crucial in predicting its potential off-target effects and overall safety profile.
By systematically comparing its performance against the established benchmarks of Midostaurin and Gilteritinib, the true therapeutic potential of this promising molecule can be rigorously assessed, potentially paving the way for a new generation of targeted therapies for Acute Myeloid Leukemia.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Midostaurin? Retrieved from [Link]
-
Cancer Care Ontario. midostaurin. Retrieved from [Link]
-
Journal of Hematology Oncology Pharmacy. (2019, September 15). Targeting FLT3 and KIT Mutations in AML with Midostaurin: Implications for Clinicians and Pharmacists. Retrieved from [Link]
-
Starr, P. (n.d.). Midostaurin the First Targeted Therapy to Improve Survival in AML: Potentially Practice-Changing. PMC. Retrieved from [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). PMC. Retrieved from [Link]
-
National Cancer Institute. (2019, November 27). Gilteritinib Improves Survival in AML with FLT3 Mutations. Retrieved from [Link]
-
Massive Bio. (2026, January 3). Gilteritinib Fumarate. Retrieved from [Link]
-
American Association for Cancer Research. (2019, April 1). Gilteritinib Improved Survival for Patients With Acute Myeloid Leukemia. Retrieved from [Link]
-
Liv Hospital. (2026, February 24). midostaurin. Retrieved from [Link]
-
Targeted Oncology. (2026, January 5). Midostaurin Plus DA and Gemtuzumab Ozogamicin Show High Efficacy, Safety in AML. Retrieved from [Link]
-
Lee, L. Y., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Blood, 129(1), 88-98. Retrieved from [Link]
-
The Hematologist. (2021, August 13). Bypass, Escape, or Mutate: The Resistant Clones in Midostaurin-treated FLT3-ITD AML. Retrieved from [Link]
-
Blood. (2017, January 12). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Retrieved from [Link]
-
FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies. (2023, September 22). PMC. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Gilteritinib Fumarate? Retrieved from [Link]
-
Frontiers in Oncology. (n.d.). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Retrieved from [Link]
-
OncLive. (2023, August 3). Gilteritinib/Chemotherapy Combination Safe and Effective in Newly Diagnosed AML. Retrieved from [Link]
-
Abbas, H. A., et al. (2019). Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection. Dovepress, 12, 267-278. Retrieved from [Link]
-
ResearchGate. (n.d.). Mutations detected during gilteritinib therapy in relapsed and/or... Retrieved from [Link]
-
Clinicaltrials.eu. Gilteritinib – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
Cuaron, M. M., & Andrick, B. (2019). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Journal of the advanced practitioner in oncology, 10(1), 104-108. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2019, January 3). Attachment: Product Information: Midostaurin. Retrieved from [Link]
-
JADPRO. (n.d.). Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia. Retrieved from [Link]
-
Blood Advances. (2020, March 24). Gilteritinib: potent targeting of FLT3 mutations in AML. Retrieved from [Link]
-
HealthTree for Acute Myeloid Leukemia. (2025, February 13). Midostaurin for FLT3-Mutated AML, 10 Years Later. Retrieved from [Link]
-
Blood Advances. (2020, March 24). Gilteritinib: potent targeting of FLT3 mutations in AML. Retrieved from [Link]
-
ResearchGate. (n.d.). FLT3 Signaling pathways and their dysregulation in AML. Illustration of... Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of action of the FLT3 and BCL−2 inhibitors. Midostaurin,... Retrieved from [Link]
-
Taylor & Francis. (2025, April 3). Full article: Anti-Tumor Effects of Gilteritinib on FLT3 Mutations: Insights into Resistance Mechanisms in Ba/F3 Cell Models. Retrieved from [Link]
-
Daver, N., et al. (2019). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Cancer science, 110(12), 3670-3679. Retrieved from [Link]
-
ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol. Retrieved from [Link]
-
Kennedy, J. A., et al. (2020). ATP-competitive inhibitors midostaurin and avapritinib have distinct resistance profiles in exon 17-mutant KIT. Blood, 135(12), 927-937. Retrieved from [Link]
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Oncotarget. (2020, July 21). Genomic markers of midostaurin drug sensitivity in FLT3 mutated and FLT3 wild-type acute myeloid leukemia patients. Retrieved from [Link]
-
Blood. (n.d.). A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance. Retrieved from [Link]
-
MDPI. (2020, July 24). Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia. Retrieved from [Link]
-
PI 3-Kinase (Class I) HTRF Assay. (n.d.). Retrieved from [Link]
-
BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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Blood. (2023, October 10). The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib. Retrieved from [Link]
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Lund University. (2011, December 21). Studies on signaling pathways induced by FLT3, an important oncogene in AML. Retrieved from [Link]
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ResearchGate. (n.d.). Candidate resistance mutations for midostaurin and avapritinib. A,... Retrieved from [Link]
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Cisbio. (2018, March 29). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. Retrieved from [Link]
-
Counter-Therapeutic Strategies for Resistance of FLT3 Inhibitors in Acute Myeloid Leukemia. (n.d.). Retrieved from [Link]
-
PubMed. (2025, September 1). Gilteritinib in FLT3-mutated acute myeloid leukemia: A real-world Italian experience. Retrieved from [Link]
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- 18. assets.fishersci.com [assets.fishersci.com]
Safety Operating Guide
1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one proper disposal procedures
This guide outlines the critical safety and logistical protocols for the disposal of 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one . As a nitrogen-rich fused heterocycle often employed as a pharmaceutical intermediate (e.g., in kinase inhibitor development), this compound requires strict adherence to High Potency Active Pharmaceutical Ingredient (HPAPI) handling standards to prevent environmental contamination and personnel exposure.
Chemical Identity & Hazard Profile
Before initiating disposal, you must validate the material's identity to ensure compatibility with waste streams.
| Parameter | Technical Detail |
| Chemical Name | 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one |
| Chemical Class | Fused Nitrogen Heterocycle (Pteridine/Lumazine analog) |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazard | Toxic / Irritant (Target Organs: Respiratory, Liver, Kidneys) |
| Combustion Byproducts | Nitrogen Oxides ( |
| Waste Code (RCRA) | P-List or U-List equivalent (Treat as Hazardous Organic Waste) |
Critical Warning: Do not confuse this compound with DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone). While both are nitrogenous, 1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one is a fused aromatic system with likely higher bioactivity.
Part 1: Pre-Disposal Risk Assessment
Effective disposal begins with containment. This compound is stable but potentially bioactive.[1]
Stability & Reactivity
-
Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., peroxides, permanganates) and strong acids.
-
Thermal Decomposition: Emits toxic
fumes. Incineration requires scrubbers.
Personal Protective Equipment (PPE)
-
Respiratory: N95 minimum; P100/HEPA respirator recommended if handling fine powder.
-
Dermal: Double nitrile gloves (0.11 mm min. thickness).
-
Ocular: Chemical splash goggles (ANSI Z87.1).
Part 2: Disposal Decision Logic (Workflow)
The following decision tree dictates the correct waste stream based on the physical state of the waste.
Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compliant incineration.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Substance (Pure or Crude)
Objective: Isolate the bioactive solid to prevent aerosolization during transport.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.
-
Transfer:
-
Work inside a chemical fume hood.
-
Transfer solid using a disposable spatula.
-
Do not wash the spatula in the sink. Treat the contaminated spatula as solid waste.
-
-
Labeling:
-
Apply a hazardous waste tag immediately.
-
Constituents: "1,3-Dimethylpyrido[3,4-b]pyrazin-2(1H)-one".
-
Hazard Checkboxes: Toxic, Irritant.[2]
-
-
Secondary Containment: Place the sealed jar into a clear zip-lock bag or a secondary tub to contain potential leaks.
Scenario B: Disposal of Liquid Waste (Mother Liquor/Solutions)
Objective: Prevent cross-contamination of halogenated and non-halogenated streams.
-
Solvent Identification:
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Waste carboy.
-
If dissolved in Methanol/DMSO/Acetone : Dispose in Non-Halogenated Waste carboy.
-
-
Concentration Limit: If the concentration is >10% (w/v), consider precipitating the solid (via rotary evaporation) and disposing of it as a solid (Scenario A) to reduce incineration costs.
-
Rinsing: Triple-rinse all glassware with acetone. Collect the first three rinses into the hazardous waste container. Only subsequent rinses can go to the glass wash station.
Scenario C: Aqueous Waste (Buffers/Aqueous Layers)
Critical Rule: NEVER pour this compound down the drain.
-
Collection: Collect all aqueous layers from extractions in a carboy labeled "Aqueous Waste with Toxic Organics".
-
Adjustment: Ensure pH is between 5–9 to prevent container corrosion, though this is secondary to containment.
Part 4: Emergency Procedures
| Incident Type | Immediate Action | Mitigation Strategy |
| Spill (Solid) | Do Not Sweep. Dry sweeping creates dust aerosols. | Cover with wet paper towels to dampen, then scoop into a waste bag. Clean surface with soap and water.[3][4][5] |
| Spill (Liquid) | Evacuate area if volatile solvent is involved. | Absorb with vermiculite or spill pads.[3] Place absorbents in a sealed bag labeled "Hazardous Debris". |
| Skin Contact | Remove contaminated clothing.[2][3][4][5] | Wash skin with soap and water for 15 minutes. Do not use ethanol (enhances absorption). |
| Eye Contact | Flush immediately.[4] | Use eyewash station for 15 minutes. Seek medical attention. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyrido[3,4-b]pyrazine derivatives. PubChem.[6][7][8] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. EPA.gov. Available at: [Link]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. fishersci.es [fishersci.es]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. echemi.com [echemi.com]
- 6. PubChemLite - Pyrido(3,4-b)pyrazin-2(1h)-one, 1-(2-(dimethylamino)ethyl)-3-methyl- (C12H16N4O) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 1,3-dimethyl-1h,4h,5h,6h-pyrazolo[3,4-b][1,4]oxazine (C7H11N3O) [pubchemlite.lcsb.uni.lu]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Personal Protective Equipment (PPE) & Handling Guide: 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one
[1][2]
Executive Safety Summary & Risk Profile
Compound: 1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one CAS: 23003-34-1 Physical State: Solid (Powder) Chemical Class: Nitrogenous Heterocycle / Pyrazinone Derivative
The "Unknown Potency" Protocol
As a research-grade pharmaceutical intermediate, this compound likely lacks a fully comprehensive toxicological dataset (e.g., chronic exposure limits, reproductive toxicity). In drug discovery, pyrazinone scaffolds are frequently privileged structures for kinase inhibition and biological receptor modulation .
Therefore, you must apply the Precautionary Principle: Treat this compound as a potent bioactive agent with high membrane permeability and potential respiratory sensitization risks until specific IC50/LD50 data proves otherwise.
Primary Hazard Vectors
-
Inhalation (High Risk): As a likely electrostatic powder, aerosolization during weighing is the primary exposure route.
-
Dermal Absorption (Medium Risk): Nitrogen-rich heterocycles often possess lipophilic properties, facilitating skin absorption, especially when dissolved in organic solvents (DMSO, DMF).
-
Ocular (Medium Risk): Mechanical irritation from dust; chemical irritation from solution splashes.
Hierarchy of Controls (Engineering First)
PPE is your last line of defense. Do not handle this compound on an open bench.
| Control Level | Requirement | Mechanistic Rationale |
| Primary Containment | Chemical Fume Hood | Maintain face velocity at 80–100 fpm. The negative pressure prevents fugitive dust from entering the breathing zone. |
| Powder Control | HEPA-Filtered Balance Enclosure | If a fume hood is unavailable for weighing, a dedicated powder weighing station with HEPA filtration is mandatory to capture sub-micron particulates. |
| Static Control | Ionizing Bar / Anti-Static Gun | Heterocycles are prone to static charge. Static discharge can cause powder to "jump" onto gloves/cuffs, bypassing containment. |
PPE Matrix: Technical Specifications
This matrix is designed to withstand both the solid compound and the common solvents used to solubilize it (e.g., DMSO, DCM).
A. Hand Protection (The "Double-Shell" Protocol)
Standard: ASTM F739 (Permeation Resistance)
| Layer | Material | Specs | Rationale |
| Inner Layer | Nitrile (Disposable) | 4–5 mil (0.10–0.12 mm) | Acts as a second barrier and allows for immediate detection of outer glove breach (use a contrasting color like white or purple). |
| Outer Layer | Nitrile (Extended Cuff) | 8 mil (0.20 mm) minimum | Crucial: Standard thin nitrile degrades rapidly in DCM/Chloroform. If using halogenated solvents, Silver Shield® (Laminate) gloves are required instead. |
| Technique | Tape-Sealing | Chem-tape at wrist | Prevents powder from migrating between the glove and lab coat sleeve during arm movements inside the hood. |
B. Respiratory Protection[2][3][4][5][6][7]
Standard: NIOSH 42 CFR Part 84
| Scenario | Equipment | Filter Rating |
| Inside Fume Hood | None required (Engineering control dominant) | N/A |
| Spill Cleanup (Solid) | Half-face Elastomeric Respirator | P100 (HEPA) |
| Spill Cleanup (Solution) | Full-face Respirator | OV/AG/P100 (Organic Vapor + Acid Gas + HEPA) |
C. Eye & Body Protection[1][2][3][8][9]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for fine powders that can drift around side shields.
-
Body: Tyvek® Lab Coat (Disposable) or Nomex® (if flammability risk exists). Must have elastic cuffs.
Operational Workflow: Step-by-Step
This workflow integrates safety into the experimental logic.
Phase 1: Preparation & Weighing
-
De-static: Pass the anti-static gun over the weighing boat and the spatula before opening the vial.
-
The "Transfer Zone": Place a dark-colored surface (e.g., black paper) under the balance. This provides high contrast to immediately visualize spilled white/yellow powder.
-
Weighing: Weigh directly into a tared vial. Do not use weighing paper (high spill risk); use anti-static weighing boats.
Phase 2: Solubilization (Critical Risk Point)
Most accidents occur here because the compound becomes mobile.
-
Solvent Choice: If dissolving in DMSO (Dimethyl Sulfoxide), be hyper-vigilant. DMSO is a penetrant carrier—it will drag the compound through intact skin and standard nitrile gloves.
-
Protocol:
Phase 3: Reaction Setup
-
Cannula Transfer: If adding the solution to a reaction vessel, use a syringe or cannula transfer to avoid pouring.
-
Needle Disposal: Do not recap needles. Discard directly into a sharps container located inside the hood to prevent moving contaminated sharps across the lab.
Visualized Workflows (Graphviz)
Diagram 1: Risk-Based Handling Logic
This decision tree helps you adjust PPE based on the state of the chemical.
Caption: Logic flow for determining engineering controls and glove selection based on physical state and solvent carrier.
Diagram 2: Safe Donning & Doffing Sequence
Proper removal is as important as wearing PPE to prevent "take-home" exposure.
Caption: Sequential doffing protocol to minimize cross-contamination outside the containment zone.
Emergency & Disposal Protocols
Spill Management
-
Dry Spill (< 1g): Cover with wet paper towels (to prevent dust generation), then wipe up. Place towels in a hazardous waste bag.
-
Solution Spill: Cover with absorbent pads. If DCM is involved, evacuate the immediate area to allow vapors to vent into the hood exhaust.
Decontamination
-
Surface: Wipe with 10% bleach solution followed by water, then Ethanol. Pyrazinone rings are generally stable, but physical removal is preferred over chemical destruction in situ.
Waste Disposal[3][4][7][12]
-
Classification: Pharmaceutical Intermediate Waste.
-
Method: High-Temperature Incineration is the only acceptable disposal method. Do not dispose of down the drain.
-
Labeling: Clearly mark waste containers with "Contains Nitrogenous Heterocycle - Potential Bioactive."
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Ansell Chemical Protection Guide. (2022). Permeation Breakthrough Times for Nitrile vs. DMSO.
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Laboratory Safety Guidance (OSHA 3404-11R).
-
PubChem. (n.d.). Compound Summary for Pyrazinone Derivatives. National Library of Medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
